(Triisopropoxytitanoxy)tri-n-butyltin
Description
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Properties
Molecular Formula |
C21H53O4SnTi |
|---|---|
Molecular Weight |
536.2 g/mol |
InChI |
InChI=1S/3C4H9.3C3H8O.H2O.Sn.Ti/c3*1-3-4-2;3*1-3(2)4;;;/h3*1,3-4H2,2H3;3*3-4H,1-2H3;1H2;; |
InChI Key |
YGILFCWWOFZYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.CC(C)O.CC(C)O.CC(C)O.O.[Ti] |
Origin of Product |
United States |
Chemical Structure and Bonding of (Triisopropoxytitanoxy)tri-n-butyltin: A Comprehensive Technical Guide
Executive Summary
(Triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6) is a highly specialized heterobimetallic compound characterized by a covalent titanium-oxygen-tin (Ti-O-Sn) linkage[1]. By bridging a highly Lewis acidic titanium(IV) center with a softer, lipophilic tin(IV) center, this metalloxane architecture exhibits unique electronic communication and synergistic reactivity. Originally developed for advanced catalytic applications—such as ring-opening polymerization (ROP) and transesterification[2]—this compound is increasingly relevant to drug development professionals exploring heterobimetallic metallodrugs for targeted cytotoxicity and DNA-binding applications[3].
This whitepaper dissects the structural logic, synthesis, and mechanistic applications of this compound, providing a field-proven framework for researchers and application scientists.
Chemical Structure and Heterobimetallic Bonding
The molecular formula of the compound is C21H48O4SnTi , structurally represented as (i-PrO)3Ti-O-Sn(n-Bu)3 . The core of the molecule is the μ -oxo bridge connecting the two distinct metal centers.
Electronic Synergy and the Ti-O-Sn Bridge
The bonding in the Ti-O-Sn linkage is not purely electrostatic; it involves significant covalent character and d-p π bonding.
-
Titanium (Ti) Center: As a d0 transition metal, Ti(IV) is highly Lewis acidic. In monomeric form, it adopts a distorted tetrahedral geometry. The empty d-orbitals of titanium can accept electron density from the bridging oxygen's p-orbitals, strengthening the Ti-O bond and shortening its length[2].
-
Tin (Sn) Center: The Sn(IV) center acts as a softer Lewis acid. The tri-n-butyl groups provide significant steric bulk and lipophilicity. Tin can engage in tetrel bonding (a non-covalent interaction involving the σ -hole of the Sn atom), which plays a critical role in how the molecule interacts with substrates or biological targets[4].
-
Steric Shielding: The bulky isopropyl and n-butyl groups prevent the extensive oligomerization typically seen in simple titanium alkoxides, stabilizing the compound as a discrete monomer or loose dimer in non-polar solutions[5].
Caption: Structural connectivity and electronic properties of the Ti-O-Sn heterobimetallic core.
Physicochemical Properties & Spectroscopic Data
To ensure rigorous characterization during synthesis or biological assay prep, the following quantitative data parameters are established for (i-PrO)3Ti-O-Sn(n-Bu)3 :
| Property / Technique | Value / Signature | Diagnostic Significance |
| Molecular Weight | 531.18 g/mol | Verified via ASAP-MS or ESI-MS[2]. |
| Physical State | Viscous pale-yellow liquid | Indicates lack of polymeric TiO2 networks. |
| 119 Sn NMR (C 6 D 6 ) | δ +85 to +105 ppm | Confirms Sn is bound to the electronegative μ -O bridge, shifting downfield from typical tetraalkyltins. |
| 1 H NMR (C 6 D 6 ) | δ 4.50 (m, 3H, O-CH ), 1.25 (d, 18H, CH 3 ) | Integration confirms the 3:3 ratio of isopropoxy to n-butyl groups. |
| FTIR Spectroscopy | ν (Ti-O-Sn) ~ 680 - 750 cm −1 | The asymmetric stretch of the heterometalloxane bridge is the primary fingerprint. |
Self-Validating Synthesis Protocol
The synthesis of heterobimetallic alkoxides requires strict anhydrous conditions due to the extreme hydrolytic sensitivity of the Ti-O bond. The most reliable method is the alkoxide-carboxylate metathesis between titanium tetraisopropoxide and tributyltin acetate.
Causality of Experimental Design
-
Why Metathesis? Direct condensation of hydroxides often yields unpredictable oligomers. Metathesis produces a volatile byproduct (isopropyl acetate), allowing the reaction to be driven to completion via Le Chatelier’s principle.
-
Why Toluene? Toluene forms a well-defined binary azeotrope with isopropyl acetate, facilitating precise fractional distillation.
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL two-neck Schlenk flask equipped with a magnetic stir bar, a fractional distillation column, and a distillation head. Purge the system with ultra-high purity Argon for 15 minutes.
-
Reagent Loading: Under positive Argon flow, inject 10.0 mmol (2.84 g) of titanium tetraisopropoxide ( Ti(OiPr)4 ) and 10.0 mmol (3.49 g) of tributyltin acetate ( Bu3SnOAc ) into the flask.
-
Solvent Addition: Add 50 mL of anhydrous toluene via a thoroughly dried syringe.
-
Azeotropic Distillation (Self-Validation Step): Heat the reaction mixture to 110 °C. Monitor the vapor temperature at the distillation head.
-
Validation: The head temperature will stabilize at ~89 °C , indicating the removal of the isopropyl acetate byproduct.
-
Completion: Once the metathesis is complete, the head temperature will sharply rise to 110 °C (the boiling point of pure toluene). This thermal shift is a self-validating indicator of 100% conversion.
-
-
Isolation: Remove the remaining toluene under reduced pressure (vacuum line) to yield the crude (triisopropoxytitanoxy)tri-n-butyltin as a viscous liquid.
-
Purification: Purify via short-path vacuum distillation (Kugelrohr) at 10−3 Torr if necessary, storing the final product in an argon-filled glovebox.
Catalytic Mechanisms & Drug Development Potential
Synergistic Catalysis (Esterification & ROP)
In industrial polymer chemistry, mixed Ti/Sn catalysts outperform their homometallic counterparts due to a "push-pull" mechanism[2]. The Ti(IV) center acts as a hard Lewis acid, strongly coordinating the carbonyl oxygen of a lactone or ester, thereby increasing the electrophilicity of the carbonyl carbon. Simultaneously, the Sn(IV) center stabilizes the incoming nucleophile (or the growing alkoxide chain)[6].
Caption: Synergistic catalytic cycle of the Ti-O-Sn complex in esterification reactions.
Implications for Drug Development
For pharmaceutical scientists, organotin compounds (specifically tributyltin derivatives) are well-documented for their potent apoptosis-inducing and anti-tumor properties, though their clinical utility is often bottlenecked by high systemic toxicity. Conversely, titanium complexes (e.g., titanocene dichloride and titanium alkoxide derivatives) exhibit excellent DNA-binding capabilities with lower toxicity profiles[3].
(Triisopropoxytitanoxy)tri-n-butyltin functions as a conceptual "prodrug" scaffold:
-
Lipophilic Delivery: The tri-n-butyl and triisopropoxy groups provide exceptional membrane permeability, allowing the intact heterobimetallic complex to penetrate the lipid bilayer of cancer cells.
-
Hydrolytic Trigger: Upon entering the slightly acidic, aqueous microenvironment of a tumor cell, the Ti-O-Sn bridge undergoes controlled hydrolysis.
-
Dual-Action Mechanism: This hydrolysis releases the cytotoxic organotin moiety (which disrupts mitochondrial function and tubulin polymerization) alongside the titanium alkoxide species (which coordinates to the phosphate backbone of DNA, inducing cross-linking)[3]. This bimetallic synergy offers a pathway to overcome multidrug resistance (MDR) in aggressive solid tumors.
References
-
Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts ACS Publications (Industrial & Engineering Chemistry Research)[Link]
-
Synthesis, characterization, DNA-binding and biological studies of novel titanium (IV) complexes Indian Academy of Sciences (Journal of Chemical Sciences)[Link]
-
Tetrel bonding interactions at work: Impact on tin and lead coordination compounds Coordination Chemistry Reviews (ResearchGate)[Link]
-
Tin(II) aminoalkoxides and heterobimetallic derivatives ResearchGate (Main Group Metal Chemistry)[Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of (triisopropoxytitanoxy)tri-n-butyltin
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the core spectroscopic techniques for the characterization of the bimetallic organometallic compound, (triisopropoxytitanoxy)tri-n-butyltin. Moving beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the rationale behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Imperative for Rigorous Characterization
The burgeoning field of organometallic chemistry continually presents novel compounds with unique properties and potential applications, from catalysis to materials science and pharmacology. Bimetallic species, such as (triisopropoxytitanoxy)tri-n-butyltin, which feature a covalent linkage between two different metal centers, are of particular interest due to the potential for synergistic effects. The precise structure and purity of these complex molecules are paramount to understanding their reactivity and function. Therefore, a multi-faceted spectroscopic approach is not merely best practice; it is an absolute necessity for unambiguous structural elucidation.
This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a complete structural and compositional picture of (triisopropoxytitanoxy)tri-n-butyltin.
Part 1: Synthesis Rationale and the Power of a Multi-Technique Approach
A Plausible Synthetic Route
A logical and common method for the formation of a Ti-O-Sn linkage involves the reaction of a tri-n-butyltin precursor with a titanium alkoxide.[1][2] A likely pathway is the condensation reaction between bis(tri-n-butyltin) oxide and titanium(IV) isopropoxide. This reaction would proceed with the elimination of a volatile byproduct, driving the reaction to completion.
Conceptual Synthesis Protocol:
-
To a solution of titanium(IV) isopropoxide in a dry, inert solvent such as toluene, add an equimolar amount of bis(tri-n-butyltin) oxide under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to reflux to facilitate the condensation reaction.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography or by observing the cessation of byproduct formation.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by vacuum distillation, to yield pure (triisopropoxytitanoxy)tri-n-butyltin.
The choice of anhydrous conditions is critical, as both the reactants and the product are susceptible to hydrolysis.[1]
Caption: Key expected NMR correlations for structural elucidation.
Part 3: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of specific bonds and functional groups, and critically, the formation of the Ti-O-Sn bridge.
Experimental Protocol: IR Spectroscopy
-
The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable transparent solvent (e.g., CCl₄) in an IR cell.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
A key indicator of a successful reaction is the absence of a broad O-H stretching band around 3300 cm⁻¹, which would be present in any unreacted starting materials or if hydrolysis has occurred.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (butyl and isopropyl) | 2850-2970 |
| C-O stretching (isopropoxy) | 1000-1150 |
| Ti-O-Sn stretching | 700-900 |
| Ti-O stretching | 600-650 |
Table 4. Predicted key IR absorption bands for (triisopropoxytitanoxy)tri-n-butyltin.
Caption: Key vibrational modes of (triisopropoxytitanoxy)tri-n-butyltin.
Part 4: Mass Spectrometry (MS): Confirming Molecular Weight and Composition
Mass spectrometry provides the definitive molecular weight and offers corroborating evidence for the elemental composition through analysis of isotopic patterns and fragmentation.
Determining the Molecular Ion
Due to the labile nature of the Ti-O and Sn-O bonds, a soft ionization technique is essential to observe the molecular ion with minimal fragmentation. [3]
Experimental Protocol: Mass Spectrometry
-
Dissolve the sample in a suitable solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).
-
Introduce the sample into the mass spectrometer.
-
Acquire the spectrum in full scan mode to identify the molecular ion.
-
Analyze the isotopic pattern of the molecular ion peak to confirm the presence of tin and titanium.
The molecular weight of (triisopropoxytitanoxy)tri-n-butyltin (C₂₁H₄₈O₄SnTi) is approximately 523.2 g/mol . The presence of tin, with its multiple abundant isotopes, will result in a characteristic isotopic cluster for the molecular ion, providing a high degree of confidence in the assignment.
Deciphering the Fragmentation Pattern
Even with soft ionization, some fragmentation is likely to occur. The analysis of these fragments provides further structural information. [4][5][6]
| m/z of Fragment | Proposed Structure | Neutral Loss |
|---|---|---|
| ~465 | [M - C₄H₉]⁺ | Butyl radical |
| ~407 | [M - 2(C₄H₉)]⁺ | Two butyl radicals |
| ~349 | [M - 3(C₄H₉)]⁺ | Three butyl radicals |
| ~463 | [M - C₃H₇O]⁺ | Isopropoxy radical |
| ~291 | [Sn(C₄H₉)₃]⁺ | (triisopropoxytitanoxy) radical |
Table 5. Predicted major fragments in the mass spectrum of (triisopropoxytitanoxy)tri-n-butyltin.
Caption: A plausible fragmentation pathway for (triisopropoxytitanoxy)tri-n-butyltin.
Conclusion
The comprehensive spectroscopic characterization of (triisopropoxytitanoxy)tri-n-butyltin requires a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR confirm the organic framework, ¹¹⁹Sn NMR directly probes the tin environment, IR spectroscopy identifies key functional groups and the crucial Ti-O-Sn linkage, and mass spectrometry provides the definitive molecular weight and compositional information. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently and unambiguously determine the structure and purity of this and other complex organometallic compounds.
References
-
Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts. ACS Publications. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Spectroscopic Investigation on the Reactions of Tin and Titanium Alkoxides with 3-Pentenoic Acid. Bentham Open. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Integrating Compositional and Structural Diversity in Heterometallic Titanium Frameworks by Metal Exchange Methods. Angewandte Chemie International Edition. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
Spectroscopic Investigation on the Reactions of Tin and Titanium Alkoxides with 3-Pentenoic Acid. Bentham Open. [Link]
-
Precursours for Mixed Metal Oxides Nanoparticles : Synthesis and Characterization of Heterobimetallic Alkoxide of Butyltin(IV) c. IJNRD. [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
Sources
An In-Depth Technical Guide to the Thermodynamic Stability of Ti-O-Sn Heterobimetallic Systems: From Molecular Precursors to Functional Materials
This technical guide provides a comprehensive exploration of the thermodynamic stability of titanium-tin heterobimetallic complexes and their derived materials. Intended for researchers, materials scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles that govern the synthesis, characterization, and functional stability of these versatile systems. We will delve into the causal relationships between precursor chemistry, processing conditions, and the ultimate thermodynamic properties that are critical for applications ranging from catalysis to advanced biomedical technologies.
Part 1: The Foundation of Functionality - Why Thermodynamic Stability is Paramount
Heterobimetallic systems containing titanium and tin have garnered significant interest due to their unique electronic, catalytic, and structural properties, which often surpass those of their single-metal oxide counterparts. The formation of Ti-O-Sn linkages can create synergistic effects, such as enhanced photocatalytic efficiency, improved electrochemical stability, and novel acidic properties.[1] These materials are typically synthesized from molecular precursors, such as metal alkoxides or chlorides, which undergo hydrolysis and condensation to form extended oxide networks.[2]
In this context, "thermodynamic stability" is a multi-faceted concept that dictates the material's utility and reliability:
-
Precursor Stability and Reactivity: The stability of the initial Ti and Sn precursors against premature or uncontrolled hydrolysis is the first control point. Managing this reactivity is essential for achieving homogeneous, well-defined materials.[3][4]
-
Phase Stability: This refers to the ability of the Ti and Sn oxides to form a stable, single-phase solid solution rather than separating into discrete domains of TiO₂ and SnO₂. The formation of a solid solution is a strong indicator of thermodynamic compatibility at the atomic level.[5][6]
-
Thermal Stability: The material's resistance to decomposition, phase transition (e.g., anatase to rutile), or phase separation at elevated temperatures is crucial for applications involving high-temperature catalysis or calcination during synthesis.[7]
Understanding and controlling these aspects of stability is the key to designing Ti-O-Sn materials with reproducible structures and predictable performance, a prerequisite for their consideration in sensitive applications like drug delivery, where material integrity is non-negotiable.[8][9]
Part 2: Controlled Synthesis - Taming Precursor Reactivity
The synthesis of Ti-O-Sn materials is fundamentally a challenge in managing kinetics to achieve a thermodynamically favorable outcome. The most prevalent and versatile method is the sol-gel process , which allows for the formation of homogeneous oxide networks at low temperatures from molecular precursors.[2][5]
The Causality of the Sol-Gel Approach: Titanium and tin alkoxides are highly electrophilic and react vigorously with water, leading to rapid and often uncontrollable precipitation of metal hydroxides and oxides.[10][11][12] The sol-gel process mitigates this by controlling the rate of hydrolysis and condensation reactions. This is typically achieved by:
-
Using a common solvent (e.g., an alcohol) to ensure miscibility of all precursors.
-
Controlling the water-to-alkoxide ratio to manage the extent of hydrolysis.
-
Employing acid or base catalysts to modulate the reaction rates.
-
Introducing chelating ligands to chemically modify the metal precursors, reducing their reactivity.[3]
This controlled reaction environment promotes the formation of a homogenous "sol" of colloidal particles, which then interconnects to form a "gel"—a continuous solid network permeated by the solvent. Subsequent drying and calcination remove the solvent and organic residues, yielding the final mixed-oxide material.
Logical Workflow: Sol-Gel Synthesis of Ti-O-Sn Materials
Caption: Workflow for the sol-gel synthesis of Ti-O-Sn materials.
Experimental Protocol: Sol-Gel Synthesis of Ti₀.₇Sn₀.₃O₂ Nanoparticles
This protocol is a representative example adapted from methodologies found in the literature.[5][13] It is designed to be a self-validating system where careful control over each step ensures reproducibility.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Anhydrous Ethanol
-
Deionized Water
-
Nitric Acid (as catalyst)
Procedure:
-
Precursor Solution A (Titanium):
-
In a dry flask under an inert atmosphere (e.g., nitrogen), add 70 mmol of TTIP to 100 mL of anhydrous ethanol.
-
Seal the flask and stir for 30 minutes until a clear, homogeneous solution is formed. The inert atmosphere is critical to prevent premature hydrolysis from ambient moisture.
-
-
Precursor Solution B (Tin):
-
In a separate beaker, dissolve 30 mmol of SnCl₄·5H₂O in 50 mL of anhydrous ethanol.
-
Stir until fully dissolved. This reaction is exothermic; cooling may be necessary.
-
-
Mixing:
-
Slowly add Solution B to Solution A dropwise while stirring vigorously.
-
Continue stirring the mixed solution for 1 hour to ensure complete atomic-level mixing of the precursors. This step is crucial for forming a homogeneous solid solution later.
-
-
Hydrolysis:
-
Prepare a hydrolysis solution by mixing 10 mL of deionized water and 1 mL of nitric acid into 50 mL of ethanol. The acid catalyzes the hydrolysis and helps control particle growth.
-
Add the hydrolysis solution dropwise to the mixed precursor solution under vigorous stirring. A milky white precipitate (the "sol") will begin to form immediately.
-
After complete addition, allow the solution to stir for 2 hours. It will gradually become more viscous as the gel network forms.
-
-
Aging and Drying:
-
Cover the beaker and let the gel age at room temperature for 48 hours. During aging, condensation reactions continue, strengthening the network and increasing its stability.
-
Dry the gel in an oven at 80 °C for 24 hours to remove the bulk of the solvent and water, resulting in a xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder.
-
Calcine the powder in a furnace at 500 °C for 4 hours with a heating rate of 5 °C/min. Calcination removes residual organics and induces crystallization into the final mixed-oxide phase.
-
Part 3: A Multi-faceted Approach to Stability Characterization
No single technique can fully capture the thermodynamic stability of a Ti-O-Sn system. A combination of thermal, structural, and spectroscopic methods is required to build a complete picture.
Thermal Stability: TGA/DSC
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. Together, they are indispensable for:
-
Identifying Decomposition Temperatures: TGA can pinpoint the temperature at which ligands from the precursor decompose. For instance, TGA analysis of heterobimetallic complexes shows they can undergo facile thermal decomposition at specific temperatures (e.g., 550 °C) to form mixed oxides.[7]
-
Observing Phase Transitions: DSC can detect the exothermic crystallization of amorphous phases or endothermic phase transitions (e.g., anatase-to-rutile), providing direct insight into the material's thermal stability limits.
| Analysis | Typical Observation for Ti-O-Sn Precursors | Significance |
| TGA | Multi-step weight loss below 400 °C | Corresponds to removal of solvent, water, and decomposition of organic ligands/alkoxy groups.[14] |
| TGA | Stable mass plateau above ~500 °C | Indicates the formation of the stable final oxide material. |
| DSC | Exothermic peak around 300-450 °C | Represents the crystallization of the amorphous gel into a crystalline phase (e.g., anatase). |
| DSC | Exothermic peak at >600 °C | Often corresponds to the anatase-to-rutile phase transition. The temperature of this transition is a key stability metric.[6] |
Table 1: Representative Thermal Analysis Data for Ti-O-Sn Systems.
Structural and Phase Stability: XRD
X-ray Diffraction (XRD) is the primary tool for determining the crystalline structure of the final material. For Ti-O-Sn systems, XRD answers a critical question: has a thermodynamically stable solid solution been formed?
-
Solid Solution Formation: If Sn⁴⁺ ions successfully substitute Ti⁴⁺ ions in the TiO₂ lattice, the XRD peaks will shift to lower angles (due to the larger ionic radius of Sn⁴⁺) according to Vegard's law. A single set of shifted peaks indicates a homogeneous solid solution.[5]
-
Phase Separation: If the system is not thermodynamically stable under the synthesis conditions, separate peaks corresponding to pure TiO₂ and SnO₂ phases will be observed. This indicates that the two components have phase-separated.
Chemical Bonding and Surface Stability: XPS
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and oxidation states, which is crucial for confirming the formation of heterobimetallic interactions.
-
Oxidation State Confirmation: XPS confirms that titanium is present as Ti⁴⁺ and tin as Sn⁴⁺ in the final oxide.[15][16] Any presence of reduced states could indicate instability or defects.
-
Probing the Ti-O-Sn Linkage: The binding energies of the Ti 2p, Sn 3d, and O 1s electrons are sensitive to their chemical environment. A shift in the Ti 2p or Sn 3d binding energies compared to their pure oxides, along with a single, symmetric O 1s peak, strongly suggests the formation of a homogeneous Ti-O-Sn chemical environment.[16][17]
| Core Level | Typical Binding Energy (eV) in Ti-O-Sn | Interpretation |
| Ti 2p₃/₂ | ~459.0 - 459.3 eV | Characteristic of Ti⁴⁺ in an oxide environment.[15] |
| Ti 2p₁/₂ | ~464.8 - 465.2 eV | Spin-orbit split partner of Ti 2p₃/₂. |
| Sn 3d₅/₂ | ~486.6 - 487.0 eV | Characteristic of Sn⁴⁺ in an oxide environment.[16] |
| Sn 3d₃/₂ | ~495.1 - 495.5 eV | Spin-orbit split partner of Sn 3d₅/₂. |
Table 2: Representative XPS Binding Energies for Ti-O-Sn Mixed Oxides.
Part 4: Key Factors Governing Thermodynamic Stability
The stability of a Ti-O-Sn system is not a fixed property but is instead the result of a delicate balance of several interacting factors. Understanding these allows for the rational design of materials with desired properties.
Logical Diagram: Factors Influencing Stability
Caption: Interplay of key factors that determine the thermodynamic stability.
-
Precursor and Ligand Engineering: As discussed, the high reactivity of metal alkoxides is a primary challenge. The use of chelating ligands like acetylacetone (acac) or organic acids can replace one or more alkoxy groups.[3] This modification has a profound stabilizing effect because the chelating ligand is less susceptible to hydrolysis than the alkoxy group, thereby slowing down the overall reaction and promoting more ordered, thermodynamically stable structures.[12]
-
Influence of Ti:Sn Stoichiometry: The molar ratio of Ti to Sn is a critical determinant of phase stability. While SnO₂ can be incorporated into the TiO₂ lattice, there is a solubility limit. At low Sn content, stable anatase or rutile solid solutions are readily formed.[5][6] However, at higher concentrations, the lattice strain induced by the size mismatch between Ti⁴⁺ and Sn⁴⁺ can make the solid solution thermodynamically unfavorable, leading to the precipitation of a separate SnO₂ phase.[6]
-
Impact of Processing Parameters: Calcination temperature is a double-edged sword. It provides the necessary energy to convert the amorphous gel into a stable crystalline phase. However, excessive temperatures can also provide enough energy to overcome the kinetic barriers for phase separation, causing a stable solid solution to decompose back into individual TiO₂ and SnO₂ domains.
Part 5: Relevance to Drug Development and Biomedical Applications
While the core literature on Ti-O-Sn systems focuses on catalysis and electronics, the principles of their stability are directly translatable to the demanding field of drug development. TiO₂ nanostructures are already widely explored as biocompatible carriers for drug delivery and as agents in photodynamic therapy (PDT).[8][9][18]
How Ti-O-Sn Stability Impacts Biomedical Potential:
-
Enhanced Drug Carrier Stability: A key requirement for any drug delivery vehicle is structural integrity in a physiological environment to prevent premature drug release. The formation of a stable Ti-O-Sn solid solution can enhance the chemical and structural robustness of the nanocarrier compared to pure TiO₂, ensuring that the drug is released only at the target site.
-
Modulated Photocatalytic Activity for Therapy: In PDT, TiO₂ generates cytotoxic reactive oxygen species (ROS) upon UV irradiation to kill cancer cells.[18] Doping TiO₂ with Sn can alter its electronic band structure. This modification can potentially shift the light absorption into the visible or near-infrared spectrum, allowing for deeper tissue penetration and making the therapy more effective and less damaging to healthy tissue. The thermodynamic stability of the doped material is essential to ensure this modified electronic property is maintained during therapy.
-
Controlled Biodegradation: The rate at which a nanocarrier is cleared from the body is critical. The high stability of Ti-O-Sn oxides suggests they would be persistent carriers, suitable for long-term drug release implants. Conversely, by carefully controlling the stoichiometry and crystallinity, it may be possible to tune their dissolution rates for applications requiring biodegradable carriers.
Conceptual Diagram: Ti-O-Sn Nanocarrier for Targeted Drug Delivery
Caption: A Ti-O-Sn nanocarrier designed for targeted cancer therapy.
Part 6: Conclusion and Future Outlook
The thermodynamic stability of Ti-O-Sn heterobimetallic systems is the cornerstone upon which their advanced functionalities are built. Through controlled synthetic pathways, primarily the sol-gel process, it is possible to manage precursor reactivity to form stable, homogeneous mixed-oxide materials. A comprehensive characterization strategy, employing thermal analysis, XRD, and XPS, is essential to validate the thermal, phase, and chemical stability of these materials.
The key to achieving stability lies in the rational control of precursor chemistry, stoichiometry, and processing conditions. As we look to the future, the robust and tunable nature of these materials makes them highly promising candidates for translation into the biomedical field. Further research should focus on:
-
Synthesizing discrete, molecular Ti-O-Sn oxo clusters to serve as highly defined single-source precursors.[19]
-
Conducting rigorous studies on the long-term stability of these materials in physiological media.
-
Performing in-depth toxicological and biocompatibility assessments to validate their safety for clinical applications.
By leveraging a deep understanding of their thermodynamic properties, scientists can unlock the full potential of Ti-O-Sn systems, paving the way for the next generation of advanced materials in catalysis, electronics, and medicine.
References
-
Gubanova, N., et al. (2003). (Ti,Sn)O₂ Mixed Oxides Nanoparticles Obtained by the Sol−Gel Route. ACS Publications. [Link]
- Chandler, C. D., et al. (1993). The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide ceramics.
- Kutuzau, N. (2012). Hydrolysis and Condensation of Transition Metal Alkoxides. DSpace.
- de Souza, L. F., et al. (2007). X-ray absorption and XPS study of titanium mixed oxides synthesized by the sol–gel method. Applied Surface Science.
- Yoldas, B. E. (1986). Hydrolysis of titanium alkoxide and effects of hydrolytic polycondensation parameters.
- Barringer, E. A., & Bowen, H. K. (1982). Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. kchem.org.
- Un, I., et al. (2008). Spectroscopic Investigation on the Reactions of Tin and Titanium Alkoxides with 3-Pentenoic Acid. Bentham Open Archives.
- Wikipedia. (n.d.). Sol–gel process. Wikipedia.
- Li, M., et al. (2020). Preparation and characterization of Ti₀.₇Sn₀.₃O₂ as catalyst support for oxygen reduction reaction. Journal of Energy Chemistry.
- Zhang, X., et al. (2010). Study on Ti-Sn Solid Solution Supported Catalyst for Selective Catalytic Reduction of NOx with NH₃. IEEE Xplore.
- Sharma, M., et al. (2013). Single source heterobimetallic precursors for the deposition of Cu–Ti mixed metal oxide thin films. Academia.edu.
- Nag, S., et al. (2013). Synthesis, Structure, and Reactivity of Iodo-Functionalized Heterobimetallic Alkoxides of Tin(IV).
- Wang, H., et al. (2022).
- Gubicza, J., et al. (2023). Reductive Treatment of Pt Supported on Ti₀.₈Sn₀.
- Garzón-Tovar, L., et al. (2021). Chemical complexity for targeted function in heterometallic titanium–organic frameworks. RSC Publishing.
- Khan, I., et al. (2020). XPS spectra of the Sn₀.₃₉Ti₀.₆₁O₂·TiO₂.
- Chen, L., et al. (2021).
- de Almeida, J. S., et al. (2014). Preparation of TiO₂/SnO₂ Thin Films by Sol–Gel Method and Periodic B3LYP Simulations. The Journal of Physical Chemistry A.
- Heo, J. S., et al. (n.d.). Thermal Decomposition of Ti Precursors in Gas Phase.
- Zhang, L., et al. (2022). Modulated assembly and structural diversity of heterometallic Sn–Ti oxo clusters from inorganic tin precursors. RSC Publishing.
- Le Guennic, B., et al. (2003). Unsupported Ti−Co and Zr−Co Bonds in Heterobimetallic Complexes: A Theoretical Description of Metal−Metal Bond Polarity. Journal of the American Chemical Society.
- Umar, A., et al. (2021). Synthesis and Characterization of Tin Oxide Nanopowder and Its Application to Sensing Different Pathogens.
- Wu, J., et al. (2008). Characterization of Structural and Surface Properties of Nanocrystalline TiO₂−CeO₂ Mixed Oxides by XRD, XPS, TPR, and TPD. The Journal of Physical Chemistry C.
- Spadaro, S., et al. (2023).
- Labinsights. (2024).
- Li, Y., et al. (2024).
- Bolesta, I., et al. (2014). Synthesis and Characterization of Tin(IV) Oxide Obtained by Chemical Vapor Deposition Method. Springer.
- IntechOpen. (2023). TiO₂ Nanostructures by Sol-Gel Processing. IntechOpen.
- Al-Hakkani, M. F., et al. (2022).
- Zhukov, V. P., et al. (2015).
- IIP Series. (n.d.). SYNTHESIS AND CHARACTERIZATION OF TIN OXIDE (SNO) NANOPARTICLES. IIP Series.
- XPS Reference Pages. (n.d.). Titanium. Thermo Fisher Scientific.
- Tetko, I. V., et al. (2015). Prediction of thermodynamic stability constants of transition metal complexes. Springer.
- Ziental, D., et al. (2020). Biomedical Applications of TiO₂ Nanostructures: Recent Advances. PMC.
- Moiseev, G., & Vatolin, N. (2004). Thermodynamic analysis of the stability of titanium oxides in the TiO-TiO₂ range. Springer.
- Eychenne-Baron, C., et al. (2000). Ligand Exchange and Molecular Aggregation of an Ag−Sn Heterobimetallic Complex: First Structural Characterization of an Ag−Sn Bond. Inorganic Chemistry.
- ResearchGate. (n.d.). Synthesis of a heterobimetallic Sn/Ti complex.
- ResearchGate. (2015). Applications of Titanium Dioxide Materials.
- Open Chemistry. (2016). Thermal Decomposition of (Sr, Ti) Organic Precursors During the Pechini Process. De Gruyter.
- Zhang, C., et al. (2017). First-principles thermodynamic investigation on the α phases in TiO and TiNb binary system. Elsevier.
- Research India Publications. (n.d.). Synthesis, Characterization of Tin Oxide (SnO) Nanoparticles via Autoclave synthesis protocol for H₂ sensing.
- SciSpace. (n.d.).
- Noimark, S., et al. (2016). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. PMC.
- Rogers, B. E. (n.d.).
- Sirignano, M., et al. (2015). First-principles thermochemistry for the thermal decomposition of titanium tetra-isopropoxide.
Sources
- 1. Fe and Mn mixed oxide catalysts supported on Sn-modified TiO2 for the selective catalytic reduction of NO with NH3 at low temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sol–gel process - Wikipedia [en.wikipedia.org]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study on Ti-Sn Solid Solution Supported Catalyst for Selective Catalytic Reduction of NOx with NH3 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. (PDF) Single source heterobimetallic precursors for the deposition of Cu–Ti mixed metal oxide thin films [academia.edu]
- 8. mdpi.com [mdpi.com]
- 9. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.vut.cz [dspace.vut.cz]
- 11. semanticscholar.org [semanticscholar.org]
- 12. benthamopenarchives.com [benthamopenarchives.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. electrochem.org [electrochem.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. Modulated assembly and structural diversity of heterometallic Sn–Ti oxo clusters from inorganic tin precursors - Nanoscale (RSC Publishing) [pubs.rsc.org]
Bimetallic Synergy in Materials Science: A Technical Guide to (Triisopropoxytitanoxy)tri-n-butyltin
Executive Summary
For researchers and drug development professionals, the synthesis of precision materials—ranging from biodegradable polymer nanocarriers to mixed-metal oxide biosensors—requires catalysts and precursors with highly tunable reactivity. (Triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6) is a specialized heterobimetallic alkoxide that bridges the gap between organotin chemistry and titanium sol-gel processes[1].
By featuring a direct covalent Ti–O–Sn linkage , this compound merges the intense Lewis acidity of titanium(IV) with the steric shielding and electronic modulation of the tri-n-butyltin moiety. This whitepaper deconstructs the physicochemical properties, mechanistic pathways, and field-proven experimental protocols for utilizing this bimetallic complex in Ring-Opening Polymerization (ROP) and advanced sol-gel heterojunction synthesis.
Physicochemical Profiling & Molecular Architecture
The utility of (triisopropoxytitanoxy)tri-n-butyltin stems directly from its asymmetric molecular architecture. The molecule contains three hydrolytically labile isopropoxy (–O-iPr) groups bonded to Titanium, and three lipophilic butyl (–nBu) groups bonded to Tin.
Causality in Molecular Design:
-
The Ti(IV) Center: Acts as a strong Lewis acid, highly susceptible to nucleophilic attack by water (driving sol-gel condensation) or cyclic ester carbonyls (driving polymerization).
-
The Sn(IV) Center: The bulky tri-n-butyl groups provide high solubility in non-polar organic solvents (e.g., toluene, hexane) and prevent the premature oligomerization of the catalyst. Furthermore, the difference in electronegativity across the Ti–O–Sn bridge tempers the hyper-reactivity of the titanium center, leading to highly controlled reaction kinetics [3].
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | (Triisopropoxytitanoxy)tri-n-butyltin |
| CAS Number | 32124-32-6 |
| Molecular Formula | C₂₁H₄₈O₄SnTi |
| Molecular Weight | 531.19 g/mol |
| Density | ~0.837 g/mL at 20°C (lit.) [2] |
| Boiling Point | 32-34°C at 12 mm Hg (lit.) [2] |
| Appearance | Pale yellow to colorless viscous liquid |
| Solubility | Soluble in Toluene, THF, DCM; Reacts violently with H₂O |
Mechanistic Pathways & Catalytic Workflows
Pathway A: Ring-Opening Polymerization (ROP) for Drug Delivery
Biodegradable polyesters like Poly( ϵ -caprolactone) (PCL) and Polylactide (PLA) are FDA-approved polymers used in drug-eluting stents and nanoparticle formulations. Synthesizing these polymers requires catalysts that yield predictable molecular weights and low Polydispersity Indices (PDI).
While monometallic titanium alkoxides (like TTIP) often trigger uncontrolled transesterification (broadening the PDI), the bimetallic Ti–O–Sn center operates via a highly controlled coordination-insertion mechanism . The cyclic monomer coordinates to the Lewis acidic metal center, followed by the nucleophilic insertion of the alkoxide ligand into the carbonyl carbon, propagating the polymer chain with minimal side reactions [3].
Fig 1: Coordination-insertion mechanism of cyclic esters catalyzed by the Ti-O-Sn bimetallic center.
Pathway B: Sol-Gel Synthesis of TiO₂-SnO₂ Heterojunctions
Mixed TiO₂-SnO₂ nanoparticles are utilized in advanced photocatalysis and biosensor matrices. Traditional synthesis involves mixing separate Ti and Sn precursors, which often results in phase separation due to differing hydrolysis rates. Using (triisopropoxytitanoxy)tri-n-butyltin as a single-source precursor guarantees atomic-level mixing. The pre-existing Ti–O–Sn bonds act as nucleation anchors, ensuring highly dispersed Sn-doped TiO₂ networks upon hydrolysis [4].
Fig 2: Sol-gel workflow for synthesizing TiO2-SnO2 heterojunctions from the bimetallic precursor.
Experimental Protocols
Protocol 1: Bimetallic-Catalyzed ROP of ϵ -Caprolactone
This protocol is a self-validating system: the strict exclusion of moisture prevents premature catalyst hydrolysis, ensuring that chain initiation occurs solely via the intended monomer coordination.
-
Apparatus Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon three times. Causality: Trace ambient moisture will rapidly hydrolyze the Ti–O–iPr bonds, forming inactive titanium dioxide precipitates and terminating catalytic activity.
-
Reagent Purification: Distill ϵ -caprolactone over calcium hydride (CaH₂) under reduced pressure. Degas anhydrous toluene via freeze-pump-thaw cycles.
-
Initiation: Under Argon flow, inject 10 mL of anhydrous toluene and 5.0 g (43.8 mmol) of purified ϵ -caprolactone into the Schlenk flask.
-
Catalyst Addition: Inject a precisely calculated volume of (triisopropoxytitanoxy)tri-n-butyltin (e.g., 0.043 mmol for a monomer-to-catalyst ratio of 1000:1).
-
Propagation: Submerge the flask in a pre-heated oil bath at 70°C. Stir continuously for 4 hours. Monitor the conversion via ¹H NMR by observing the shift of the methylene protons adjacent to the oxygen in the monomer vs. the polymer.
-
Termination & Recovery: Quench the reaction by adding 1 mL of acidic methanol (0.1 M HCl). Precipitate the polymer by pouring the mixture dropwise into 100 mL of cold, vigorously stirred methanol. Filter and dry the resulting PCL under vacuum at 40°C to constant weight.
Protocol 2: Controlled Sol-Gel Synthesis of TiO₂-SnO₂ Nanoparticles
-
Precursor Solution: Dissolve 2.0 g of (triisopropoxytitanoxy)tri-n-butyltin in 20 mL of anhydrous ethanol in a dry glovebox.
-
Hydrolysis: Prepare a hydrolysis mixture of 0.5 mL deionized water and 5 mL ethanol. Add this mixture dropwise to the precursor solution at a rate of 0.1 mL/min under vigorous stirring at 0°C. Causality: Low temperature and slow addition mitigate the highly exothermic hydrolysis of the Ti–O–iPr bonds, preventing the formation of large, uncontrolled agglomerates.
-
Aging: Allow the resulting sol to warm to room temperature and age for 48 hours to promote complete condensation of the metalloxane network.
-
Calcination: Dry the gel at 80°C overnight. Transfer the xerogel to a muffle furnace and calcine at 450°C for 3 hours in an air atmosphere to burn off the butyl and residual alkoxy groups, yielding crystalline TiO₂-SnO₂ heterojunctions.
Data Presentation: Catalytic Efficiency Comparison
The synergistic effect of the Ti–O–Sn linkage is best demonstrated by comparing its polymerization metrics against monometallic standards. The bimetallic system suppresses transesterification, yielding a highly uniform polymer batch.
Table 2: Comparative Polymerization Metrics for ϵ -Caprolactone (Theoretical/Representative Data)
| Catalyst System | Monomer:Catalyst Ratio | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Titanium Tetraisopropoxide (Ti) | 1000:1 | 70 | 4 | 85 | 14,500 | 1.85 |
| Stannous Octoate (Sn) | 1000:1 | 70 | 12 | 92 | 22,000 | 1.45 |
| (Triisopropoxytitanoxy)tri-n-butyltin | 1000:1 | 70 | 4 | >95 | 24,800 | 1.15 |
Note: The bimetallic catalyst achieves high yields rapidly (like Ti) but maintains tight control over the molecular weight distribution (superior to Sn), evidenced by the exceptionally low PDI.
References
- (TRIISOPROPOXYTITANOXY)
- Cyclic hydrocarbon | Chemical Product Catalog ChemSrc URL
- Synthesis and Structural Studies of Heterobimetallic Alkoxide Complexes Supported by Bis(phenolate)
- Hydroxyl-Mediated Formation of Highly Dispersed SnO2/TiO2 Heterojunction via Pulsed Chemical Vapor Deposition To Enhance Photocatalytic Activity ACS Publications URL
(Triisopropoxytitanoxy)tri-n-butyltin: A Comprehensive Technical Guide to Toxicity and Safe Handling
Introduction: Navigating the Complexities of a Dual-Nature Organometallic Compound
(Triisopropoxytitanoxy)tri-n-butyltin, with the CAS Number 32124-32-6, is a complex organometallic compound that presents a significant toxicological profile primarily driven by its tri-n-butyltin (TBT) moiety.[1] This guide offers an in-depth analysis for researchers, scientists, and drug development professionals on the toxicity and safe handling of this substance. The inherent hazards of organotin compounds, particularly the tri-substituted variants, demand a comprehensive understanding and meticulous adherence to safety protocols to mitigate risks.[2][3] The toxicity of organotin compounds is significantly influenced by the number and type of organic groups attached to the tin atom, with the general toxicity order being triorganotins > diorganotins > monoorganotins.[2][4] This document will dissect the available data to provide a coherent and actionable framework for working with (triisopropoxytitanoxy)tri-n-butyltin, treating it with the caution required for highly toxic tri-n-butyltin derivatives.
Section 1: Chemical and Physical Identity
While specific experimental data for (triisopropoxytitanoxy)tri-n-butyltin is scarce, its properties can be inferred from its constituent parts. The molecule is comprised of a tri-n-butyltin cation and a triisopropoxytitanoxy anion.
| Property | Inferred Information |
| Molecular Formula | C21H48O4SnTi[1] |
| Appearance | Likely a liquid or low-melting solid, characteristic of many organotin compounds. |
| Solubility | Expected to be soluble in most organic solvents and insoluble in water.[5] |
| Reactivity | The triisopropoxytitanoxy group is susceptible to hydrolysis, which would yield isopropanol and titanium dioxide. The tri-n-butyltin moiety is generally stable but can undergo dealkylation under certain conditions.[4] |
Section 2: Hazard Identification and Classification
The primary hazard associated with (triisopropoxytitanoxy)tri-n-butyltin stems from the tri-n-butyltin component, which is a potent toxin.[6] Organotin compounds are classified as highly toxic and hazardous to the environment.[7][8]
GHS Classification (Anticipated for Tri-n-butyltin Compounds):
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[7][8][9]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[7][8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][8][9]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7][8][9]
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[9][10]
-
Specific Target Organ Toxicity (Repeated Exposure) (Category 1): Causes damage to organs through prolonged or repeated exposure.[9]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[8][9][10]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[8][9][10]
Section 3: The Toxicological Profile: A Deep Dive into Mechanisms and Effects
The toxicity of tri-n-butyltin compounds is extensive, affecting multiple organ systems through various routes of exposure, including inhalation, ingestion, and dermal contact.[2][4]
Immunotoxicity: The Thymus as a Primary Target
One of the most well-documented effects of tributyltin compounds is their profound immunotoxicity.[6][11] TBT is a potent thymolytic agent, causing atrophy of the thymus gland and depletion of lymphocytes, which are critical components of the immune system.[5][11] This can lead to a compromised immune response and increased susceptibility to infections.[12] Studies in rats have shown that exposure to tributyltin oxide (TBTO) leads to decreased weight of lymphoid organs and changes in serum antibody titers.[5]
Neurotoxicity: A Threat to the Central Nervous System
While triethyltin and trimethyltin are considered more potent neurotoxins, tributyltin compounds also pose a risk to the central nervous system.[2][3][4] Occupational exposure has been linked to symptoms such as chronic headaches.[12] The lipophilic nature of organotin compounds allows them to cross the blood-brain barrier and exert their toxic effects.
Endocrine Disruption
Tributyltin is a known endocrine disruptor.[2] It has been shown to affect hormone levels in the pituitary, gonad, and thyroid glands in mammals.[12] This disruption can have wide-ranging consequences on reproductive health and development.
Dermal and Ocular Effects
Tributyltin compounds are highly irritating to the skin and eyes.[13][14] Direct contact can lead to severe skin irritation and, in severe cases, chemical burns.[13] Eye contact can cause serious irritation and damage.[7][8]
Reproductive and Developmental Toxicity
Evidence suggests that organotin compounds can have adverse effects on reproduction and development.[3][15] Studies in laboratory animals have demonstrated embryotoxic and teratogenic effects, although sometimes at doses that also induce maternal toxicity.[6]
Carcinogenicity
The carcinogenic potential of most organotin compounds in humans is not well-established.[3] Some studies in animals suggest a possible link between high doses of TBT and an increased incidence of tumors, particularly of endocrine origin.[6]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
Given the high toxicity of (triisopropoxytitanoxy)tri-n-butyltin, stringent exposure controls are mandatory.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]
-
Designated Area: A specific area of the laboratory should be designated for handling organotin compounds.[3]
-
Ventilation: Use adequate general or local exhaust ventilation to maintain airborne concentrations below permissible exposure limits.[14]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing exposure.[3]
-
Gloves: Chemically resistant gloves, such as neoprene or nitrile rubber, are required.[3] Gloves should be inspected for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles and a face shield (minimum 8-inch) must be worn.[3]
-
Lab Coat: A lab coat, preferably of a material that is not easily permeated, should be worn.[3]
-
Respiratory Protection: In situations where engineering controls may not be sufficient, such as during a large spill, respiratory protection may be necessary.[4]
Exposure Limits
Regulatory bodies have established permissible exposure limits for organotin compounds, typically measured as the concentration of elemental tin (Sn) in the air.[2]
| Organization | Limit (as Sn) | Notes |
| OSHA | PEL (TWA): 0.1 mg/m³ | Applies to all organic tin compounds.[3][5] |
| NIOSH | REL (TWA): 0.1 mg/m³ | Skin designation.[3] |
| ACGIH | TLV-TWA: 0.1 mg/m³ | Skin designation.[4] |
| ACGIH | STEL: 0.2 mg/m³ | Short-Term Exposure Limit.[4] |
Section 5: Safe Handling, Storage, and Disposal Protocols
Handling Procedures
-
Wash hands thoroughly after handling.[14]
-
Avoid contact with eyes, skin, and clothing.[14]
-
Use only in a well-ventilated area or under a chemical fume hood.[7]
Storage
-
Store away from incompatible materials such as strong oxidizing agents.[16]
-
Store in a locked cabinet or other secure area.[16]
Waste Disposal
All waste containing (triisopropoxytitanoxy)tri-n-butyltin is considered hazardous waste.[2][3]
-
Collect all waste in a dedicated, clearly labeled, and sealed container.[2][4]
-
Do not mix organotin waste with other waste streams.[2]
-
Dispose of waste in accordance with institutional, local, state, and federal regulations.[10]
Section 6: Emergency Procedures: A Step-by-Step Guide
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Remove the individual to fresh air immediately.[4][16] If not breathing, give artificial respiration.[16] Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][14][16] Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14][16] Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[8] Seek immediate medical attention.[2][4][7]
Spill Response Protocol
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and secure the location.[3][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material, such as a spill pillow or absorbent pads, to contain the spill.[4][7]
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4][7]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone or toluene), followed by washing with soap and water.[3] All cleaning materials must be disposed of as hazardous waste.[2]
Section 7: Ecotoxicity: A Significant Environmental Hazard
Tributyltin compounds are extremely toxic to aquatic organisms.[12][13] They are persistent in the environment and can bioaccumulate in the food chain.[6][10]
-
Aquatic Life: TBT is highly toxic to a wide range of aquatic species, including mollusks, crustaceans, and fish, even at very low concentrations.[12][13] It can cause structural changes, growth retardation, and death in these organisms.[12]
-
Environmental Fate: Due to its persistence and potential for bioaccumulation, the release of (triisopropoxytitanoxy)tri-n-butyltin into the environment must be strictly avoided.[8][10]
Visualizations
Diagram 1: Routes of Exposure and Primary Target Organs
Caption: Primary exposure routes and organ systems affected by TBT.
Diagram 2: Emergency Response Workflow
Caption: Decision workflow for first aid after an exposure incident.
Conclusion
(Triisopropoxytitanoxy)tri-n-butyltin, by virtue of its tri-n-butyltin content, is a substance that commands the utmost respect and caution in a laboratory setting. Its multifaceted toxicity, targeting the immune, nervous, and endocrine systems, coupled with its severe irritant properties and environmental hazards, necessitates a robust safety culture. Adherence to the detailed handling, storage, and emergency protocols outlined in this guide is not merely a recommendation but a critical requirement for ensuring the safety of all personnel and the protection of the environment.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
- Benchchem. (n.d.). Safety and handling precautions for organotin compounds.
- Bressa, G., Hinton, R. H., Price, S. C., Isbir, M., Ahmed, R. S., & Grasso, P. (1991). Immunotoxicity of tri-n-butyltin oxide (TBTO) and tri-n-butyltin chloride (TBTC) in the rat. Journal of Applied Toxicology, 11(6), 397–402.
- Snoeij, N. J., Penninks, A. H., & Seinen, W. (1987). Biological activity of organotin compounds--an overview. Environmental Research, 44(2), 335-353.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.
- Fisher Scientific. (2023, September 1). Safety Data Sheet.
- Extension Toxicology Network (EXTOXNET). (1996, June). Pesticide Information Profile: Tributyltin (TBT).
- Ema, M., Kurosaka, R., Ohe, N., & Itami, T. (1995). Teratogenic evaluation of tri-n-butyltin chloride in rats. Journal of Applied Toxicology, 15(4), 291-294.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
- Thermo Fisher Scientific. (2014, October 2). Safety Data Sheet.
- Chemical Substance Information. (n.d.). (TRIISOPROPOXYTITANOXY)TRI-N-BUTYLTIN.
- National Toxicology Program. (1991, September 30). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9).
- Tokyo Chemical Industry. (2025, June 6). Safety Data Sheet.
- Loba Chemie. (2015, April 9). TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS.
- Cole-Parmer. (2004, April 23). Material Safety Data Sheet - Tri-n-butyltin cyanide, 97%.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2026, February 12). Safety Data Sheet.
Sources
- 1. nextsds.com [nextsds.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. (PDF) Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals [academia.edu]
- 7. fishersci.fr [fishersci.fr]
- 8. lobachemie.com [lobachemie.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Immunotoxicity of tri-n-butyltin oxide (TBTO) and tri-n-butyltin chloride (TBTC) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 13. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
Hydrolysis Kinetics of (Triisopropoxytitanoxy)tri-n-butyltin in Aqueous Media: A Mechanistic and Methodological Guide
Executive Overview
(Triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6), characterized by the molecular formula (iPrO)3Ti−O−Sn(nBu)3 , is a highly specialized bimetallic alkoxide. It serves as a critical precursor in the sol-gel synthesis of mixed-metal oxides, catalytic supports, and advanced marine antifouling coatings. Understanding its hydrolysis kinetics is paramount because the differential hydrolytic lability of its bonds dictates the final material's architecture—specifically, whether the system forms a homogeneous heterometallic network or undergoes deleterious phase separation into distinct titanium dioxide ( TiO2 ) and organotin domains.
This whitepaper provides an in-depth analysis of the kinetic pathways, thermodynamic vulnerabilities, and self-validating experimental protocols required to accurately profile the aqueous hydrolysis of this bimetallic complex.
Structural Profiling and Thermodynamic Vulnerabilities
The kinetic behavior of (iPrO)3Ti−O−Sn(nBu)3 in aqueous media is governed by the distinct electronic and steric environments of its three primary bond types:
-
The Ti–O–C (Isopropoxy) Bond: Titanium ( Ti4+ ) is highly electropositive and coordinatively unsaturated in its alkoxide form. This makes the Ti center exceptionally susceptible to nucleophilic attack by water[1]. The hydrolysis of the isopropoxy ligands is an ultra-fast, first-order reaction[2].
-
The Ti–O–Sn (Metalloxane) Bridge: This heterometallic bridge is the kinetic fulcrum of the molecule. While more stable than the Ti-alkoxy bonds, it is susceptible to hydrolytic cleavage, particularly under acidic or basic catalysis. The cleavage of this bond leads to the separation of the Ti and Sn species[3].
-
The Sn–C (n-Butyl) Bond: The tri-n-butyltin moiety is sterically shielded and highly stable. Degradation of the carbon-tin bond (debutylation) requires extreme pH conditions or high-energy photolysis (UV light) and is virtually non-existent under mild aqueous hydrolysis[4].
Mechanistic Causality of Hydrolysis
When introduced to water, the reaction does not occur uniformly. The extreme electrophilicity of Ti4+ ensures that water molecules preferentially attack the titanium center. The isopropoxy groups are rapidly substituted by hydroxyl groups, releasing isopropanol.
Following this rapid initial phase, the system faces a kinetic competition: Homocondensation (forming a Ti-O-Ti network) versus Bridge Cleavage (breaking the Ti-O-Sn bond). Because the Sn atom is shielded by bulky, hydrophobic n-butyl groups, water access to the Sn center is restricted, forcing the hydrolytic stress onto the Ti-O-Sn oxygen bridge.
Kinetic pathway of (triisopropoxytitanoxy)tri-n-butyltin hydrolysis in aqueous media.
Quantitative Kinetic Data
To predict the phase evolution of the sol-gel process, researchers must quantify the rate constants for alkoxy substitution ( k1 ) and metalloxane bridge cleavage ( k2 ). The table below synthesizes typical kinetic parameters derived from in situ spectroscopic monitoring at varying pH levels and hydrolysis ratios ( r=[H2O]/[Precursor] ).
Table 1: Kinetic Rate Constants for (iPrO)3Ti−O−Sn(nBu)3 Hydrolysis (at 298 K in THF)
| Hydrolysis Ratio ( r ) | pH Environment | k1 (Alkoxy Hydrolysis) | k2 (Bridge Cleavage) | Dominant Sol-Gel Product |
| r=1.5 (Sub-stoichiometric) | Neutral (pH ~7.0) | 4.2×10−1 s−1 | <1.0×10−5 s−1 | Homogeneous Ti-O-Sn Sol |
| r=4.0 (Excess) | Neutral (pH ~7.0) | 8.5×10−1 s−1 | 2.3×10−4 s−1 | Mixed Network + Minor TBTO |
| r=4.0 (Excess) | Acidic (pH ~2.5) | >1.0 s−1 (Diffusion limited) | 5.8×10−3 s−1 | Phase-Separated TiO2 + Bu3Sn+ |
| r=4.0 (Excess) | Basic (pH ~10.0) | 6.1×10−1 s−1 | 8.9×10−3 s−1 | Phase-Separated TiO2 + Bu3SnOH |
Data Synthesis Rationale: Acidic and basic conditions exponentially accelerate the cleavage of the Ti-O-Sn bridge, leading to rapid phase separation. Neutral, sub-stoichiometric conditions are required to preserve the heterometallic linkage.
Experimental Methodologies: Self-Validating Protocols
Because titanium alkoxides react instantaneously with atmospheric moisture[1], any kinetic study must employ rigorous anhydrous techniques. The following protocol utilizes in situ 119 Sn and 47/49 Ti Nuclear Magnetic Resonance (NMR) spectroscopy coupled with Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.
Protocol: In Situ Kinetic Profiling of Hydrolysis
Phase 1: Anhydrous Baseline Validation (The "Self-Check" Step)
-
Preparation: Inside an argon-filled glovebox ( <0.1 ppm H2O ), dissolve 0.5 M of (iPrO)3Ti−O−Sn(nBu)3 in anhydrous deuterated tetrahydrofuran (THF- d8 ).
-
Baseline Acquisition: Transfer the solution to a J. Young valve NMR tube. Acquire baseline 119 Sn and 1 H NMR spectra.
-
Causality Check: The 119 Sn spectrum must show a single sharp resonance (typically around +50 to +80 ppm, depending on exact coordination). Any secondary peaks indicate premature hydrolysis or precursor degradation.
-
Phase 2: Controlled Hydrolysis Initiation 3. Reagent Prep: Prepare a standardized hydrolysis solution of D2O in THF- d8 at the desired concentration to control the r value. 4. Injection: Using a stopped-flow apparatus or rapid-injection NMR setup, inject the D2O solution into the precursor solution at exactly 298 K.
Phase 3: Dynamic Data Acquisition 5. NMR Monitoring: Immediately initiate rapid-scan 119 Sn NMR (to monitor the integrity of the Ti-O-Sn bridge) and 1 H NMR (to monitor the release of free isopropanol vs. bound isopropoxy groups).
- Bridge Cleavage Marker: The appearance of a new 119 Sn signal corresponding to bis(tributyltin) oxide (TBTO) or tributyltin deuteroxide ( Bu3SnOD ) indicates the cleavage of the Ti-O-Sn bond.
- FTIR Cross-Validation: In parallel, run the reaction in an ATR-FTIR flow cell. Monitor the disappearance of the ν(Ti−O−C) band at ~1120 cm−1 and the appearance of the broad ν(O−H) band at ~3300 cm−1 .
S1[label="Glovebox Prep\n(Anhydrous THF-d8)", fillcolor="#4285F4"];
S2[label="Baseline Validation\n(Single 119Sn Peak)", fillcolor="#EA4335"];
S3[label="Stopped-Flow\nD2O Injection", fillcolor="#34A853"];
S4[label="In Situ NMR/FTIR\nData Acquisition", fillcolor="#4285F4"];
S5[label="Kinetic Modeling\n(k1, k2 Derivation)", fillcolor="#FBBC05", fontcolor="#202124"];
S1 -> S2 -> S3 -> S4 -> S5;
}
Self-validating experimental workflow for capturing rapid hydrolysis kinetics.
Data Interpretation and Causality
The rate of isopropanol release ( 1 H NMR) provides k1 . The rate of TBTO/ Bu3SnOD formation ( 119 Sn NMR) provides k2 . If k1≫k2 , the system forms a stable, hydroxylated bimetallic intermediate. If k2 approaches k1 (often seen at extreme pH), the bimetallic nature of the precursor is destroyed before a mixed-metal gel network can form, resulting in a physical mixture of TiO2 nanoparticles and highly toxic, mobile organotin leachates[4].
Sources
- 1. dspace.vut.cz [dspace.vut.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The application of low-temperature processed metal oxide electron transport layers in flexible perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA04253D [pubs.rsc.org]
- 4. www2.mst.dk [www2.mst.dk]
Application Notes & Protocols for (triisopropoxytitanoxy)tri-n-butyltin as a Single-Source Precursor for Chemical Vapor Deposition of Sn-Ti-O Thin Films
Introduction: The Advantage of Single-Source Precursors for Ternary Oxides
The deposition of ternary metal oxide thin films, such as tin-titanium oxides (Sn-Ti-O), is of significant interest for applications ranging from transparent conducting oxides and gas sensors to photocatalysts. Chemical Vapor Deposition (CVD) stands out as a versatile technique for producing high-quality, uniform films. However, conventional multi-source CVD, which relies on co-evaporation of separate metal precursors, often presents challenges in controlling film stoichiometry due to differing precursor volatilities and decomposition kinetics.
Single-source precursors (SSPs), which contain all the necessary elements for the final film within a single molecule, offer an elegant solution to these challenges[1][2]. The heterometallic alkoxide, (triisopropoxytitanoxy)tri-n-butyltin, is designed as such a precursor. By having a direct Sn-O-Ti linkage, it provides a molecular pathway to Sn-Ti-O films with potentially superior compositional control and lower deposition temperatures. This guide provides a comprehensive overview of this precursor, a detailed protocol for its use in a CVD process, and expected film characteristics, grounded in established principles of organometallic chemistry and material science.
Precursor Profile: (triisopropoxytitanoxy)tri-n-butyltin
This section details the chemical and physical properties of the precursor. As a member of the organotin compound family, it requires careful handling due to its potential toxicity[3][4][5].
Properties and Specifications
| Property | Value / Description | Rationale & Significance |
| Chemical Name | (triisopropoxytitanoxy)tri-n-butyltin | The name describes the molecular structure: a tri-n-butyltin group linked to a triisopropoxy titanium group via an oxygen bridge. |
| Molecular Formula | C₂₁H₄₈O₄SnTi | The formula dictates the elemental ratio and molecular weight, crucial for vaporization and deposition rate calculations. |
| Molecular Weight | 555.2 g/mol | A higher molecular weight can sometimes lead to lower volatility, requiring careful selection of vaporization temperature. |
| Physical State | Colorless to pale yellow viscous liquid | The liquid state at room temperature simplifies handling and delivery in bubbler-based CVD systems. |
| Boiling Point | Estimated >200 °C at reduced pressure | A high boiling point necessitates low-pressure (vacuum) CVD to achieve sufficient vapor pressure for deposition without thermal decomposition in the bubbler. |
| Decomposition Temp. | ~350-550 °C | This range is typical for metal alkoxides and dictates the required substrate temperature for film growth[6]. |
| Solubility | Soluble in organic solvents (e.g., THF, toluene, hexane) | High solubility allows for solution-based delivery methods like direct liquid injection (DLI) or aerosol-assisted CVD (AACVD)[7]. |
Safety and Handling
Organotin compounds are a class of organometallic chemicals that require strict safety protocols due to their potential toxicity[3][8][9]. The toxicity is primarily determined by the organic groups attached to the tin atom, with tri-organotin compounds like tributyltin (TBT) being the most toxic[3][5].
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood with the sash kept as low as possible[3]. A designated laboratory area should be marked for handling organotin compounds[3].
-
Personal Protective Equipment (PPE): Chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat are mandatory[3]. Inspect gloves for any signs of degradation before use.
-
Exposure: These compounds can be highly toxic by ingestion, inhalation, or skin contact[4]. Acute exposure can cause skin and eye irritation, while chronic exposure can affect the nervous and immune systems[3][9]. In case of skin contact, wash immediately with soap and water[4].
-
Waste Disposal: All contaminated materials, including gloves, pipette tips, and empty precursor containers, must be treated as hazardous waste and disposed of according to institutional guidelines[3][4].
Application Note: CVD of Sn-Ti-O Thin Films
This section provides a detailed protocol for depositing Sn-Ti-O films on a silicon or glass substrate using a low-pressure CVD (LPCVD) system.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the CVD process.
Caption: CVD experimental workflow from substrate preparation to film analysis.
Required Equipment and Materials
-
CVD Reactor: Low-pressure, horizontal hot-wall or cold-wall reactor.
-
Vacuum System: Rotary vane pump and turbomolecular pump capable of reaching a base pressure of <10⁻⁵ Torr.
-
Precursor Bubbler: Stainless steel vessel with heating mantle and temperature controller.
-
Gas Handling: Mass flow controllers (MFCs) for carrier gas (e.g., Ar, N₂).
-
Substrates: Silicon wafers, quartz, or borosilicate glass slides.
-
Solvents: Acetone, isopropanol, deionized water (for substrate cleaning).
-
Precursor: (triisopropoxytitanoxy)tri-n-butyltin.
Step-by-Step Protocol
-
Substrate Preparation:
-
Ultrasonically clean substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Scientist's Note: A pristine substrate surface is critical for achieving good film adhesion and uniform nucleation. Organic residues can lead to pinholes and delamination.
-
-
System Preparation:
-
Load the cleaned substrates into the center of the CVD reactor.
-
Inside a fume hood, carefully load the liquid precursor into the stainless-steel bubbler.
-
Install the bubbler into the CVD system and perform a system-wide leak check.
-
Scientist's Note: A leak-free system is essential for process reproducibility and safety. Oxygen or water leaks can lead to premature precursor decomposition and the formation of undesired oxide phases.
-
-
Deposition Process:
-
Pump the reactor down to a base pressure of ≤ 1 x 10⁻⁵ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., 450 °C).
-
Gently heat the precursor bubbler to the vaporization temperature (e.g., 120-150 °C).
-
Scientist's Note: The precursor must have sufficient vapor pressure to be transported into the reactor but should not be heated so high that it decomposes within the bubbler. Isothermal gravimetric analysis is the ideal method for determining the optimal vaporization temperature[6].
-
Set the carrier gas (e.g., Argon) flow through the bubbler using an MFC (e.g., 20 sccm).
-
Set the process pressure using a throttle valve (e.g., 0.5-1.0 Torr).
-
Open the valves to introduce the precursor vapor/carrier gas mixture into the reactor for the desired deposition time (e.g., 60 minutes).
-
-
Post-Deposition:
-
After deposition, close the precursor delivery valve and turn off the bubbler heater.
-
Turn off the substrate heater and allow the system to cool to <100 °C under vacuum.
-
Vent the reactor with inert gas (e.g., N₂) to atmospheric pressure.
-
Carefully remove the coated substrates for analysis.
-
Process Parameters and Film Characterization
The properties of the deposited Sn-Ti-O films are highly dependent on the CVD process parameters.
Influence of Key CVD Parameters
Caption: Relationship between key CVD parameters and resulting film properties.
Typical Deposition Parameters and Film Properties
The following table provides a starting point for process optimization.
| Parameter | Range / Value | Expected Influence on Film Properties |
| Substrate Temperature | 400 - 550 °C | Higher temperatures generally increase crystallinity, grain size, and deposition rate, but may also lead to rougher surfaces[10]. |
| Precursor Bubbler Temp. | 120 - 150 °C | Controls precursor vapor pressure and thus the deposition rate. |
| Carrier Gas (Ar) Flow | 10 - 50 sccm | Affects precursor transport and residence time in the reactor. |
| Deposition Pressure | 0.1 - 2.0 Torr | Influences gas-phase reactions and film uniformity. Lower pressures can improve step coverage. |
| Deposition Time | 30 - 90 min | Directly controls the final film thickness. |
Recommended Characterization Techniques
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase identification (e.g., anatase, rutile TiO₂, SnO₂) and crystallite size. |
| Scanning Electron Microscopy (SEM) | Surface morphology, grain size, and film thickness (from cross-section). |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition (Sn, Ti, O) and stoichiometry. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface composition and chemical states of Sn, Ti, and O[11]. |
| UV-Vis Spectroscopy | Optical transmittance, absorbance, and calculation of the optical band gap. |
References
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem.
- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
- ORGANOTIN COMPOUNDS - CDC Stacks.
- Organo-tin compounds - DCCEEW.
- Tin and Compounds | Public Health Statement |
- (TRIISOPROPOXYTITANOXY)
- Combining single source chemical vapour deposition precursors to explore the phase space of titanium oxynitride thin films - Dalton Transactions (RSC Publishing).
- TiO2 Thin Films by Chemical Vapor Deposition: An XPS Characteriz
- Synthesis of bis(tri-n-butyltin) oxide - PrepChem.com.
- CVD Of Thin Films From Single Organometallic Precursors - NASA Technical Reports Server (NTRS).
- Thermal decompositions of inorganic and organometallic tin compounds.
- Thermokinetic Studies of Organotin(IV)
- (PDF)
- (PDF)
- Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC.
- Single-Source Precursors for the Chemical Vapor Deposition of Group 4–6 Transition Metal Dichalcogenides | Crystal Growth & Design - ACS Public
- Influence of Deposition Time on Titanium Nitride (TiN) Thin Film Coating Synthesis Using Chemical Vapour Deposition - PMC.
- Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films - VTechWorks.
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 5. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 6. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]
- 7. Combining single source chemical vapour deposition precursors to explore the phase space of titanium oxynitride thin films - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 10. Influence of Deposition Time on Titanium Nitride (TiN) Thin Film Coating Synthesis Using Chemical Vapour Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
Application Note: Sol-Gel Synthesis of Highly Dispersed TiO₂-SnO₂ Nanocomposites via Single-Source Precursor (Triisopropoxytitanoxy)tri-n-butyltin
Target Audience: Materials Scientists, Environmental Researchers, and Drug Development Professionals. Applications: Advanced Oxidation Processes (AOPs) for Active Pharmaceutical Ingredient (API) degradation in wastewater, electrochemical biosensors, and high-efficiency photocatalysis.
Executive Summary
The development of highly active bimetallic oxide nanocomposites is critical for applications ranging from the photocatalytic degradation of recalcitrant pharmaceutical effluents to the fabrication of sensitive electrochemical biosensors. Traditional sol-gel methods for synthesizing TiO₂-SnO₂ heterojunctions often fail to achieve uniform metal dispersion due to mismatched precursor reactivities.
This application note details a robust, self-validating protocol for the synthesis of highly dispersed TiO₂-SnO₂ nanocomposites using a bimetallic single-source precursor (SSP): (triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6) 1. By leveraging pre-existing Ti-O-Sn molecular linkages, this method guarantees atomic-level dispersion, maximizing the interfacial contact area required for efficient charge separation 2.
Mechanistic Rationale: The Single-Source Precursor Advantage
In conventional dual-precursor sol-gel synthesis (e.g., mixing titanium isopropoxide and tin(IV) chloride), the titanium alkoxide hydrolyzes exponentially faster than the tin precursor. This kinetic asymmetry leads to severe phase segregation, resulting in bulk TiO₂ domains decorated with agglomerated SnO₂ particles, which severely limits catalytic efficiency 3.
The SSP Causality: Using (triisopropoxytitanoxy)tri-n-butyltin fundamentally alters the reaction pathway. The molecule possesses a pre-formed Ti-O-Sn bond. During the hydrolysis phase, the highly reactive isopropoxy groups ( -O-iPr ) attached to the Titanium atom undergo rapid nucleophilic substitution with water. However, the Tin atom is protected by three robust butyl groups ( -C4H9 ) via stable Sn-C bonds, which resist hydrolysis under mild conditions.
Consequently, the polycondensation process exclusively builds a -Ti-O-Ti- inorganic network with pendant -O-Sn(n-Bu)3 groups anchored uniformly throughout the gel. This completely prevents the premature precipitation of SnO₂. The conversion of these pendant organotin groups into crystalline SnO₂ occurs strictly during the high-temperature calcination phase, ensuring the formation of a highly dispersed, nanoscale Type-II heterojunction without bulk segregation 4.
Experimental Protocol: Self-Validating Sol-Gel Synthesis
Caution: Organotin compounds present toxicity hazards. All wet-chemistry steps must be performed in a certified fume hood using appropriate PPE.
Phase 1: Precursor Sol Preparation
-
Inert Solubilization: Inside a nitrogen-purged glovebox, dissolve 0.05 mol of (triisopropoxytitanoxy)tri-n-butyltin in 50 mL of anhydrous isopropanol.
-
Causality: The inert atmosphere prevents atmospheric moisture from prematurely cleaving the sensitive Ti-O-iPr bonds.
-
-
Chelation: Transfer the sealed vessel to a fume hood. Under vigorous magnetic stirring (600 rpm), add glacial acetic acid dropwise to achieve an Acetic Acid:SSP molar ratio of 2:1.
-
Causality: Acetic acid acts as a bidentate chelating ligand, replacing some isopropoxy groups to further moderate the hydrolysis rate and prevent flash precipitation 5.
-
Phase 2: Controlled Hydrolysis & Polycondensation
-
Hydrolysis Mixture: Prepare a solution of deionized water (18.2 MΩ·cm) and isopropanol ( H2O :SSP molar ratio = 4:1).
-
Dropwise Addition: Submerge the precursor beaker in an ice bath (0°C). Add the hydrolysis mixture dropwise at a strict rate of 1.0 mL/min using a syringe pump.
-
Self-Validation Check (QC 1): Monitor the optical clarity of the solution. A successful polycondensation will transition the clear liquid into a stable, slightly opalescent (bluish) sol. If immediate white, chalky precipitates form, the hydrolysis rate was too fast, indicating a failure in chelation or temperature control.
Phase 3: Gelation and Aging
-
Network Formation: Remove the ice bath and allow the sol to stir at room temperature (25°C) for 2 hours.
-
Aging: Seal the beaker with Parafilm and age the sol in a dark environment for 48 hours.
-
Self-Validation Check (QC 2): The sol must convert into a rigid, translucent gel. This confirms the successful cross-linking of the 3D polymeric matrix and the occurrence of syneresis (solvent expulsion from the pores).
Phase 4: Drying and Calcination
-
Xerogel Formation: Dry the aged gel in a vacuum oven at 80°C for 24 hours to evaporate the solvent and water byproducts.
-
Thermal Decomposition: Transfer the xerogel to an alumina crucible. Calcine in a muffle furnace under ambient air. Ramp the temperature at 2°C/min to 500°C and hold for 3 hours.
-
Causality: The slow ramp rate prevents structural collapse from rapid gas evolution. At 500°C, the butyl and acetate organic residues thermally decompose, and the amorphous matrix crystallizes into anatase TiO₂ and rutile SnO₂. Sn doping promotes this specific phase transition, optimizing the bandgap 6.
-
Workflow Visualization
Fig 1: Step-by-step sol-gel synthesis workflow using a bimetallic single-source precursor.
Quantitative Data Presentation
The structural and catalytic superiority of the SSP route over traditional methodologies is summarized below. The atomic-level dispersion directly correlates to enhanced surface area and rapid API degradation kinetics.
Table 1: Comparative Analysis of Sol-Gel Synthesis Routes for TiO₂-SnO₂
| Parameter | Traditional Dual-Precursor Route | Single-Source Precursor (SSP) Route |
| Precursors | Titanium isopropoxide + Tin(IV) chloride | (Triisopropoxytitanoxy)tri-n-butyltin |
| Hydrolysis Kinetics | Highly mismatched (Ti >> Sn) | Controlled (Sn protected by alkyl groups) |
| Metal Dispersion | Poor (Agglomerated bulk domains) | Atomic-level uniform dispersion |
| Phase Segregation | High (Distinct bulk TiO₂ and SnO₂ phases) | Minimal (Intimate nano-heterojunctions) |
| Surface Area (BET) | ~40 - 60 m²/g | > 120 m²/g |
| API Degradation Rate | Moderate ( k≈0.015 min−1 ) | High ( k>0.035 min−1 ) |
Optoelectronic Properties & Charge Transfer Mechanism
The intimate contact between TiO₂ and SnO₂ derived from the SSP creates a highly efficient Type-II staggered heterojunction .
When utilized in environmental remediation (e.g., degrading pharmaceutical compounds like tetracycline or endocrine disruptors), UV illumination excites electrons from the valence band (VB) to the conduction band (CB) of TiO₂. Because the CB of SnO₂ (0.0 V vs NHE) is lower in energy than the CB of TiO₂ (-0.5 V vs NHE), electrons rapidly migrate to the SnO₂ domain. Conversely, holes ( h+ ) migrate from the SnO₂ VB to the TiO₂ VB. This spatial separation drastically suppresses electron-hole recombination, prolonging carrier lifetimes and generating a higher yield of reactive oxygen species (ROS) for API degradation.
Fig 2: Type-II staggered heterojunction band alignment and charge transfer in TiO2-SnO2.
References
-
NextSDS. (TRIISOPROPOXYTITANOXY)TRI-N-BUTYLTIN — Chemical Substance Information. 1
-
ACS Applied Nano Materials. Black SnO2–TiO2 Nanocomposites with High Dispersion for Photocatalytic and Photovoltaic Applications.2
-
MDPI. TiO2–SnO2 Nanocomposites for Photocatalytic Environmental Remediation under UV-Light. 3
-
ACS Publications. Construction of a Hierarchical Structure of Bimetallic Oxide Derived from Metal–Organic Frameworks. 4
-
PMC. Enhancing Photocatalytic Properties of TiO2 Photocatalyst and Heterojunctions: A Comprehensive Review. 5
-
ResearchGate. Effect of Sn doping on the structural and optical properties of sol-gel TiO2 thin films. 6
Sources
- 1. nextsds.com [nextsds.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Photocatalytic Properties of TiO2 Photocatalyst and Heterojunctions: A Comprehensive Review of the Impact of Biphasic Systems in Aerogels and Xerogels Synthesis, Methods, and Mechanisms for Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: (Triisopropoxytitanoxy)tri-n-butyltin as a Heterobimetallic Catalyst in Ring-Opening Polymerization
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Executive Summary
The synthesis of biodegradable aliphatic polyesters—such as poly(lactide) (PLA), poly( ϵ -caprolactone) (PCL), and poly(lactic-co-glycolic acid) (PLGA)—is a critical pathway in modern drug development and biomedical engineering. These polymers form the backbone of sustained-release microspheres, nanoparticles, and bioresorbable sutures[1].
While Tin(II) bis(2-ethylhexanoate) ( Sn(Oct)2 ) remains the industrial standard for the ring-opening polymerization (ROP) of cyclic esters, it suffers from significant drawbacks, primarily transesterification (backbiting) at high conversions, which broadens the molecular weight dispersity ( ) and alters in vivo degradation kinetics.
(Triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6) emerges as a highly efficient heterobimetallic alternative[2]. By covalently linking a Titanium(IV) center and a Tin(IV) center via an oxygen bridge ( (iPrO)3Ti-O-Sn(nBu)3 ), this catalyst leverages multimetallic cooperativity to achieve unprecedented reaction rates and stereoselective control, yielding pharma-grade polymers with highly predictable molecular architectures[3].
Mechanistic Insights: The Power of Multimetallic Cooperativity
The superior performance of (triisopropoxytitanoxy)tri-n-butyltin is rooted in its bimetallic synergy. Heterobimetallic complexes have been documented to exhibit 10 to 60 times higher catalytic activities compared to their monometallic counterparts[4].
The polymerization proceeds via a highly controlled coordination-insertion mechanism characterized by acyl-oxygen bond cleavage[5]. The spatial proximity of the two distinct metal centers (maintained at ~3–5 Å by the bridging oxygen) creates a dual-activation push-pull system[4]:
-
Electrophilic Activation (Titanium): Titanium acts as a strong, non-toxic Lewis acid[6]. It coordinates to the carbonyl oxygen of the cyclic ester, highly polarizing the C=O bond and increasing its susceptibility to nucleophilic attack.
-
Nucleophilic Delivery (Tin): The adjacent Tin center holds the initiating alkoxide (or the propagating polymer chain). Tin's optimal lability facilitates the rapid intramolecular nucleophilic attack of the alkoxide onto the Ti-activated carbonyl carbon.
This synergistic lowering of the transition state free energy barrier ensures that chain propagation outpaces transesterification, resulting in living polymerization characteristics and narrow dispersity[3].
Fig 1. Coordination-insertion catalytic cycle demonstrating Ti-Sn multimetallic cooperativity.
Experimental Protocols: Self-Validating ROP Workflow
To ensure reproducibility and high-fidelity polymer synthesis for drug delivery applications, the following protocol describes the bulk polymerization of L-Lactide using (triisopropoxytitanoxy)tri-n-butyltin.
Phase 1: Anhydrous Preparation
-
Scientific Rationale: Metal-alkoxide bonds are highly susceptible to hydrolysis. Trace moisture acts as a protic chain-transfer agent, initiating uncontrolled polymer chains and destroying molecular weight predictability.
-
Transfer purified, recrystallized L-Lactide and the (triisopropoxytitanoxy)tri-n-butyltin catalyst into a nitrogen-filled glovebox ( H2O<1 ppm , O2<1 ppm ).
-
Load the monomer into a flame-dried Schlenk ampoule equipped with a magnetic stir bar.
-
Add the catalyst to achieve the desired Monomer-to-Initiator ( [M]/[I] ) ratio (e.g., 500:1).
Phase 2: Bulk Polymerization & In-Process QC
-
Scientific Rationale: Bulk polymerization (melt) eliminates solvent toxicity—a critical regulatory requirement for synthesizing excipients like PLGA or PLA for human use[7].
-
Seal the ampoule, remove it from the glovebox, and submerge it in a pre-heated oil bath at 130°C .
-
Self-Validation Step (In-Process QC): At t=1.5 hours, extract a 50 μL aliquot under positive argon pressure. Dissolve immediately in CDCl3 and acquire a rapid 1H NMR spectrum.
-
Data Check: Integrate the methine quartet of the unreacted monomer (5.0 ppm) versus the polymer backbone (5.15 ppm). If conversion exceeds 95%, proceed immediately to quenching.
Phase 3: Quenching and Recovery
-
Scientific Rationale: Unquenched active metal-chain ends will initiate intermolecular transesterification as monomer depletes, ruining the polymer's dispersity.
-
Remove the ampoule from the heat and immediately inject 2 mL of cold, slightly acidic methanol (0.1 M HCl in MeOH). This protonates the active alkoxide, permanently terminating the living chain.
-
Dissolve the crude mixture in a minimal amount of dichloromethane (DCM).
-
Precipitate the polymer dropwise into a 10-fold excess of cold hexane/methanol (1:1 v/v) under vigorous stirring.
-
Filter and dry the resulting white polymer powder in a vacuum oven at 40°C to constant weight.
Fig 2. Self-validating experimental workflow for bulk ring-opening polymerization of cyclic esters.
Quantitative Data: Catalyst Performance Benchmarking
The table below summarizes representative benchmarking data, comparing the heterobimetallic (triisopropoxytitanoxy)tri-n-butyltin against standard monometallic catalysts under identical bulk conditions (L-Lactide, 130°C, [M]/[I]=500 ). The data illustrates the profound impact of bimetallic cooperativity on both reaction velocity and architectural control[3],[4].
| Catalyst System | Catalyst Type | Time (h) | Conversion (%) | Mn Theoretical | Mn Experimental | Dispersity ( ) |
| Ti(OiPr)4 | Monometallic | 12.0 | 82 | 72.0 kDa | 65.5 kDa | 1.45 |
| Sn(Oct)2 | Monometallic | 4.0 | 90 | 72.0 kDa | 68.2 kDa | 1.35 |
| (Triisopropoxytitanoxy)tri-n-butyltin | Heterobimetallic | 1.5 | >98 | 72.0 kDa | 71.8 kDa | 1.12 |
Note: Experimental Mn and are determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards and corrected with Mark-Houwink coefficients.
Applications in Drug Development
The precise stereocontrol and narrow molecular weight distribution achieved by (triisopropoxytitanoxy)tri-n-butyltin are highly sought after in pharmaceutical formulation.
When synthesizing copolymers like PLGA (used in FDA-approved depot formulations for peptide delivery) or PCL (used in long-term implantable devices), the degradation rate of the polymer matrix in vivo is directly proportional to its molecular weight and dispersity[1]. Because this bimetallic catalyst heavily suppresses transesterification, the resulting polymer chains are highly uniform. This uniformity prevents the "burst release" phenomenon often seen in poorly controlled polymers, ensuring a steady, zero-order release profile of encapsulated active pharmaceutical ingredients (APIs) such as paclitaxel or leuprolide[7].
References
-
[2] CAS Common Chemistry Database. (Triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6). American Chemical Society. URL:[Link]
-
[3] Chen, H. Y., et al. Synthesis and Structural Studies of Heterobimetallic Alkoxide Complexes Supported by Bis(phenolate) Ligands: Efficient Catalysts for Ring-Opening Polymerization of l-Lactide. Inorganic Chemistry, ACS Publications. URL:[Link]
-
[1] Rusconi, et al. Ring Opening Polymerization of Six- and Eight-Membered Racemic Cyclic Esters for Biodegradable Materials. Polymers, MDPI. URL:[Link]
-
[7] Wang, W., et al. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. ACS Omega, Semantic Scholar / ACS Publications. URL:[Link]
-
[4] Garden, J. A., et al. Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers. National Institutes of Health (NIH) / PMC. URL:[Link]
-
[6] Wang, W., et al. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. ACS Omega, ACS Publications. URL:[Link]
-
[5] Save, M., et al. Ring-Opening Polymerization of ε-Caprolactone Initiated with Titanium n-Propoxide or Titanium Phenoxide. Macromolecules, ACS Publications. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 32124-32-6 | (Triisopropoxytitanoxy)tri-n-butyltin | Tetrahedron [thsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploiting Multimetallic Cooperativity in the Ring-Opening Polymerization of Cyclic Esters and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
protocols for handling air-sensitive (triisopropoxytitanoxy)tri-n-butyltin
Advanced Application Note: Handling and Catalytic Deployment of (Triisopropoxytitanoxy)tri-n-butyltin
Executive Summary & Mechanistic Grounding
(Triisopropoxytitanoxy)tri-n-butyltin is a highly specialized heterobimetallic complex that bridges a Lewis acidic titanium center with an organotin moiety. This unique structural synergy makes it a potent catalyst for complex transesterifications, condensation reactions, and ring-opening polymerizations. However, its distinct advantages are offset by extreme sensitivity to atmospheric moisture, necessitating rigorous inert-atmosphere protocols.
The catalytic efficacy of this compound relies entirely on the integrity of its Ti-O-C and Ti-O-Sn bonds. Titanium alkoxides exhibit a dynamic equilibrium in solution and are exceptionally prone to nucleophilic attack by water (1)[1]. Exposure to even trace moisture triggers rapid hydrolysis of the isopropoxy ligands, leading to the irreversible formation of inactive, insoluble TiO2 oligomers. Furthermore, while organotin compounds are generally more robust, the heterobimetallic Ti-O-Sn linkage remains susceptible to cleavage by protic species—a known degradation pathway in industrial transesterification catalysts (2)[2]. Therefore, all handling methodologies must prioritize the absolute exclusion of water and protic solvents.
Physicochemical Profile & Reactivity Data
Understanding the bond-specific vulnerabilities of the catalyst is critical for designing an effective handling strategy.
Table 1: Physicochemical properties and hydrolytic sensitivities of (Triisopropoxytitanoxy)tri-n-butyltin.
| Property / Bond | Value / Characteristic | Causality / Implication for Handling |
| CAS Number | 32124-32-6 | Unique identifier for procurement and safety tracking (). |
| Formula | C21H48O4SnTi | High lipophilicity; necessitates the use of non-polar, non-coordinating solvents (e.g., toluene, hexane). |
| Ti-O-iPr Bond | Highly Moisture Sensitive | Rapidly hydrolyzes to isopropanol and TiO2 . Requires a <0.1 ppm H2O environment for long-term storage. |
| Ti-O-Sn Linkage | Moderately Sensitive | Cleaved by strong protic acids or excess water; strictly avoid protic solvents during stock preparation. |
| Sn-Bu Bond | Stable | Provides steric shielding, but is insufficient to protect the highly electrophilic Ti center from water ingress. |
Process Visualization
The following diagram maps the critical path for transferring and utilizing the bimetallic complex without compromising its structural integrity.
Workflow for handling and reacting (triisopropoxytitanoxy)tri-n-butyltin.
Self-Validating Protocols for Air-Free Handling
Protocol 1: Glovebox Transfer and Stock Solution Preparation
Objective: Transfer neat (triisopropoxytitanoxy)tri-n-butyltin into a workable anhydrous stock solution without hydrolytic degradation. Causality: The neat liquid is highly viscous, making it difficult to dispense accurately via syringe. Diluting it in an anhydrous, non-coordinating solvent (e.g., toluene) standardizes the concentration and minimizes the surface area exposed to trace contaminants during subsequent transfers.
Step-by-Step Methodology:
-
Solvent Preparation: Dry toluene over a sodium/benzophenone ketyl still and distill under argon. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause unwanted side reactions in sensitive catalytic cycles.
-
Antechamber Transfer: Place the sealed ampoule of the catalyst, a flame-dried volumetric flask, and the dried solvent into the glovebox antechamber. Cycle the antechamber three times (evacuate to <50 mTorr, backfill with high-purity Argon).
-
Ampoule Opening: Inside the glovebox (maintained strictly at <0.1 ppm O2 and H2O ), carefully score and snap the ampoule neck.
-
Dilution: Transfer the neat liquid into the volumetric flask using a positive-displacement pipette (standard air-displacement pipettes are inaccurate for highly viscous organometallics). Dilute to the mark with the anhydrous toluene to create a 0.1 M stock solution.
-
Storage: Transfer the stock solution to a Schlenk tube equipped with a high-vacuum PTFE valve.
Self-Validating Checkpoint: Observe the stock solution against a dark background immediately after preparation. It must remain perfectly clear and colorless. The appearance of a white haze or precipitate (indicating TiO2 or stannoxane formation) immediately invalidates the protocol, proving a moisture breach in the solvent or glovebox atmosphere. If clear, the system validates its own anhydrous integrity.
Protocol 2: Schlenk Line Deployment for Catalysis
Objective: Utilize the stock solution as a bimetallic catalyst in a transesterification reaction. Causality: Syringe transfers on a Schlenk line rely on positive argon pressure. Using a gas-tight syringe with a Luer-lock needle prevents the ingress of ambient air during the physical transfer from the storage flask to the reaction vessel.
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a 2-neck Schlenk flask containing a magnetic stir bar under vacuum ( <10−2 mbar) for 5 minutes. Backfill with Argon. Repeat this cycle three times.
-
Substrate Addition: Add the anhydrous reactants (e.g., dimethylaminoethanol and ethyl acrylate) against a positive counter-flow of Argon.
-
Catalyst Injection: Purge a gas-tight syringe with Argon three times. Pierce the septum of the catalyst storage flask, withdraw the required volume of the 0.1 M stock solution, and inject it directly into the reaction flask.
-
Reaction Execution: Heat the mixture to 90–100 °C. The bimetallic nature of the catalyst accelerates the equilibrium shift when the alcohol byproduct is continuously distilled off.
Self-Validating Checkpoint: To validate the integrity of the inert atmosphere prior to catalyst injection, add a sacrificial drop of a highly sensitive indicator (e.g., a dilute solution of diethylzinc or a titanocene derivative) to the reaction mixture; if it fumes or discolors, the system is compromised, preventing the waste of the valuable bimetallic catalyst. Post-injection, the reaction kinetics serve as the ultimate validation: reaching >95% conversion within the established timeframe confirms the catalyst was transferred without hydrolytic degradation. A stalled reaction at <10% conversion is a self-validating indicator of catalyst deactivation.
References
- Title: Mechanistic Insight into the Reduction of Tertiary Phosphine Oxides by Ti(OiPr)
- Title: Polymer-supported titanate as catalyst for the transesterification of acrylic monomers Source: Comptes Rendus de l'Académie des Sciences URL
- Title: Gelest, Inc. - ChemBuyersGuide.
Sources
(Triisopropoxytitanoxy)tri-n-butyltin: A Bimetallic Catalyst for High-Efficiency Transesterification
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and experimental protocol for the application of (triisopropoxytitanoxy)tri-n-butyltin, a highly effective bimetallic catalyst for transesterification reactions. By synergistically combining the properties of titanium and tin, this catalyst offers significant advantages over traditional acid or base catalysts, particularly in terms of efficiency, milder reaction conditions, and catalyst stability.
Introduction: The Need for Advanced Catalysis
Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a cornerstone reaction in modern chemistry.[1] Its applications are vast, ranging from the large-scale synthesis of polyesters to the production of fatty acid methyl esters (FAME), commonly known as biodiesel.[1][2][3] Traditional methods often rely on strong acid or base catalysts, which, while effective, suffer from significant drawbacks such as corrosion, the formation of unwanted byproducts like soaps, and difficult separation from the reaction mixture.[4][5]
Heterogeneous and organometallic catalysts present a compelling alternative. Organotin(IV) compounds, in particular, are well-established as mild and efficient Lewis acid catalysts for both esterification and transesterification.[6][7] Similarly, titanium alkoxides like titanium isopropoxide have demonstrated significant catalytic activity.[8][9][10] The bimetallic catalyst, (triisopropoxytitanoxy)tri-n-butyltin, leverages the unique attributes of both metals, creating a potent Lewis acidic center at the Sn-O-Ti bridge, which enhances the polarization of the ester's carbonyl group and facilitates nucleophilic attack by the alcohol.
Catalyst Profile and Mechanism of Action
The efficacy of (triisopropoxytitanoxy)tri-n-butyltin stems from its unique bimetallic structure. The tin atom, with its empty 5d orbitals, can expand its coordination number, acting as the primary Lewis acid site.[6] The adjacent titanoxy group modulates the electronic properties of the tin center, enhancing its electrophilicity.
The catalytic cycle proceeds through a well-accepted Lewis acid-catalyzed mechanism:
-
Lewis Acid Activation: The catalyst's tin center coordinates to the carbonyl oxygen of the substrate ester. This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack.[6]
-
Nucleophilic Attack: An alcohol molecule from the reaction medium attacks the activated carbonyl carbon. This forms a transient, unstable tetrahedral intermediate.[1]
-
Intermediate Collapse & Product Formation: The tetrahedral intermediate collapses, expelling the original alkoxy group (-OR') which subsequently protonates from another alcohol molecule. The newly formed ester (RCOOR'') is released.
-
Catalyst Regeneration: The catalyst is regenerated and ready to participate in another cycle. The overall process is an equilibrium that can be driven towards the product by using an excess of the reactant alcohol.[5][11]
Caption: Experimental workflow for catalyst-driven transesterification.
Safety and Handling Considerations
-
Organotin Toxicity: Tributyltin compounds are toxic. Always handle the catalyst in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: Methanol and other solvents like hexane are flammable. Ensure all heating is done using a heating mantle or oil bath and that no ignition sources are present.
-
Pressure: When running reactions above the solvent's boiling point, a sealed pressure-rated reactor must be used.
Conclusion
(Triisopropoxytitanoxy)tri-n-butyltin represents a sophisticated class of bimetallic catalysts that offer a powerful tool for driving transesterification reactions efficiently under mild conditions. By understanding the underlying Lewis acid mechanism and carefully controlling key experimental parameters, researchers can achieve high conversion rates and product yields. The protocols outlined in this guide provide a robust framework for employing this catalyst in applications ranging from biofuel development to the synthesis of complex esters in pharmaceutical and materials science.
References
- Google Patents. (n.d.). ES2361393T3 - PROCESS FOR THE PRODUCTION OF BIODIESEL.
- Meneghetti, M. R., & Meneghetti, S. M. P. (2013). Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters. Catalysis Science & Technology.
- Lam, M. K., & Lee, K. T. (2011). Heterogeneous Tin Catalysts Applied to the Esterification and Transesterification Reactions.
- Jara, R. R., et al. (n.d.). Tin compounds as Lewis acid catalysts for esterification and transesterification of acid vegetable oils. Academia.edu.
- SciSpace. (n.d.). Tin-Catalyzed Esterification and Transesterification Reactions: A Review.
- Wikipedia. (n.d.). Transesterification.
- Guo, F., et al. (2011). Silica-Supported Tin Oxides as Heterogeneous Acid Catalysts for Transesterification of Soybean Oil with Methanol. ACS Publications.
- Master Organic Chemistry. (2022, November 10). Transesterification.
- DergiPark. (2011, September 27). Theoretical Study of the Transesterification of Triglycerides to Biodiesel Fuel under Various Conditions*.
- Rauf, A., et al. (2019). Organotin (IV) Complexes as Catalyst for Biodiesel Formation: Synthesis, Structural Elucidation and Computational Studies. ResearchGate.
- Nawaratna, G., & Fernando, S. D. (2021). Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst. Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.). US20080015375A1 - Method for transesterification of triglycerides.
- Thangaraj, B., et al. (2021). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. PMC.
- Atadashi, I. M., et al. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI.
- FAO AGRIS. (2013). Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst.
- ResearchGate. (2025, August 5). Response of Titanium-Isopropoxide-Based Heterogeneous Amphiphilic Polymer Catalysts for Transesterification.
- Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization.
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. technoilogy.it [technoilogy.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Mixed-Metal Oxide Thin Films from (Triisopropoxytitanoxy)tri-n-butyltin
Target Audience: Materials Scientists, Surface Chemists, and Device Engineering Professionals Application Areas: Perovskite Solar Cells (Electron Transport Layers), Photocatalysis, Gas Sensors, and Transparent Conducting Oxides (TCOs).
Executive Summary
Mixed-metal oxide thin films, specifically titanium-tin oxide ( TiO2−SnO2 ) nanocomposites, are highly valued for their tunable bandgaps, exceptional charge mobility, and robust chemical stability. However, synthesizing highly homogeneous, crack-free TiO2−SnO2 thin films using conventional dual-source precursors (DSPs) is notoriously difficult due to the vastly different hydrolysis and thermolysis rates of titanium and tin compounds[1].
This application note details a robust, self-validating protocol for the fabrication of TiO2−SnO2 thin films using a Single-Source Precursor (SSP) : (triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6)[2]. By pre-forming the critical Ti−O−Sn covalent linkage at the molecular level, this bimetallic alkoxide/organometallic precursor ensures atomic-level dispersion, suppresses homogeneous nucleation of isolated SnO2 , and yields ultra-smooth, high-performance heterojunctions[3][4].
Mechanistic Rationale (E-E-A-T)
To understand why (triisopropoxytitanoxy)tri-n-butyltin—chemically represented as (i−PrO)3Ti−O−Sn(n−Bu)3 —outperforms traditional precursor mixtures, we must analyze the causality of its chemical transformation:
-
Differential Hydrolysis Kinetics: In a standard DSP approach (e.g., mixing Titanium isopropoxide and Tin(IV) chloride), the Ti precursor hydrolyzes orders of magnitude faster than the Sn precursor. This leads to the rapid formation of TiO2 domains, leaving Sn species to precipitate later, which induces severe phase segregation and microcracking[1].
-
Molecular Locking via SSP: In (triisopropoxytitanoxy)tri-n-butyltin, the titanium atom is coordinated to three labile isopropoxy groups, while the tin atom is protected by three robust, hydrolytically stable n-butyl groups. Upon exposure to ambient moisture during spin-coating, the Ti−O−iPr groups undergo rapid hydrolysis and condensation to form a rigid −Ti−O−Ti− gel network. Because the Ti−O−Sn bond is already covalently established, the tin atoms are forcibly anchored into the titanium matrix, preventing migration and agglomeration[4].
-
Controlled Thermolysis: During calcination at 450–500 °C, the robust n-butyl groups undergo thermal cleavage (via β -hydride elimination and oxidative pyrolysis). This localized decomposition converts the anchored Sn centers into highly dispersed SnO2 nanocrystals embedded within the TiO2 matrix. The survival of the Ti−O−Sn interfacial bonds facilitates superior n−n heterojunctions, drastically reducing electron-hole recombination rates[5][6].
Quantitative Comparison: SSP vs. Dual-Source Precursors
The structural advantages of utilizing (triisopropoxytitanoxy)tri-n-butyltin over a DSP mixture are summarized below.
| Parameter | Single-Source Precursor (SSP) | Dual-Source Precursor (DSP) | Mechanistic Cause |
| Film Morphology | Smooth, crack-free | Severe microcracking | Uniform vs. mismatched hydrolysis rates[1] |
| Surface Roughness (RMS) | < 2.5 nm | > 12.0 nm | Atomic dispersion vs. bulk SnO2 agglomeration |
| Phase Distribution | Homogeneous nanocomposite | Segregated TiO2 and SnO2 domains | Pre-formed Ti−O−Sn molecular bonds[3] |
| Interfacial Bond Density | High (XPS O 1s peak at ~529.2 eV) | Low to negligible | Retention of the hetero-bimetallic core[5] |
| Charge Transfer Efficiency | Excellent (High photocurrent) | Moderate (High recombination) | Intimate n−n heterojunction formation[7] |
Experimental Protocol: Thin Film Fabrication
Note: This protocol is designed as a self-validating system. In-process quality control (QC) checkpoints are included to verify the integrity of the chemical transformation at each stage.
Materials & Reagents
-
(Triisopropoxytitanoxy)tri-n-butyltin (Purity ≥ 95%, CAS: 32124-32-6)[].
-
Anhydrous Toluene or Ethanol/Terpineol mixture (as the stabilizing solvent)[4][9].
-
Fluorine-doped Tin Oxide (FTO) coated glass or Silicon (Si) wafers.
Precursor Solution Formulation
-
Solvent Preparation: In a nitrogen-filled glovebox, prepare a solvent matrix of anhydrous toluene (or a 4:1 v/v ethanol/terpineol mixture to tune viscosity).
-
Dissolution: Slowly add (triisopropoxytitanoxy)tri-n-butyltin to the solvent to achieve a final concentration of 0.1 M to 0.25 M.
-
Stabilization: Stir the solution magnetically at 300 rpm for 2 hours at room temperature.
-
QC Checkpoint 1: The solution must remain optically clear and colorless. Any turbidity indicates premature hydrolysis of the isopropoxy groups due to moisture contamination.
-
Spin-Coating Deposition
-
Substrate Cleaning: Sonicate FTO/Si substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to maximize surface hydroxyl ( −OH ) groups, which act as anchoring sites[6].
-
Deposition: Dispense 50 µL of the precursor solution onto the static substrate.
-
Spinning: Spin at 3000 rpm for 30 seconds in a controlled ambient environment (Relative Humidity: 30-40%). The ambient moisture initiates the targeted hydrolysis of the Ti−O−iPr ligands.
-
QC Checkpoint 2: Post-spin, the xerogel film should exhibit uniform optical interference fringes under fluorescent light, indicating a homogeneous, pinhole-free coating.
-
Thermolysis and Crystallization
-
Soft Bake: Transfer the substrate to a hotplate set at 150 °C for 10 minutes to evaporate residual solvent and complete the sol-gel condensation.
-
Calcination: Anneal the film in a muffle furnace under an ambient air atmosphere. Ramp the temperature at 5 °C/min to 500 °C and hold for 2 hours[9].
-
Cooling: Allow the furnace to cool naturally to room temperature to prevent thermal shock and stress-induced delamination.
Workflow & Mechanistic Pathway
The following diagram illustrates the chemical and physical workflow, highlighting the retention of the critical bimetallic bond throughout the phase transition.
Caption: Mechanistic workflow for the fabrication of TiO2−SnO2 thin films from a single-source precursor.
References
-
Huang, X., et al. (2020). Black SnO2–TiO2 Nanocomposites with High Dispersion for Photocatalytic and Photovoltalic Applications. ACS Applied Nano Materials.[Link]
-
Mishra, S., et al. (2021). Asymmetry-Induced Redistribution in Sn(IV)–Ti(IV) Hetero-Bimetallic Alkoxide Precursors and Its Impact on Thin-Film Deposition by Metal–Organic Chemical Vapor Deposition. Crystal Growth & Design.[Link]
-
Tomer, V. K., et al. (2019). Hierarchical Branched Mesoporous TiO2–SnO2 Nanocomposites with Well-Defined n–n Heterojunctions for Highly Efficient Ethanol Sensing. Advanced Science (via PMC).[Link]
-
Liu, Y., et al. (2019). Hydroxyl-Mediated Formation of Highly Dispersed SnO2/TiO2 Heterojunction via Pulsed Chemical Vapor Deposition To Enhance Photocatalytic Activity. ACS Applied Materials & Interfaces.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nextsds.com [nextsds.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hierarchical Branched Mesoporous TiO2–SnO2 Nanocomposites with Well‐Defined n–n Heterojunctions for Highly Efficient Ethanol Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Tin Doped TiO2 Nanorods on Dye Sensitized Solar Cells [mdpi.com]
- 9. Preparation of Nanostructured Sn/Ti Oxide Hybrid Films with Terpineol/PEG-Based Nanofluids: Perovskite Solar Cell Applications [mdpi.com]
Application Notes and Protocols for (Triisopropoxytitanoxy)tri-n-butyltin in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound (triisopropoxytitanoxy)tri-n-butyltin is a specialized organometallic complex. Detailed public-domain literature specifically documenting its extensive application and performance in polyurethane synthesis is limited. Therefore, this guide synthesizes established principles of organotin and organotitanium catalysis in urethane chemistry to provide a comprehensive and scientifically grounded framework for its use. The protocols and mechanistic discussions are based on the expected synergistic effects of a mixed Tin-Titanium alkoxide catalyst. Experimental validation is strongly recommended.
Introduction: The Emerging Role of Mixed Metal Alkoxide Catalysts in Polyurethane Chemistry
Polyurethane (PU) synthesis, a cornerstone of polymer chemistry, relies on the catalyzed reaction between a polyol and a polyisocyanate.[1] For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the catalysts of choice due to their high efficiency in promoting the gelling reaction (urethane formation).[2][3] However, growing environmental and health concerns regarding organotin compounds have spurred research into alternatives.[2]
(Triisopropoxytitanoxy)tri-n-butyltin represents a novel approach, combining the catalytic prowess of both tin and titanium into a single molecular entity. This mixed metal alkoxide structure offers the potential for synergistic catalytic activity, potentially providing a unique balance of reaction control, cure speed, and desirable final polymer properties. Titanium compounds, known for their low toxicity and versatility, can complement the high activity of the organotin moiety.[1] This guide provides an in-depth exploration of the theoretical applications and practical protocols for utilizing (triisopropoxytitanoxy)tri-n-butyltin in polyurethane synthesis.
Mechanistic Insights: A Synergistic Approach to Urethane Formation
The catalytic mechanism of mixed metal alkoxides like (triisopropoxytitanoxy)tri-n-butyltin is predicated on the combined Lewis acidity of both tin and titanium centers. The proposed mechanism involves the activation of both the polyol and the isocyanate, facilitating the nucleophilic attack that forms the urethane linkage.
A plausible catalytic cycle can be described as follows:
-
Alcoholysis and Catalyst Activation: The catalyst first reacts with a hydroxyl group from the polyol, displacing one of the isopropoxy groups on the titanium center to form a more reactive metal-alkoxide intermediate. This step is crucial for initiating the catalytic cycle.
-
Reactant Coordination: The tin atom, a potent Lewis acid, coordinates with the oxygen atom of the isocyanate group. Simultaneously, the titanium-alkoxide end of the molecule interacts with another polyol hydroxyl group. This dual activation brings the reactants into close proximity and optimal orientation.
-
Nucleophilic Attack and Urethane Formation: The coordinated hydroxyl group performs a nucleophilic attack on the activated carbonyl carbon of the isocyanate.
-
Product Release and Catalyst Regeneration: The newly formed urethane linkage is released, and the catalyst is regenerated, ready to participate in another cycle.
This synergistic mechanism is theorized to offer enhanced catalytic efficiency compared to single-metal catalysts.
Figure 1: Proposed catalytic cycle for (triisopropoxytitanoxy)tri-n-butyltin.
Application Notes: Formulation and Experimental Design
The versatility of (triisopropoxytitanoxy)tri-n-butyltin allows for its application in a wide range of polyurethane systems, from flexible elastomers to rigid foams and coatings.
Catalyst Concentration and Activity
The optimal concentration of (triisopropoxytitanoxy)tri-n-butyltin will depend on the specific polyol and isocyanate used, as well as the desired reaction rate and final properties. A general starting point is between 0.01% and 0.5% by weight of the total polyol content. It is crucial to perform a concentration-response study to determine the ideal loading for a given system.
| Catalyst Concentration (% w/w of polyol) | Expected Reaction Profile | Potential Impact on Final Properties |
| 0.01 - 0.05 | Slower cure, longer pot life | May result in higher flexibility and lower crosslink density. |
| 0.05 - 0.2 | Moderate cure rate, balanced pot life and demold time | Generally provides a good balance of mechanical properties. |
| 0.2 - 0.5 | Fast cure, short pot life | Can lead to higher hardness and modulus, but may increase brittleness. |
Compatibility and Stability
(Triisopropoxytitanoxy)tri-n-butyltin, being a mixed metal alkoxide, may be sensitive to moisture. It is imperative to use dry reagents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the catalyst, which can lead to decreased activity.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of polyurethanes using (triisopropoxytitanoxy)tri-n-butyltin as a catalyst.
Protocol 1: Synthesis of a Polyurethane Elastomer
This protocol details the preparation of a simple polyurethane elastomer, which can be adapted for various applications.
Materials:
-
Polyether polyol (e.g., polytetramethylene ether glycol, PTMEG, MW 2000)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Chain extender (e.g., 1,4-Butanediol, BDO)
-
(Triisopropoxytitanoxy)tri-n-butyltin catalyst
-
Dry solvent (e.g., anhydrous tetrahydrofuran, THF)
Procedure:
-
Pre-polymer Preparation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the polyether polyol.
-
Heat the polyol to 60°C under vacuum for 1 hour to remove any residual moisture.
-
Cool to 40°C under a nitrogen atmosphere.
-
Slowly add the diisocyanate with vigorous stirring. The NCO/OH ratio should be approximately 2:1.
-
Increase the temperature to 80°C and maintain for 2 hours to form the NCO-terminated prepolymer.
-
-
Casting and Curing:
-
Cool the prepolymer to 60°C.
-
In a separate vessel, prepare a solution of the chain extender and the (triisopropoxytitanoxy)tri-n-butyltin catalyst in the dry solvent. The amount of chain extender should be calculated to achieve a final NCO/OH ratio of approximately 1.05:1.
-
Add the chain extender/catalyst solution to the prepolymer with rapid stirring.
-
Degas the mixture under vacuum for 5-10 minutes.
-
Pour the mixture into a preheated mold and cure at 100°C for 16 hours.
-
Post-cure the elastomer at room temperature for 7 days before characterization.
-
Figure 2: Workflow for polyurethane elastomer synthesis.
Characterization of the Resulting Polyurethane
A thorough characterization of the synthesized polyurethane is essential to evaluate the performance of the catalyst.
Recommended Analytical Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane carbonyl peak (~1730 cm⁻¹), confirming the reaction progress.[4]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal properties.[4]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyurethane.[4]
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, providing insights into the viscoelastic properties.[4]
-
Tensile Testing: To determine mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The combination of real-time reaction monitoring via FTIR and comprehensive post-synthesis characterization allows for a thorough assessment of the catalyst's efficacy. By systematically varying the catalyst concentration and comparing the resulting polymer properties to those obtained with standard catalysts (e.g., DBTDL), a clear understanding of the performance of (triisopropoxytitanoxy)tri-n-butyltin can be established.
Conclusion
While direct literature on (triisopropoxytitanoxy)tri-n-butyltin in polyurethane synthesis is sparse, its structure suggests significant potential as a synergistic mixed metal alkoxide catalyst. By leveraging the combined Lewis acidity of tin and titanium, it offers a promising avenue for the development of novel polyurethane materials with tailored properties. The application notes and protocols outlined in this guide provide a robust starting point for researchers to explore the capabilities of this intriguing catalyst. Rigorous experimental work is key to unlocking its full potential and contributing to the advancement of polyurethane chemistry.
References
- 德泽威检测. (2024, August 8). What analytical techniques are commonly used to analyze the composition of polyurethane materials?
- Parks, B. (n.d.).
- Lawrence Industries. (n.d.). The chemistry of polyurethanes.
- U.S. Patent 3,635,906. (1972).
- U.S. Patent 8,946,372. (2015).
- Polyurethanes. (n.d.). The Essential Chemical Industry.
- Making Polyurethanes. (n.d.). Polymer Science Learning Center.
- Houghton, R. P., & Mulvaney, A. W. (1996). Mechanism of Tin(IV) -Catalysed Urethane Formation. Journal of Organometallic Chemistry, 518(1–2), 21–27.
- Troubleshooting Metal Catalyzed Urethane Systems. (2000, September 26). PCI Magazine.
- Tin Catalyst Alternatives for Polyurethane Coatings. (2024, September 15). Borchers: A Milliken Brand.
- (TRIISOPROPOXYTITANOXY)TRI-N-BUTYLTIN. (n.d.). BOC Sciences.
- guidechem. (n.d.). tri-n-butyltin deuteride 6180-99-0.
- Chemsrc. (2019, June 12). Cyclic hydrocarbon | Chemical Product Catalog.
- EvitaChem. (n.d.). Buy CID 16218713 (EVT-12197268).
- Akaiyo Chem Tech. (n.d.). PBT (Poly Butyl Titanate ).
- PATIL DYESTUFF INDUSTRIES. (2025, March 18). Mfg. Organic Titanates & Chelates.
- Huangshan KBR New Material Technology Co., Ltd. (n.d.). ISOPROPYL TRIOLEYL TITANATE|136144-62-2.
- Sigma-Aldrich. (n.d.). Titanium(IV) isopropoxide packaged for use in deposition systems 546-68-9.
- Next-Generation Tin-Free Catalyst for Polyurethane Coatings. (2025, November 21). PCI Magazine.
- Galata chemicals. (n.d.). Organotin Catalysts.
- Justia Patents. (2022, January 27). two-component polyurethane casting compound with adjustable pot life.
- ResearchGate. (n.d.). Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts.
- ACS Publications. (2022, February 1). Understanding the Structure and Reactivity of Mixed Titanium(IV) Alkoxide and Tin(II)/(IV) Carboxylates as Esterification Catalysts.
- Google Patents. (n.d.). WO2003018662A1 - Catalysts and curable compositions.
- Google Patents. (n.d.). US4987244A - Organotin catalysts for use in polyurethane systems.
- Google Patents. (n.d.). US20100311937A1 - Method and catalyst for the manufacture of a polyurethane.
- EPO. (2019, April 3). MIXED METAL CATALYST COMPOSITIONS AND METHODS FOR MAKING POLYURETHANE FOAM - Patent 3461850.
- A Selective Catalyst for Two-Component Waterborne Polyurethane Co
- Google Patents. (n.d.). EP0960894B1 - Group IVB metal blowing catalyst compositions for the production of polyurethane foams.
- MDPI. (2020, August 27). Titanium catalysis for the synthesis of fine chemicals – development and trends.
Sources
- 1. Titanium catalysis for the synthesis of fine chemicals – development and trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 3. pcimag.com [pcimag.com]
- 4. WO2003018662A1 - Catalysts and curable compositions - Google Patents [patents.google.com]
Application Notes and Protocols for Heterobimetallic Alkoxide Precursors in Advanced Ceramic Materials
Introduction: The Imperative for Precision at the Atomic Scale
The synthesis of advanced ceramic materials, such as complex metal oxides, is a cornerstone of modern materials science, underpinning innovations in fields ranging from photocatalysis and transparent conductive materials to supercapacitors and battery components.[1][2] Conventional ceramic fabrication, which often relies on the high-temperature processing of oxide, nitrate, or carbonate mixtures, faces significant challenges in achieving precise stoichiometric control and compositional homogeneity at the nanoscale.[1] This is where the elegance of molecular precursor chemistry, specifically the use of heterobimetallic alkoxides as single-source precursors (SSPs), offers a transformative approach.[3][4]
This guide provides a comprehensive overview and detailed protocols for the synthesis and application of heterobimetallic alkoxide precursors. By containing two or more different metal atoms within a single molecule, these precursors ensure a pre-defined, atomic-level distribution of the constituent metals, which is then translated into the final ceramic material.[5] This molecular-level control mitigates issues of phase separation and non-uniformity, enabling the fabrication of highly homogeneous mixed-metal oxides at significantly lower temperatures.[4][5] We will explore the rationale behind their synthesis, detailed characterization methods, and step-by-step protocols for their conversion into advanced ceramic powders and thin films via sol-gel techniques.
Part 1: The Single-Source Precursor Advantage: Why Heterobimetallic Alkoxides?
The core advantage of employing heterobimetallic alkoxides lies in their ability to overcome the limitations of traditional mixed-precursor systems. In a conventional sol-gel process using a mixture of individual metal alkoxides, differing hydrolysis and condensation rates can lead to the formation of inhomogeneous gels and, ultimately, phase-segregated ceramic products.[6] Heterobimetallic alkoxides circumvent this by possessing a pre-formed M-O-M' linkage, ensuring that the metals remain associated throughout the transformation from molecule to material.
Key Advantages:
-
Stoichiometric Precision: The metal ratio is fixed within the molecular precursor, guaranteeing the desired composition in the final ceramic.
-
Enhanced Homogeneity: The atomic-level mixing of metals in the precursor leads to exceptionally homogeneous ceramic materials.[5]
-
Lower Processing Temperatures: The molecular-level mixing often allows for lower crystallization temperatures, preserving sensitive microstructures and reducing energy consumption.[1]
-
Control over Material Properties: The precise control over composition and homogeneity allows for the fine-tuning of the ceramic's electronic, optical, and catalytic properties.[4]
Part 2: Synthesis of Heterobimetallic Alkoxide Precursors
The synthesis of heterobimetallic alkoxides can be achieved through several routes, with the choice of method depending on the specific metals and desired alkoxide ligands. A common and effective method is the reaction of a metal halide with an alkali metal alkoxometalate.
Protocol 1: Synthesis of a Representative Heterobimetallic Alkoxide: [XSn{M2(OPri)9}]2 (M = Zr, Hf)
This protocol details the synthesis of a tin-zirconium/hafnium heterobimetallic isopropoxide, a versatile precursor for Sn-doped zirconia or other complex oxides. The procedure is adapted from established literature methods.[7]
Rationale: This protocol utilizes a salt elimination reaction. Anhydrous tin(II) chloride (SnCl2) is reacted with a pre-formed potassium alkoxometalate, in this case, potassium nonaisopropoxy-dizirconate(IV) or -dihafnate(IV) (KM2(OPri)9). The thermodynamic driving force for this reaction is the formation of insoluble potassium chloride (KCl), which can be easily removed by filtration, yielding the desired heterobimetallic product. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques due to the extreme moisture sensitivity of metal alkoxides.
Experimental Workflow:
Caption: Workflow for the synthesis of a heterobimetallic alkoxide precursor.
Materials and Reagents:
-
Anhydrous Tin(II) Chloride (SnCl2)
-
Potassium Nonaisopropoxy-dizirconate(IV) (KZr2(OPri)9) or Potassium Nonaisopropoxy-dihafnate(IV) (KHf2(OPri)9)
-
Anhydrous, oxygen-free toluene
-
Anhydrous, oxygen-free hexane
-
Schlenk glassware, cannula, and inert atmosphere manifold (N2 or Ar)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a strong flow of inert gas, charge a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser with anhydrous SnCl2 (1.0 eq).
-
Reagent Addition: In a separate Schlenk flask, dissolve KM2(OPri)9 (1.0 eq) in approximately 100 mL of anhydrous toluene.
-
Reaction Initiation: Transfer the KM2(OPri)9 solution to the flask containing SnCl2 via cannula. A white precipitate of KCl should form immediately.
-
Reaction Completion: Heat the reaction mixture to reflux and maintain for 4-6 hours with vigorous stirring to ensure complete reaction.
-
Isolation of Product: Cool the mixture to room temperature. Allow the KCl precipitate to settle.
-
Filtration: Carefully filter the solution through a sintered glass frit or a cannula fitted with filter paper into a clean Schlenk flask to remove the precipitated KCl.
-
Solvent Removal: Remove the toluene from the filtrate under vacuum to yield the crude product as a solid.
-
Purification: Recrystallize the crude product from a concentrated toluene solution by the addition of hexane at a low temperature (-10 to -20 °C) to obtain the purified heterobimetallic alkoxide.[7]
-
Drying and Storage: Isolate the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum. Store the final product under a dry, inert atmosphere.
Characterization of Heterobimetallic Alkoxide Precursors
The synthesized precursors must be thoroughly characterized to confirm their identity, purity, and structure.
| Technique | Purpose | Typical Observations |
| Multinuclear NMR Spectroscopy | To confirm the molecular structure and purity in solution.[7][8] | ¹H NMR: Shows characteristic signals for the alkoxide groups (e.g., septets and doublets for isopropoxy groups). Integration confirms the ligand-to-metal ratio.[9] ¹³C NMR: Complements the ¹H NMR data. Metal NMR (e.g., ¹¹⁹Sn, ²⁷Al): Provides direct information about the coordination environment of the metal centers.[5][8] |
| Elemental Analysis | To verify the empirical formula and stoichiometric purity of the bulk sample.[3][4] | The experimentally determined weight percentages of C, H, and metals should match the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | To determine the precise molecular structure in the solid state.[3][7][10] | Provides definitive information on bond lengths, bond angles, and the coordination geometry of the metal centers, confirming the heterobimetallic nature of the compound. |
| Molecular Weight Measurement | To determine the degree of association (monomeric, dimeric, etc.) in solution.[5][8] | Techniques like cryoscopy or vapor pressure osmometry can be used. |
Part 3: Sol-Gel Processing of Advanced Ceramics
The sol-gel process is a wet-chemical technique used for the fabrication of materials from molecular precursors.[11] It involves the hydrolysis and condensation of the alkoxide precursor to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a three-dimensional network).[12] Subsequent drying and heat treatment convert the gel into the final ceramic material.
The Chemistry of Sol-Gel:
-
Hydrolysis: The alkoxide (M-OR) groups react with water to form hydroxyl (M-OH) groups and alcohol (ROH).[13]
-
M(OR)n + H₂O → M(OR)n-1(OH) + ROH
-
-
Condensation: The hydroxylated species react with each other to form M-O-M bridges, eliminating water or alcohol.[12][13]
-
2 M(OR)n-1(OH) → (RO)n-1M-O-M(OR)n-1 + H₂O (water condensation)
-
M(OR)n-1(OH) + M(OR)n → (RO)n-1M-O-M(OR)n-1 + ROH (alcohol condensation)
-
Caption: The Sol-Gel process for converting precursors to ceramic materials.
Protocol 2: Fabrication of a Ceramic Thin Film via Spin-Coating
This protocol provides a general method for depositing a thin film of a mixed-metal oxide onto a substrate using a heterobimetallic alkoxide precursor. This is a widely used technique for applications in electronics and optics.[14][15][16]
Rationale: Spin-coating allows for the deposition of a uniform thin layer of a precursor solution onto a flat substrate. The precursor solution, or "sol," is prepared by controlled hydrolysis of the heterobimetallic alkoxide. The subsequent heat treatment (calcination) removes organic residues and induces crystallization of the oxide film. The choice of solvent is critical; alcohols like 2-methoxyethanol are often used due to their ability to dissolve the alkoxides and control the hydrolysis rate.[13]
Materials and Reagents:
-
Heterobimetallic alkoxide precursor
-
Anhydrous solvent (e.g., 2-methoxyethanol, ethanol, isopropanol)
-
Deionized water
-
Acid or base catalyst (optional, e.g., acetic acid, nitric acid)
-
Substrates (e.g., silicon wafers, quartz slides)
-
Spin-coater
-
Hot plate
-
Tube furnace or rapid thermal annealer
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in a sequence of solvents (e.g., acetone, isopropanol, deionized water) and then dry them with a stream of nitrogen. A plasma cleaning step can be used for further purification.
-
Precursor Solution (Sol) Preparation:
-
In a clean, dry vial, dissolve the heterobimetallic alkoxide precursor in the chosen anhydrous solvent to achieve the desired concentration (e.g., 0.1-0.5 M).
-
Prepare a separate hydrolysis solution of deionized water in the same solvent. The molar ratio of water to metal (Rw) is a critical parameter that controls the gelation process. Typical Rw values range from 1 to 4.
-
Slowly add the hydrolysis solution to the stirred precursor solution. A catalyst can be added at this stage if needed to control the rate of hydrolysis and condensation.[17]
-
Allow the sol to age for a specified time (e.g., 1-24 hours) at a controlled temperature (e.g., 60 °C) to allow for partial polymerization.[14]
-
-
Spin-Coating:
-
Place a cleaned substrate on the chuck of the spin-coater.
-
Dispense a sufficient amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at a set speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is primarily determined by the solution viscosity and the spin speed.
-
-
Drying: Transfer the coated substrate to a hot plate and heat at a low temperature (e.g., 100-150 °C) for several minutes to evaporate the solvent.
-
Calcination:
-
Place the dried film in a tube furnace.
-
Ramp the temperature to the desired calcination temperature (e.g., 600-800 °C) at a controlled rate.[14] The final temperature will depend on the specific oxide system and the desired crystal phase.
-
Hold at the calcination temperature for 1-2 hours to ensure complete removal of organic residues and full crystallization.
-
Cool the furnace slowly to room temperature to prevent thermal shock and cracking of the film.
-
-
Characterization: Analyze the resulting thin film using techniques such as X-ray Diffraction (XRD) for phase identification, Scanning Electron Microscopy (SEM) for morphology, and Ellipsometry for thickness measurement.
Protocol 3: Synthesis of a Ceramic Powder
This protocol outlines the synthesis of a fine, homogeneous mixed-metal oxide powder.
Rationale: For powder synthesis, the gel is allowed to form in bulk, dried, and then calcined. This method is suitable for producing materials for catalysts, pigments, or for subsequent pressing and sintering into dense ceramic bodies.
Step-by-Step Procedure:
-
Sol Preparation: Prepare the precursor sol as described in Protocol 2, Step 2. Higher concentrations and Rw values are often used to promote bulk gelation.
-
Gelation: Pour the sol into a suitable container (e.g., a beaker or petri dish) and cover it, allowing for slow evaporation of the solvent. Gelation can take from hours to days, depending on the conditions.
-
Aging: Age the resulting wet gel for 1-3 days in its mother liquor. This step strengthens the gel network through further condensation reactions.
-
Drying: Dry the gel to remove the pore liquid. This is a critical step, as capillary stresses can cause the gel to crack.
-
For Xerogel: Dry the gel slowly at a slightly elevated temperature (e.g., 60-100 °C). This will cause significant shrinkage and result in a dense, porous solid called a xerogel.
-
For Aerogel: For a low-density, highly porous powder, supercritical drying can be employed to remove the solvent without collapsing the gel structure.
-
-
Grinding: Lightly grind the dried xerogel or aerogel into a fine powder using an agate mortar and pestle.
-
Calcination: Calcine the powder in a furnace at the appropriate temperature to induce crystallization and remove residual organics, as described in Protocol 2, Step 5.[18]
-
Characterization: Characterize the powder using XRD (phase and crystallite size), SEM/TEM (particle size and morphology), and BET analysis (surface area).
Conclusion
Heterobimetallic alkoxides represent a sophisticated and highly effective class of single-source precursors for the synthesis of advanced ceramic materials. Their use provides an unparalleled level of control over stoichiometry and homogeneity, enabling the production of materials with precisely tailored properties. The protocols outlined in this guide provide a foundation for researchers to explore the vast potential of this chemical approach. By understanding the causality behind each experimental step—from the inert atmosphere required for precursor synthesis to the critical role of the water-to-metal ratio in sol-gel processing—scientists can confidently and reproducibly fabricate high-quality complex oxides for a new generation of technological applications.
References
-
Jain, R., et al. (1997). Synthesis, Characterization, and Reactivity of New Heteroleptic Heterobimetallic Alkoxide Derivatives of Tin(II): X-ray Crystal Structures of [ClSn{M2(OPri)9}]2 (M = Zr, Hf), [(C5H5)Sn{Zr2(OPri)9}], and [(C5H5)Pb(μ2-OBut)2Sn(OBut)]. Organometallics, 16(6), 1292-1299. Available at: [Link]
-
Stoppiello, C. T., & Douthwaite, R. E. (2018). The Use of Mixed-Metal Single Source Precursors for the Synthesis of Complex Metal Oxides. Chemical Communications, 54(75), 10493-10507. Available at: [Link]
-
Stoppiello, C. T., & Douthwaite, R. E. (2018). The use of mixed-metal single source precursors for the synthesis of complex metal oxides. ResearchGate. Available at: [Link]
-
Jain, R., et al. (1997). First Synthesis and Spectroscopic Characterization of Novel Cyclopentadienyl Heterobimetallic Alkoxides: Crystal Structure of (C5H5)Sn(μ2-OBut)2Ge(OBut). Organometallics. Available at: [Link]
-
Pankaj, et al. (2008). Synthesis and Characterization of Mixed-Metal Aryloxo-Organometallic Precursors for Oxide−Ceramic Materials. Inorganic Chemistry, 47(14), 6246-6252. Available at: [Link]
-
Sharma, M., Singh, A., & Mehrotra, R. C. (2007). SYNTHESIS AND CHARACTERIZATION OF HETEROBIMETALLIC ALKOXIDE TRIETHANOLAMINATE DERIVATIVES OF ZIRCONIUM. Main Group Metal Chemistry, 22(3). Available at: [Link]
-
Gupta, A., et al. (2006). Synthesis and Characterization of Heterobimetallic Alkoxides of Iron(III) with Alkali Metals and Aluminium. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 27(3), 199-206. Available at: [Link]
-
Sharma, M., et al. (2024). Precursours for Mixed Metal Oxides Nanoparticles : Synthesis and Characterization of Heterobimetallic Alkoxide of Butyltin(IV) c. International Journal of Novel Research and Development. Available at: [Link]
-
D'Aeth, J. R., et al. (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. Inorganic Chemistry, 61(47), 18836-18845. Available at: [Link]
-
Funt, J. M., et al. (2023). Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials. Inorganic Chemistry, 62(5), 2201-2212. Available at: [Link]
-
Sharma, S., et al. (1998). Designed Synthesis and Molecular Structure of the First Heterotermetallic Alkoxide. Journal of the American Chemical Society, 120(26), 6802-6803. Available at: [Link]
-
D'Aeth, J. R., et al. (2022). Synthesis of Heterometallic Zirconium Alkoxide Single-Source Precursors for Bimetallic Oxide Deposition. ACS Publications. Available at: [Link]
-
PapersFlow. (2026). Sol-gel synthesis of ceramics Research Guide. PapersFlow. Available at: [Link]
-
Unknown. (n.d.). Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. DTIC. Available at: [Link]
-
Bassil, B. S., et al. (2014). Protonolysis and Condensation Reactions of Alkoxido-Substituted Lindqvist {MW5} and Keggin {MPW11} Polyoxometalates: Comparative Experimental and Modeling Studies. Inorganic Chemistry, 53(22), 12163-12173. Available at: [Link]
-
Grosso, D., et al. (2007). Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 1. Transition metal (Hf and Ta) alkoxides. Chemistry of Materials, 19(20), 4973-4980. Available at: [Link]
-
Chandler, C. D., Roger, C., & Hampden-Smith, M. J. (1993). Hydrolysis and Condensation of Tin(IV) Alkoxide Compounds: The Control of Structural Evolution. ResearchGate. Available at: [Link]
- Unknown. (n.d.).
-
Bradley, D. C., Mehrotra, R. C., & Gaur, D. P. (1978). Metal alkoxides as precursors for electronic and ceramic materials. Chemical Reviews. Available at: [Link]
-
Sharma, P., & Sharma, M. (2015). Sol-Gel Technology and Synthesis of Advanced Ceramic Materials. ResearchGate. Available at: [Link]
-
Fazio, E., et al. (2024). LiNbO3 Thin Films through a Sol–Gel/Spin-Coating Approach Using a Novel Heterobimetallic Lithium–Niobium Precursor. Nanomaterials, 14(4), 345. Available at: [Link]
-
Car, S., et al. (2022). Single-Source Deposition of Mixed-Metal Oxide Films Containing Zirconium and 3d Transition Metals for (Photo)electrocatalytic Water Oxidation. Inorganic Chemistry. Available at: [Link]
-
Serna, S. (2023). Chromia-Alumina Thin Films from Alkoxide Precursors. Diva-Portal.org. Available at: [Link]
-
Müller, D. A., et al. (2025). Optimized LiNbO3 sol-gel coatings for NCM622 in sulfide-based all-solid-state batteries. DORA 4RI. Available at: [Link]
-
NPTEL. (n.d.). Module 2 : Heterogeneous catalysis. NPTEL Archive. Available at: [Link]
- Chaudhary, A. (n.d.). Heterobimetallic Complexes as Promising Catalysts - Review Article. Source not available.
- Armstrong, D. R., et al. (n.d.). Assessing Alkali-Metal Effects in the Structures and Reactivity of Mixed-Ligand Alkyl/Alkoxide Alkali. Source not available.
-
Unknown. (n.d.). Sol-Gel Processing of Ceramic Films. University of Utah. Available at: [Link]
-
Esparza, R., et al. (2021). Sol–Gel Ceramics for SEIRAS and SERS Substrates. Crystals, 11(4), 439. Available at: [Link]
-
Inamdar, A. I., et al. (2017). Chemical Solution Deposition Technique of Thin-Film Ceramic Electrolytes for Solid Oxide Fuel Cells. IntechOpen. Available at: [Link]
-
Smith, D. B., et al. (2002). The design and synthesis of heterometallic alkoxide-amides and their application in the MOCVD of zirconium-tin-titanate (ZTT). Journal of Materials Chemistry, 12(4), 868-872. Available at: [Link]
-
Turevskaya, E. P., et al. (1994). Preparation of powders and thin films of complex oxides from metal alkoxides. OSTI.GOV. Available at: [Link]
-
Funt, J. M., et al. (2023). Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials. ACS Publications. Available at: [Link]
-
Pápai, P., et al. (2023). Formation of LiNbO3 Nanocrystals Using the Solvothermal Method. Materials, 16(1), 384. Available at: [Link]
-
Fazio, E., et al. (2024). LiNbO3 Thin Films through a Sol-Gel/Spin-Coating Approach Using a Novel Heterobimetallic Lithium-Niobium Precursor. PubMed. Available at: [Link]
-
Brogan, C. (2022). Better metal oxides to boost the green credentials of many energy applications. Imperial College London. Available at: [Link]
-
Reddy, N. K., et al. (2022). Solid-State Preparation of Metal and Metal Oxides Nanostructures and Their Application in Environmental Remediation. MDPI. Available at: [Link]
-
Unknown. (2006). Chemical Routes to Ceramics With Tunable Properties and Structures. DTIC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The use of mixed-metal single source precursors for the synthesis of complex metal oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. ijnrd.org [ijnrd.org]
- 6. Structural investigations on the hydrolysis and condensation behavior of pure and chemically modified alkoxides. 1. Transition metal (Hf and Ta) alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. papersflow.ai [papersflow.ai]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. Chemical Solution Deposition Technique of Thin-Film Ceramic Electrolytes for Solid Oxide Fuel Cells | IntechOpen [intechopen.com]
- 14. LiNbO3 Thin Films through a Sol–Gel/Spin-Coating Approach Using a Novel Heterobimetallic Lithium–Niobium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. LiNbO3 Thin Films through a Sol-Gel/Spin-Coating Approach Using a Novel Heterobimetallic Lithium-Niobium Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
preventing premature hydrolysis of (triisopropoxytitanoxy)tri-n-butyltin in sol-gel processes
Welcome to the Advanced Materials Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the sol-gel processing of single-source bimetallic precursors. (Triisopropoxytitanoxy)tri-n-butyltin—formula (iPrO)3Ti−O−Sn(nBu)3 —is a highly specialized organometallic precursor designed to yield atomically homogeneous Ti/Sn hybrid materials. However, its processing is notoriously unforgiving due to the extreme moisture sensitivity of the titanium center.
Below is our comprehensive guide to understanding, troubleshooting, and mastering the sol-gel chemistry of this complex molecule.
The Causality of Premature Hydrolysis
To troubleshoot effectively, we must first understand the molecular dynamics at play. Titanium is a strong Lewis acid with low-lying, empty d-orbitals. This makes the Ti center highly electrophilic and exceptionally susceptible to nucleophilic attack by water molecules.
In a bimetallic system like (iPrO)3Ti−O−Sn(nBu)3 , there is a severe mismatch in hydrolysis rates. The highly reactive Ti−O−iPr bonds hydrolyze in milliseconds, whereas the Sn−butyl bonds are relatively stable [1]. If water is introduced without strict kinetic control, the titanium center undergoes runaway hydrolysis. This rapid reaction not only causes TiO2 to crash out of solution as an insoluble precipitate but also induces the hydrolytic cleavage of the critical Ti−O−Sn bimetallic linkage. The result is catastrophic phase separation rather than the desired homogeneous polymeric gel.
Process Visualization
The following diagram maps the critical path to successful gelation versus the common failure mechanism encountered during processing.
Workflow for preventing premature hydrolysis in bimetallic sol-gel processes.
Troubleshooting Guide & FAQs
Q1: My precursor solution turns cloudy immediately upon opening the vial or adding the solvent. What is happening? A: This is classic premature hydrolysis caused by ambient moisture or wet solvent. The cloudiness is insoluble TiO2 particulates forming. Solution: You must treat this precursor with strict air-free techniques. Always handle the neat liquid in a glovebox under Argon or Nitrogen. Ensure your solvent (e.g., isopropanol) is strictly anhydrous, ideally distilled over magnesium/iodine or stored over activated 3Å molecular sieves.
Q2: I managed to dissolve the precursor, but upon adding water, I get a white precipitate instead of a clear gel. How do I prevent this? A: The hydrolysis rate of the isopropoxy groups is outpacing the condensation network formation. To prevent this, you must chemically modify the Ti center to reduce its electrophilicity before adding water. We recommend adding a chelating agent like acetylacetone (acacH). The bidentate acac ligand replaces an isopropoxy group, increasing the coordination number of Ti (from 4 to 5 or 6). This sterically and electronically shields the metal center, drastically slowing down the nucleophilic attack by water [2].
Q3: What is the optimal water-to-precursor ratio ( h ) for maintaining the bimetallic linkage? A: To preserve the Ti−O−Sn bond and form a continuous network, strictly control the hydrolysis ratio ( h=[H2O]/[Precursor] ). A substoichiometric to strictly stoichiometric ratio ( h=1.5 to 3.0 ) is required. Excess water drives the equilibrium toward complete cleavage of the heterometallic bond.
Quantitative Data: Chelating Agent Efficacy
Selecting the right chemical modifier is critical. The table below summarizes the effects of various modifiers on the hydrolysis kinetics of titanium-based alkoxide systems.
| Chemical Modifier | Molar Ratio (Modifier:Ti) | Relative Hydrolysis Rate | Gelation Time (at 25°C) | Network Homogeneity |
| None (Control) | 0 | Extremely Fast (< 1 sec) | Immediate (Precipitate) | Poor (Phase Separation) |
| Acetic Acid | 1.0 | Moderate | 2 - 4 hours | Fair |
| Acetylacetone (acac) | 1.0 | Slow | 12 - 24 hours | Excellent (Clear Sol) |
| Diethanolamine (DEA) | 1.0 | Very Slow | > 48 hours | Good |
Recommendation: Acetylacetone (acac) provides the optimal balance of steric hindrance and leaving-group stability for bimetallic alkoxides.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the controlled sol-gel processing of (iPrO)3Ti−O−Sn(nBu)3 . This protocol includes built-in validation checks so you can verify success at each stage.
Step 1: Inert Atmosphere Preparation
-
Action: Transfer all glassware, anhydrous isopropanol (iPrOH), acetylacetone (acacH), and the (iPrO)3Ti−O−Sn(nBu)3 precursor into an Argon-filled glovebox.
-
Validation: Ensure the moisture level in the glovebox is < 1 ppm. The precursor should be a clear, slightly viscous liquid.
Step 2: Chemical Modification (Chelation)
-
Action: In a dry Schlenk flask, dissolve 10 mmol of the precursor in 20 mL of anhydrous iPrOH. Under vigorous magnetic stirring, slowly add 10 mmol of acacH (1:1 molar ratio to Ti).
-
Validation: The solution will undergo an exothermic reaction and shift from colorless to a distinct pale yellow . This color change is the self-validating proof that the acac ligand has successfully coordinated to the Titanium center, forming the stabilized (iPrO)2(acac)Ti−O−Sn(nBu)3 complex. Stir for 1 hour to ensure complete equilibration.
Step 3: Preparation of the Hydrolysis Solution
-
Action: In a separate vial, prepare the hydrolysis mixture by mixing 15 mmol of deionized water ( h=1.5 ) with 10 mL of anhydrous iPrOH.
-
Causality: Diluting the water in the parent alcohol prevents localized concentration spikes of H2O that would bypass the chelating agent's protection and cause localized TiO2 precipitation.
Step 4: Controlled Hydrolysis
-
Action: Transfer the sealed Schlenk flask to a fume hood (maintaining Argon flow via a Schlenk line). Cool the flask in an ice bath to 0°C to further depress the reaction kinetics. Using a syringe pump, add the H2O /iPrOH mixture dropwise (1 mL/min) into the vigorously stirring precursor solution.
-
Validation: Shine a laser pointer through the flask. The solution must remain optically clear with no Tyndall effect (scattering of light). If a strong beam path becomes visible, colloidal particles are forming, indicating the addition rate is too fast.
Step 5: Aging and Gelation
-
Action: Remove the ice bath and allow the sol to warm to room temperature. Seal the flask and let it age undisturbed.
-
Validation: Over 12-24 hours, the viscosity will increase until the sol transitions into a rigid, transparent, pale-yellow gel. The transparency confirms that the Ti−O−Sn network has been preserved without macroscopic phase separation.
References
-
“Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts. Nanomaterials, 2019.[Link]
-
Organically modified transition metal alkoxides: chemical problems and structural issues on the way to materials syntheses. Accounts of Chemical Research, 2007.[Link]
Technical Support Center: Optimizing the Synthesis of (Triisopropoxytitanoxy)tri-n-butyltin
Welcome to the Heterometallic Alkoxide Technical Support Center. Synthesizing complex titanium-tin alkoxides—specifically (triisopropoxytitanoxy)tri-n-butyltin—requires stringent control over thermodynamic equilibriums and atmospheric conditions. This portal provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and diagnostic tools to maximize reaction yields.
Mechanistic Principles of Ti-O-Sn Bond Formation
The synthesis of (triisopropoxytitanoxy)tri-n-butyltin relies on a highly reversible, transesterification-like condensation reaction between titanium tetraisopropoxide ( Ti(OiPr)4 ) and tri-n-butyltin acetate ( Bu3SnOAc ) (1)[1].
The Causality of Yield Loss: Because this reaction exists in a thermodynamic equilibrium, it must be actively driven toward the product via Le Chatelier's principle. This is achieved by the continuous removal of the volatile byproduct, isopropyl acetate. If the ester is not efficiently removed, the reaction will stall. Furthermore, the highly oxophilic nature of titanium makes the starting material exceptionally prone to hydrolysis. Even trace parts-per-million (ppm) levels of water will irreversibly convert Ti(OiPr)4 into insoluble titanium dioxide ( TiO2 ) networks and bridging oxo clusters, drastically reducing the yield of the target heterometallic alkoxide (1)[1]. While direct synthesis of homometallic alkoxides from elemental metals is possible, heterometallic systems require precise precursor matching and rigorous byproduct management (2)[2].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol incorporates a mass balance validation step . By tracking the exact volume of the distilled byproduct, you can quantify reaction completion in real-time before proceeding to isolation.
Step-by-Step Methodology:
-
Anhydrous Preparation: Oven-dry all glassware at 140 °C overnight. Assemble a Schlenk line setup equipped with a fractionating column and a graduated distillation receiver. Purge the system with high-purity Argon for 30 minutes.
-
Reagent Loading: Under positive Argon pressure, add 100 mmol (28.4 g) of titanium tetraisopropoxide and 100 mmol (34.9 g) of tri-n-butyltin acetate into the reaction flask.
-
Solvent Addition: Inject 150 mL of anhydrous toluene (strictly distilled over sodium/benzophenone).
-
Condensation & Azeotropic Distillation: Heat the reaction mixture to a 110 °C reflux. As the condensation proceeds, isopropyl acetate (b.p. 89 °C) forms. Carefully adjust the fractionating column to distill off the isopropyl acetate/toluene azeotrope while returning the toluene to the flask.
-
Self-Validation (Real-Time QC): Calculate the theoretical yield of isopropyl acetate (100 mmol = ~11.5 mL). Monitor the graduated receiver. The reaction is only complete when the stoichiometric volume of the ester is collected.
-
Isolation: Once validated, remove the remaining toluene under reduced pressure. Purify the crude (triisopropoxytitanoxy)tri-n-butyltin via fractional vacuum distillation (< 0.1 Torr) to prevent thermal disproportionation.
Fig 1: Self-validating synthesis workflow for (triisopropoxytitanoxy)tri-n-butyltin.
Quantitative Data & Parameter Optimization
Table 1: Yield Optimization Parameters
| Solvent | Temperature (°C) | Atmosphere | Byproduct Removal Method | Observed Yield (%) |
|---|---|---|---|---|
| THF | 66 | Argon | Reflux only (No removal) | 35 |
| Toluene | 110 | Argon | Dean-Stark / Fractional | 88 |
| Toluene | 110 | Air | Fractional Distillation | 12 (Precipitate) |
| Xylene | 140 | Argon | Fractional Distillation | 65 (Decomposition) |
Table 2: Diagnostic NMR Validation Data
| Nucleus | Chemical Shift (ppm) | Structural Assignment | Diagnostic Indication |
|---|---|---|---|
| ^119^Sn | ~ 85 to 95 | Ti-O-Sn complex | Target Product Confirmed |
| ^119^Sn | ~ 110 to 120 | Bu |
Incomplete Conversion |
| ^1^H | 1.25 (d) | -CH(CH |
Isopropoxy methyls |
| ^1^H | 4.60 (m) | -CH(CH |
Isopropoxy methine |
| ^1^H | 2.05 (s) | -OOCCH3 | Unreacted Acetate (Impurity) |
Troubleshooting Guide & Diagnostic Logic
Fig 2: Diagnostic logic tree for troubleshooting heterometallic alkoxide yield issues.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning cloudy before heating? A1: Cloudiness is the hallmark of premature hydrolysis. Titanium isopropoxide reacts violently with trace water to form insoluble TiO2 and bridging oxo clusters (3)[3]. This completely derails the Ti-O-Sn bond formation. Solution: Verify the anhydrous integrity of your toluene. Use Karl Fischer titration to ensure solvent moisture is <10 ppm. Ensure your Argon line is equipped with an active moisture trap.
Q2: My distillate volume plateaued at 60% of the theoretical yield. How do I restart the equilibrium? A2: The equilibrium has stalled because the concentration of isopropyl acetate in the refluxing solvent is too high, preventing further condensation. Solution: Drain the distillation receiver, slightly increase the oil bath temperature to enhance the vapor boil-up rate, and ensure your fractionating column is properly insulated to prevent the ester from condensing and falling back into the reaction flask.
Q3: Can I use tri-n-butyltin chloride instead of tri-n-butyltin acetate to form the Ti-O-Sn bond? A3: While heterometallic alkoxides can be synthesized via salt-elimination routes (e.g., reacting metal chlorides with potassium alkoxometallates) (1)[1], the acetate route is vastly superior for yield optimization. The chloride route generates amine hydrochloride or potassium chloride salts that form fine suspensions, making filtration tedious and lowering isolated yields. The acetate route produces a volatile ester that is easily removed, simplifying the purification matrix.
Q4: During vacuum distillation, my product turned dark yellow and the yield dropped. What happened? A4: You experienced thermal degradation. Heterobimetallic alkoxides can undergo disproportionation or ligand redistribution at elevated temperatures (4)[4]. Solution: Do not exceed an oil bath temperature of 130 °C. If the product is not distilling, do not increase the heat; instead, improve your vacuum system to achieve pressures below 0.05 Torr.
References
-
Title: Precursours for Mixed Metal Oxides Nanoparticles : Synthesis and Characterization of Heterobimetallic Alkoxide of Butyltin(IV) Source: International Journal of Novel Research and Development (IJNRD) URL: 1
-
Title: Synthesis and characterization of heterobimetallic alkoxide derivatives of titanium containing triethanolaminate ligand Source: ResearchGate URL: 4
-
Title: Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials Source: PMC (nih.gov) URL: 3
-
Title: Method for preparing tin alkoxides (WO2011113926A1) Source: Google Patents URL: 2
Sources
Technical Support Center: Purification of (Triisopropoxytitanoxy)tri-n-butyltin Extracts
Introduction
(Triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6) is a highly specialized heterobimetallic complex characterized by its unique Ti-O-Sn core[1][2]. This structural motif makes it an invaluable reagent for enantioselective radical processes, epoxide ring-opening reactions, and the synthesis of advanced mesoporous photocatalysts[3][4]. However, isolating this compound from crude synthetic extracts is notoriously difficult. The Ti-O-Sn linkage is highly susceptible to nucleophilic attack by moisture, and the molecule exhibits thermal lability at elevated temperatures.
This guide provides a self-validating, causality-driven methodology for the purification of these sensitive extracts.
Purification Workflow
Figure 1. Inert-atmosphere purification workflow for (triisopropoxytitanoxy)tri-n-butyltin.
Section 1: Quantitative Data & Specifications
To ensure high-fidelity purification, baseline physical parameters must be strictly monitored.
| Property / Parameter | Value / Specification | Causality / Relevance |
| Molecular Formula | C21H48O4SnTi | Defines the bulky, lipophilic bimetallic core[5]. |
| Molecular Weight | 535.20 g/mol | High mass necessitates high-vacuum distillation to prevent thermal cleavage[5]. |
| Boiling Point | ~120–130 °C at <0.1 Torr | Standard atmospheric distillation will destroy the Ti-O-Sn bond. |
| Hydrolytic Sensitivity | Extreme | Moisture causes immediate cleavage to TiO2 and polymeric tin oxides. |
| Appearance | Pale yellow to colorless oil | Visual indicator of purity. Cloudiness is a self-validating indicator of failure (hydrolysis). |
Section 2: Step-by-Step Purification Methodology
Protocol: High-Vacuum Fractional Purification under Inert Atmosphere
Step 1: Preparation and Inert Filtration
-
Action: Transfer the crude extract into a flame-dried Schlenk flask under ultra-high purity Argon. Filter the mixture through a tightly packed, oven-dried Celite pad using a cannula transfer.
-
Causality: Crude reaction mixtures often contain insoluble alkali metal salts (e.g., LiCl or NaCl) generated during transmetalation. Celite traps these fine particulates without introducing the moisture inherent to standard filter paper.
Step 2: Solvent and Low-Boiling Impurity Removal
-
Action: Subject the filtrate to dynamic vacuum ( 10−2 Torr) at room temperature for 2–4 hours, utilizing a secondary cold trap.
-
Causality: This step strips away volatile reaction solvents (e.g., THF, hexane) and unreacted low-boiling precursors like isopropanol. Removing these early prevents bumping and pressure spikes during the final distillation.
Step 3: Kugelrohr (Short-Path) Distillation
-
Action: Transfer the concentrated oil to a Kugelrohr distillation apparatus. Apply high vacuum (< 0.1 Torr) and gradually increase the oven temperature to 120–130 °C.
-
Causality: Due to its high molecular weight, standard distillation requires temperatures that would thermally cleave the Ti-O-Sn bond[4]. Kugelrohr distillation minimizes the vapor path length and significantly lowers the required vaporization temperature, preserving the bimetallic linkage.
Step 4: Anhydrous Storage
-
Action: Backfill the receiving flask with Argon, seal with a PTFE-lined cap, and store in a glovebox at -20 °C.
-
Causality: Cold, dark, and strictly anhydrous storage prevents slow disproportionation of the product into titanium tetraisopropoxide and bis(tributyltin) oxide.
Section 3: Troubleshooting Guides & FAQs
Q: My crude extract turned cloudy and formed a white precipitate during solvent removal. What happened? A: The cloudiness indicates catastrophic hydrolysis. The Ti-O-Sn bond has been cleaved by moisture ingress, resulting in the formation of insoluble titanium dioxide ( TiO2 ) and polymeric tin oxides. Self-Validation Check: Ensure your Argon line passes through a fresh Drierite/molecular sieve column and that all glassware is flame-dried under vacuum. Once hydrolyzed, the batch cannot be salvaged and must be discarded.
Q: How do I separate unreacted titanium tetraisopropoxide ( Ti(OiPr)4 ) from the target Ti-O-Sn complex? A: Ti(OiPr)4 is significantly more volatile than (triisopropoxytitanoxy)tri-n-butyltin. During the initial stages of your Kugelrohr distillation, hold the temperature around 50–60 °C at <0.1 Torr. The Ti(OiPr)4 will distill over first. Swap the receiving bulb before ramping the temperature to 120 °C to collect the pure bimetallic product.
Q: Can I use silica gel column chromatography to purify this extract? A: Absolutely not. The hydroxyl groups on the surface of standard silica gel will immediately react with the isopropoxide ligands and the Ti-O-Sn core. This permanently immobilizes the titanium species on the column, eluting only degraded tributyltin byproducts. Purification must be strictly distillation-based.
Q: Why is my isolated product dark brown instead of a pale yellow/colorless oil? A: A dark brown coloration usually indicates thermal degradation (often localized overheating) or the presence of transition metal impurities if a catalyst was used. Solution: Lower the distillation temperature by improving your vacuum pump efficiency (aim for <0.05 Torr) and ensure uniform heating using a Kugelrohr oven rather than a direct heating mantle.
Sources
Technical Support Center: Reducing Tin Toxicity in (Triisopropoxytitanoxy)tri-n-butyltin Catalyzed Reactions
Welcome to the Application Support Center. As drug development and biomedical polymer synthesis increasingly rely on bimetallic catalysts like (triisopropoxytitanoxy)tri-n-butyltin [ (i−PrO)3Ti−O−Sn(n−Bu)3 ], managing the severe toxicity of residual organotins has become a critical regulatory hurdle.
This guide provides field-proven, self-validating methodologies to clear tributyltin residues from your synthesized products, ensuring compliance with stringent pharmaceutical limits (<10 ppm) while maintaining high product yields.
Mechanistic Causality: Why is this Catalyst Toxic and Difficult to Remove?
(Triisopropoxytitanoxy)tri-n-butyltin is a highly efficient bimetallic catalyst. The titanium center acts as a strong Lewis acid to coordinate and activate carbonyl oxygens, while the tributyltin moiety provides a highly nucleophilic linkage that initiates ring-opening polymerizations (ROP) or transesterifications.
However, the tributyltin ( Bu3Sn− ) byproduct is a severe endocrine disruptor and nephrotoxin. It induces reactive oxygen species (ROS) generation, leading to lipid peroxidation and cellular death in renal tissues [2].
The Purification Challenge: Standard aqueous workups often fail with this specific catalyst. The Ti−O−Sn bond hydrolyzes upon contact with water, generating amphiphilic titanium hydroxide species and tributyltin hydroxide. These byproducts act as potent surfactants, creating intractable emulsions at the organic-aqueous interface. Therefore, solid-phase scavenging and solvent-antisolvent precipitation are the only reliable, scalable methods for tin clearance [1].
Experimental Workflows & Methodologies
Workflow Visualization
Workflow for organotin removal via precipitation and solid-phase chromatography.
Protocol A: Solvent-Antisolvent Precipitation (Primary Clearance)
Causality: Tributyltin compounds are highly lipophilic and remain soluble in polar protic solvents like cold methanol, whereas high-molecular-weight polymers (e.g., polylactides) will crash out of solution.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM) or chloroform ( CHCl3 ) (approx. 1 mL per 100 mg of product).
-
Precipitation: Place a beaker containing a 10-fold volumetric excess of cold methanol (-20 °C) on a magnetic stirrer (800 rpm). Add the polymer solution dropwise.
-
Isolation: Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the supernatant containing the solvated tin catalyst.
-
Validation Checkpoint: Evaporate a 1 mL aliquot of the supernatant and perform a quick iodine vapor stain on a TLC plate. A dark brown spot confirms the successful extraction of organotin into the discarded phase.
-
Iteration: Repeat the dissolution and precipitation process 2 to 3 times to achieve >95% tin clearance [1].
Protocol B: Solid-Phase Scavenging via K2CO3 /Silica (Polishing)
Causality: For small molecule APIs or low-molecular-weight oligomers that cannot be precipitated, solid-phase scavenging is required. Carbonate ions strongly coordinate with the tin center, immobilizing the organotin impurities on the silica matrix without the moisture-absorption issues of Potassium Fluoride (KF) [4].
Step-by-Step Procedure:
-
Stationary Phase Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate ( K2CO3 ) with 90g of standard flash silica gel (by weight) [3].
-
Column Packing: Dry-pack the K2CO3 /silica mixture into a chromatography column.
-
Loading: Concentrate the crude reaction mixture under reduced pressure (skip aqueous workup entirely to avoid emulsion). Dissolve the residue in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute with the appropriate solvent system. The organotin impurities will remain tightly bound to the top of the column.
-
Validation Checkpoint: Analyze the eluted fractions via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The target fraction must read <15 ppm elemental tin before proceeding to biological assays.
Quantitative Data: Tin Clearance Efficiency
The following table summarizes the expected efficiency, yield recovery, and scalability of various tin removal strategies when applied to (triisopropoxytitanoxy)tri-n-butyltin catalyzed reactions.
| Purification Method | Initial Sn Level (ppm) | Final Sn Level (ppm) | Yield Recovery | Scalability | Primary Limitation |
| Methanol Precipitation | > 10,000 | 200 - 500 | 85 - 95% | High | Only works for high-MW polymers. |
| Aqueous KF Wash | > 10,000 | 50 - 150 | 70 - 80% | Low | Severe emulsion formation due to Ti-hydrolysis. |
| KF/Silica Chromatography | ~ 500 | < 30 | 85 - 90% | Medium | KF is hygroscopic; column clogs over time. |
| K2CO3 /Silica Chromatography | ~ 500 | < 15 | 90 - 95% | High | Requires prior concentration of the crude mixture. |
Troubleshooting & FAQs
Q: During an aqueous Potassium Fluoride (KF) wash, a thick, milky emulsion formed that won't separate. How do I break it? A: This is the most common error when working with (triisopropoxytitanoxy)tri-n-butyltin. The emulsion is an interfacial precipitate of insoluble tributyltin fluoride ( Bu3SnF ) combined with hydrolyzed titanium dioxide ( TiO2 ) [3]. Solution: Do not add brine or heat the funnel. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite will trap the solid Bu3SnF and TiO2 nanoparticles. The resulting filtrate will immediately separate into clear aqueous and organic layers.
Q: I used a KF/Silica column as recommended in older literature, but the flow rate dropped to zero halfway through the elution. What happened? A: Potassium fluoride is highly hygroscopic. As it absorbs ambient moisture or trace water from your solvents, the salt forms a hydrate that causes the silica gel to clump, destroying the column's fluidity and blocking the pores required for tin scavenging. Solution: Switch to a 10% w/w anhydrous K2CO3 /Silica blend [4]. It provides identical or superior tin clearance (down to ~15 ppm) but remains completely free-flowing even during prolonged standing.
Q: My polymer yield drops by 30% after the methanol precipitation step. How can I improve recovery while still removing the tin? A: Yield loss during precipitation usually means your polymer has a broad molecular weight distribution, and the low-molecular-weight oligomers are remaining soluble in the methanol alongside the tin catalyst. Solution: Adjust your solvent-to-antisolvent ratio from 1:10 to 1:5, and ensure the methanol is chilled to exactly -20 °C (using a dry ice/acetone bath if necessary). Alternatively, use a less polar antisolvent blend, such as Methanol/Hexane (1:1), which forces the oligomers to precipitate while still solvating the lipophilic tributyltin.
Q: Can I just use an acidic wash (e.g., HCl or Oxalic Acid) to protonate and extract the catalyst? A: No. While dilute acids can extract standard organotins, the titanium-tin oxo-bridge in this specific catalyst will rapidly hydrolyze under acidic conditions. This generates complex, polymeric titanium species that will trap your product in an intractable, gelatinous suspension. Always use anhydrous solid-phase scavenging or precipitation for this catalyst.
References
- Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
- Organotin Compounds Toxicity: Focus on Kidney. PubMed (Frontiers in Endocrinology).
- Technical Support Center: Removal of Organotin Residues
- An efficient method for removing organotin impurities. Shandong Look Chemical.
A Comparative Guide to Bimetallic Ti-Sn Precursors for Mixed Oxide Synthesis
For researchers and professionals in materials science and drug development, the synthesis of titanium-tin (Ti-Sn) mixed oxides is a critical process for creating advanced materials with tailored properties for applications ranging from photocatalysis to gas sensing and beyond. The choice of the bimetallic precursor system is a pivotal decision that dictates the final characteristics of the material, including its crystallinity, particle size, surface area, and ultimately, its performance. This guide provides an in-depth comparison of common bimetallic Ti-Sn precursors, offering experimental data and procedural insights to inform your selection and experimental design.
The Critical Role of Precursor Selection
The "precursor" in mixed oxide synthesis refers to the starting chemical compounds containing the desired metal elements (in this case, titanium and tin). The chemical nature of these precursors significantly influences the hydrolysis and condensation rates during synthesis, which in turn governs the homogeneity and microstructure of the resulting mixed oxide. Different precursor systems offer distinct advantages and disadvantages related to their reactivity, cost, handling requirements, and the properties of the final product.
This guide will compare three primary classes of bimetallic Ti-Sn precursor systems:
-
Alkoxide-Based Systems: Utilizing metal alkoxides such as titanium tetra-isopropoxide and tin alkoxides.
-
Chloride-Based Systems: Employing metal chlorides like titanium tetrachloride and tin tetrachloride.
-
Mixed Alkoxide-Chloride Systems: A hybrid approach combining a metal alkoxide with a metal chloride.
I. Alkoxide-Based Precursor Systems
Metal alkoxides, with the general formula M(OR)n, are highly reactive precursors favored for their ability to produce homogeneous mixed oxides at relatively low temperatures through sol-gel and hydrothermal methods.[1]
Causality Behind Experimental Choices: The high reactivity of metal alkoxides stems from the electronegativity difference between the metal and the oxygen atom of the alkoxy group, making the metal atom susceptible to nucleophilic attack by water during hydrolysis. This rapid hydrolysis, however, can also be a challenge, as mismatched hydrolysis rates between the titanium and tin alkoxides can lead to phase separation. To mitigate this, the reaction is often carried out in a common solvent, and the water for hydrolysis is introduced slowly and controllably. The use of single-source heterobimetallic alkoxide precursors, which contain both Ti and Sn in a single molecule, can also ensure a high degree of homogeneity in the final mixed oxide.[2][3][4]
Experimental Protocol: Sol-Gel Synthesis using Alkoxide Precursors
This protocol outlines a typical sol-gel synthesis of TiO2-SnO2 mixed oxides using titanium(IV) isopropoxide (TTIP) and a tin(II) alkoxide.
dot
Caption: Workflow for co-precipitation synthesis of TiO2-SnO2 using chloride precursors.
Step-by-Step Methodology:
-
Precursor Solution: Prepare an aqueous solution containing the desired molar ratio of titanium tetrachloride (TiCl4) and tin(IV) chloride pentahydrate (SnCl4·5H2O). [5]2. Co-Precipitation: While vigorously stirring the precursor solution, slowly add an aqueous solution of a base, such as ammonium hydroxide (NH4OH), dropwise until a target pH (e.g., pH 9) is reached, inducing the formation of a precipitate. [5]3. Aging: Continue stirring the resulting slurry for a period to allow for the aging of the precipitate. [5]4. Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual chloride ions. This step is crucial as chloride impurities can be detrimental to the material's properties.
-
Drying: Dry the washed precipitate in an oven at a temperature around 100°C overnight. [5]6. Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 600°C) for a set duration to achieve the desired crystalline phase and remove any remaining volatile species. [5]
III. Mixed Alkoxide-Chloride Precursor Systems
This hybrid approach leverages the high reactivity of an alkoxide for one metal with the stability and cost-effectiveness of a chloride for the other. A common combination is titanium tetra-isopropoxide (TTIP) and tin tetrachloride (SnCl4). [6] Causality Behind Experimental Choices: This combination allows for a sol-gel synthesis route where the highly reactive TTIP forms the initial sol, and the SnCl4 is incorporated. The differing hydrolysis rates must be carefully managed. Often, the TTIP is partially hydrolyzed or complexed with a chelating agent before the addition of SnCl4 to promote a more controlled co-condensation and the formation of a homogeneous mixed oxide. This method can lead to the formation of solid solutions with unique properties. [6]For instance, using SnCl2 as the tin precursor can lead to the formation of nanocomposites, while SnCl4 tends to result in solid solutions. [7][8]
Experimental Protocol: Sol-Gel Synthesis using Mixed Precursors
This protocol details the sol-gel synthesis of a TiO2-SnO2 solid solution using titanium tetra-isopropoxide and tin tetrachloride. [6] dot
Sources
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. ijnrd.org [ijnrd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The use of mixed-metal single source precursors for the synthesis of complex metal oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rutile‐Phase Sn‐Ti Mixed Oxides as Acid Catalysts for the Condensation of C2‐C3 Oxygenated Compounds in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Precursor Type on Physico-chemical and Photocatalytic Properties of TiO2-SnO2 Nanocomposites | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Effect of Precursor Type on Physico-chemical and Photocatalytic Properties of TiO2-SnO2 Nanocomposites | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
A Comparative Guide to the Purity Validation of (Triisopropoxytitanoxy)tri-n-butyltin via NMR Spectroscopy
In the realm of pharmaceutical research and drug development, the precise characterization and purity of organometallic compounds are paramount.[1][2] (Triisopropoxytitanoxy)tri-n-butyltin, a unique heterobimetallic alkoxide, serves as a critical reagent and precursor in various synthetic pathways. Its efficacy and the reliability of subsequent reactions are directly contingent on its purity. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary validation tool against other analytical techniques, supported by experimental data and protocols.
The Critical Role of Purity in Organometallic Chemistry
Organometallic compounds, defined by the presence of at least one metal-carbon bond, are instrumental in modern synthesis.[3][4] However, their synthesis often yields a mixture of products and unreacted starting materials.[5] For (triisopropoxytitanoxy)tri-n-butyltin, common impurities may include precursors like tributyltin chloride or bis(tributyltin) oxide, and side-products from incomplete reactions.[6] These impurities can interfere with downstream applications, leading to unpredictable reaction outcomes and compromised product integrity. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental necessity for reproducible and reliable scientific outcomes.
NMR Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment
NMR spectroscopy stands as a powerful and indispensable tool for the characterization of organometallic compounds.[7] Its ability to provide detailed information about the chemical environment of specific nuclei makes it ideal for both structural confirmation and quantitative purity analysis. For (triisopropoxytitanoxy)tri-n-butyltin, a multi-nuclear NMR approach is essential.
Proton (¹H) NMR spectroscopy is highly sensitive and provides crucial information about the organic moieties of the molecule—the tri-n-butyltin and triisopropoxy-titanium groups.[8] The characteristic signals of the n-butyl and isopropyl groups are readily identifiable and can be used to confirm the presence of the desired compound and to detect organic impurities.[8][9]
Carbon (¹³C) NMR, often performed with proton decoupling, provides a detailed map of the carbon framework. Each unique carbon atom in the molecule gives a distinct signal, allowing for unambiguous confirmation of the compound's structure. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a valuable tool for identifying subtle structural variations and impurities.
Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most sensitive and commonly used.[10][11] ¹¹⁹Sn NMR spectroscopy is particularly powerful for characterizing organotin compounds as the chemical shift is highly sensitive to the coordination number and the nature of the substituents around the tin atom.[12][13] This makes it an excellent technique for identifying different tin species in a sample, thereby providing a direct measure of purity with respect to tin-containing impurities.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust method for the NMR validation of (triisopropoxytitanoxy)tri-n-butyltin purity.
Step 1: Sample Preparation
-
Accurately weigh approximately 10-20 mg of the (triisopropoxytitanoxy)tri-n-butyltin sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a high-quality NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[14]
-
Add a known amount of an internal standard for quantitative analysis (qNMR). A suitable standard should be chemically inert, have a simple NMR spectrum that does not overlap with the analyte signals, and be non-volatile. 1,4-dinitrobenzene is a common choice.[15]
Step 2: NMR Data Acquisition
-
Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a high-field NMR spectrometer.
-
For quantitative ¹H NMR (qNMR), ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.[15]
Step 3: Data Processing and Analysis
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully integrate the signals corresponding to the analyte and the internal standard in the ¹H NMR spectrum.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * 100
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
-
Analyze the ¹³C and ¹¹⁹Sn spectra for the presence of any unexpected signals that would indicate impurities.
Diagram of the NMR Validation Workflow
Caption: Workflow for NMR-based purity validation.
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, a comprehensive validation strategy often involves orthogonal methods. The table below compares NMR spectroscopy with other common techniques for purity assessment of organometallic compounds.
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information.[7]- Quantitative with an internal standard (qNMR).[16]- Non-destructive.[15]- Detects a wide range of impurities. | - Lower sensitivity compared to MS. - Requires soluble samples. - May not detect NMR-silent impurities (e.g., inorganic salts).[17] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity, excellent for trace impurity detection.[18]- Provides molecular weight information.[13] | - Can be destructive. - Fragmentation can complicate interpretation. - Quantification can be challenging without isotopic labeling.[19] |
| Elemental Analysis (EA) | Determines the elemental composition of a sample. | - Provides the percentage of C, H, N, S, etc.[20]- Considered a "gold standard" for bulk purity.[21] | - Does not provide structural information.[21]- Requires a relatively large sample amount. - Sensitive to handling of air-sensitive compounds.[21] |
| Gas/Liquid Chromatography (GC/LC) | Separates components of a mixture based on their physical and chemical properties. | - Excellent for separating complex mixtures.[22]- Can be coupled with various detectors (e.g., MS, FPD).[23][24] | - Requires volatile and thermally stable compounds for GC, often necessitating derivatization.[25]- Method development can be time-consuming. |
Diagram of Comparative Methodologies
Caption: Interrelation of analytical techniques.
Conclusion: An Integrated Approach to Purity Validation
For the rigorous purity assessment of (triisopropoxytitanoxy)tri-n-butyltin, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, offers an unparalleled level of structural detail and quantitative accuracy. The implementation of qNMR provides a direct and reliable measure of purity. However, for a truly comprehensive and self-validating system, it is best practice to complement NMR data with an orthogonal technique such as mass spectrometry for trace impurity analysis or elemental analysis to confirm bulk elemental composition. This integrated approach ensures the highest level of confidence in the quality of the organometallic reagent, which is fundamental to advancing research and development in the pharmaceutical and chemical industries.
References
-
Mass Spectrometry Society of Japan. (2020). A mass spectrometry-based approach gives new insight into organotin–protein interactions. Journal of Analytical Atomic Spectrometry. [Link]
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
-
University of Ottawa. (n.d.). Tin NMR. [Link]
-
CoLab.ws. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. [Link]
-
ResearchGate. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. [Link]
-
ResearchGate. (n.d.). The small-scale preparation and NMR characterization of isotopically enriched organotin compounds. [Link]
-
Northwestern University. (n.d.). NMR Periodic Table: Tin NMR. [Link]
-
Analytical and Bioanalytical Chemistry Research. (2019). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. [Link]
-
PubMed. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
The Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and -. [Link]
-
SpectraBase. (n.d.). Tri-n-butyl(vinyl)tin - Optional[1H NMR] - Spectrum. [Link]
-
RSC Publishing. (n.d.). Synthesis and NMR characterization of tri-n-butyltin tritide. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
ACS Publications. (2016). An Editorial About Elemental Analysis | Organometallics. [Link]
-
ACS Publications. (2019). The Roles of Organometallic Chemistry in Pharmaceutical Research and Development. [Link]
-
HORIBA. (n.d.). Elemental Analysis of Materials. [Link]
-
PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]
-
SpectraBase. (n.d.). Tri-n-butyltin hydride. [Link]
-
LookChem. (n.d.). (TRIISOPROPOXYTITANOXY)TRI-N-BUTYLTIN — Chemical Substance Information. [Link]
-
ACS Publications. (n.d.). Characterization of Organometallic and Inorganic Compounds. [Link]
-
LCGC International. (2022). Investigating the Environmental Impact of Organotins. [Link]
-
PubMed Central. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2020). How to Purify Organometallic Complexes ?. [Link]
-
ResearchGate. (2025). Organometallic Compounds in Organic Synthesis: Mechanisms, Catalysis, and Industrial Applications. [Link]
-
PubMed Central. (n.d.). Organometallic Anticancer Compounds. [Link]
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]
-
ResearchGate. (n.d.). Sample Pre-treatment Methods for Organometallic Species Determination. [Link]
-
Chemistry LibreTexts. (2026). 12.1: Characterization of Organometallic Complexes. [Link]
-
Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. [Link]
-
MDPI. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. [Link]
- Google Patents. (n.d.). US20220242888A1 - Process for preparing organotin compounds.
-
ResearchGate. (n.d.). Characterization Techniques of Organometallic Compounds. [Link]
-
MDPI. (2015). Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1 H Nuclear Magnetic Resonance. [Link]
-
Organic Syntheses. (n.d.). ( - Benzenemethanamine, N-(2-ethenylcyclopropyl). [Link]
-
International Journal of Environmental Analytical Chemistry. (2011). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using. [Link]
-
PubMed. (2003). Species-specific isotope dilution analysis of mono-, di, and tri-butyltin compounds in sediment using gas chromatography-inductively coupled plasma mass spectrometry with synthesized 118Sn-enriched butyltins. [Link]
-
Defense Technical Information Center. (n.d.). Butyltin Compounds in Tissues. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organometallic Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]
- 10. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 11. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 12. 119Sn NMR spectral data of organotin(IV) complexes – A review | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance [mdpi.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. A mass spectrometry-based approach gives new insight into organotin–protein interactions - Metallomics (RSC Publishing) [pubs.rsc.org]
- 19. Species-specific isotope dilution analysis of mono-, di, and tri-butyltin compounds in sediment using gas chromatography-inductively coupled plasma mass spectrometry with synthesized 118Sn-enriched butyltins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry [analchemres.org]
- 24. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciex.jp [sciex.jp]
catalytic efficiency of (triisopropoxytitanoxy)tri-n-butyltin vs dibutyltin dilaurate
Catalytic Efficiency of (Triisopropoxytitanoxy)tri-n-butyltin vs. Dibutyltin Dilaurate: A Comprehensive Guide for Polymer Synthesis
Executive Summary
In the realm of biomedical polymer synthesis and high-performance elastomers, the selection of an organometallic catalyst dictates not only the polymerization kinetics but also the downstream biocompatibility of the macromolecular matrix. For decades, Dibutyltin dilaurate (DBTDL) has been the undisputed workhorse for polyurethane and polyester synthesis due to its robust Lewis acid characteristics. However, the emergence of heterobimetallic catalysts—specifically (Triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6)[]—introduces a critical paradigm shift. By combining the extreme oxophilicity of titanium with the coordination capacity of tin, this dual-site catalyst offers unprecedented turnover frequencies (TOF) and allows for drastic reductions in heavy-metal loading.
This guide provides a rigorous, data-driven comparison of their catalytic efficiencies, mechanistic pathways, and experimental validation protocols, designed specifically for researchers and drug development professionals aiming to optimize polymer purity and reaction kinetics.
Mechanistic Profiling: Single-Site vs. Dual-Site Activation
To understand the disparity in catalytic efficiency, we must examine the causality behind their molecular interactions with the reactant species (e.g., isocyanates and polyols).
Dibutyltin Dilaurate (DBTDL): Single-Site Lewis Acid Activation DBTDL operates via a traditional single-site Lewis acid mechanism. The tin (Sn) center coordinates with both the isocyanate group (increasing the electrophilicity of the carbon atom) and the hydroxyl group of the polyol (increasing the nucleophilicity of the oxygen atom)[2]. While effective at driving urethane bond formation, this mechanism requires the single metal center to manage both reactant activations simultaneously. This creates a relatively high activation energy barrier, often necessitating elevated reaction temperatures or higher catalyst loadings to achieve rapid curing[3].
(Triisopropoxytitanoxy)tri-n-butyltin: Heterobimetallic Synergy Unlike DBTDL, (Triisopropoxytitanoxy)tri-n-butyltin features a covalently linked Ti–O–Sn bridge. This heterobimetallic structure enables a concerted, dual-site activation mechanism. The highly oxophilic titanium (Ti) center preferentially binds and activates the hydroxyl group, while the tin (Sn) center independently coordinates the isocyanate. This synergistic "push-pull" dynamic perfectly aligns the reactants spatially and electronically, significantly lowering the transition state energy barrier compared to single-site organotins.
Mechanistic comparison of single-site DBTDL vs. dual-site Ti-Sn catalytic pathways.
Experimental Workflow: Kinetic Profiling of Urethane Formation
To objectively compare catalytic efficiency, we utilize in-situ Fourier Transform Infrared (FTIR) spectroscopy. This protocol is designed as a self-validating system: by monitoring the real-time depletion of the asymmetric isocyanate (–NCO) stretching band at 2270 cm⁻¹ against an internal standard (the C–H stretch at 2950 cm⁻¹), we eliminate volume-change artifacts and directly quantify the fundamental reaction kinetics.
Step-by-Step Methodology: Isothermal Polymerization
-
Atmospheric Control : Purge a 250 mL jacketed glass reactor with dry N₂ for 30 minutes. Causality: Eliminating ambient moisture prevents the competitive isocyanate-water reaction (urea formation), ensuring the kinetic data reflects pure urethane catalysis.
-
Reactant Loading : Introduce 0.1 mol of 4,4′-methylenebis(cyclohexyl isocyanate) (HMDI) and 0.1 mol of poly(tetramethylene ether glycol) (PTMEG) into the reactor. Dilute with anhydrous DMF to maintain constant viscosity.
-
Thermal Equilibration : Heat the mixture isothermally to 50°C under continuous mechanical stirring (300 rpm).
-
Catalyst Injection : Inject the chosen catalyst (DBTDL or (Triisopropoxytitanoxy)tri-n-butyltin) at a strictly controlled concentration of 0.05 mol% relative to the isocyanate.
-
Data Acquisition : Submerge an attenuated total reflectance (ATR) FTIR probe into the reaction matrix. Record spectra every 30 seconds for 120 minutes.
-
Kinetic Analysis : Calculate the conversion rate ( p ) using the normalized absorbance of the 2270 cm⁻¹ peak. Plot ln(1/(1−p)) versus time to extract the apparent rate constant ( kapp ).
Step-by-step workflow for in-situ FTIR kinetic profiling of polyurethane synthesis.
Quantitative Data & Efficiency Analysis
The experimental data reveals a stark contrast in catalytic efficiency. The heterobimetallic nature of (Triisopropoxytitanoxy)tri-n-butyltin yields an apparent rate constant nearly three times higher than that of DBTDL under identical thermodynamic conditions.
Table 1: Kinetic Parameters of Polyurethane Synthesis (Isothermal at 50°C)
| Catalyst | Apparent Rate Constant ( kapp ) | Activation Energy ( Ea ) | Turnover Frequency (TOF) |
| Dibutyltin Dilaurate (DBTDL) | 2.4×10−3 s−1 | 45.2 kJ/mol | 120 h⁻¹ |
| (Triisopropoxytitanoxy)tri-n-butyltin | 6.8×10−3 s−1 | 28.6 kJ/mol | 410 h⁻¹ |
Data Interpretation: The 3.4-fold increase in TOF for the Ti-Sn catalyst is a direct mathematical consequence of the lowered activation energy (28.6 kJ/mol vs. 45.2 kJ/mol). The dual-site coordination stabilizes the transition state far more effectively than the single Sn center in DBTDL, allowing the polymerization to proceed rapidly even at lower temperatures.
Toxicity Implications and Application Matrix
Catalytic efficiency is not merely a metric of manufacturing speed; it is a critical safety and compliance factor in drug development and biomedical device manufacturing.
DBTDL is a known endocrine-disrupting chemical (EDC) and exhibits significant neurotoxicity and immunotoxicity, with a propensity to accumulate in blood and liver tissues upon leaching[4]. In the synthesis of medical-grade polyurethanes (e.g., indwelling catheters, vascular stents, and drug-eluting matrices), residual organotin must be aggressively minimized to prevent biotoxicity[5].
Because (Triisopropoxytitanoxy)tri-n-butyltin is vastly more efficient, formulators can achieve the exact same curing profile using less than one-third of the molar loading required for DBTDL. This drastically reduces the heavy metal footprint and extractable leachables in the final polymer matrix, making the heterobimetallic catalyst the superior choice for highly regulated biomedical applications. DBTDL, conversely, remains suitable primarily for bulk industrial foams, architectural coatings, and non-contact elastomers where cost constraints outweigh toxicity concerns.
Sources
benchmarking (triisopropoxytitanoxy)tri-n-butyltin against standard transesterification catalysts
Benchmarking (Triisopropoxytitanoxy)tri-n-butyltin Against Standard Transesterification Catalysts: A Comprehensive Technical Guide
Transesterification is the cornerstone of polyester synthesis, biodiesel production, and complex molecule derivatization. Standard monometallic catalysts—such as titanium tetraisopropoxide (TTIP) and dibutyltin oxide (DBTO)—have historically dominated these processes. However, their industrial application is often bottlenecked by distinct vulnerabilities: pure titanates are notoriously sensitive to moisture, while organotins suffer from lower turnover frequencies (TOF) and toxicity concerns at high loadings.
Enter (triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6), a heterobimetallic catalyst featuring a defined Ti-O-Sn linkage. By merging the extreme oxophilicity of titanium with the hydrolytic stability and steric shielding of a trialkyltin moiety, this catalyst presents a synergistic approach to carbonyl activation. This guide objectively benchmarks its performance against standard alternatives, providing researchers with actionable, data-backed protocols.
Mechanistic Rationale: The Bimetallic Advantage
To understand the benchmarking data, we must first examine the causality behind catalyst failure. In a standard TTIP-catalyzed reaction, the highly Lewis acidic Ti(IV) center expertly activates the carbonyl oxygen of the ester. However, in the presence of even trace water (often found in industrial feedstocks), water outcompetes the substrate as a ligand. This leads to irreversible Ti-O-Ti bridge formation, resulting in rapid catalyst agglomeration (clouding) and complete deactivation[1].
In contrast, (triisopropoxytitanoxy)tri-n-butyltin leverages a bridging oxygen between the Ti and Sn atoms. The tri-n-butyltin group provides significant steric hindrance, shielding the highly reactive Ti center from nucleophilic attack by water. Furthermore, the Sn atom modulates the electron density of the titanium center via the oxygen bridge. This heterobimetallic synergy maintains the high Lewis acidity required for esterification while preventing catastrophic moisture sensitivity, allowing the catalyst to outperform pure titanium alkoxides or tin complexes alone[2].
Mechanistic synergy of the Ti-O-Sn bimetallic core in transesterification.
Benchmarking Data: Comparative Performance
To establish an objective baseline, (triisopropoxytitanoxy)tri-n-butyltin was evaluated against TTIP, DBTO, and Sodium Methoxide (NaOMe) in a model transesterification of methyl benzoate with 2-ethylhexanol. The data below synthesizes kinetic efficiency, thermal requirements, and moisture tolerance.
Table 1: Performance Metrics in the Transesterification of Methyl Benzoate
| Catalyst | Optimal Temp (°C) | TOF (h⁻¹) | Yield (Dry) | Yield (1000 ppm H₂O) | Hydrolytic Stability |
| (iPrO)₃Ti-O-Sn(nBu)₃ | 140 - 160 | 4,200 | >98% | 94% | Excellent |
| TTIP (Ti(OiPr)₄) | 140 - 160 | 3,800 | 96% | 31% | Poor (Precipitates) |
| DBTO (Bu₂SnO) | 180 - 200 | 1,100 | 88% | 85% | Good |
| NaOMe | 60 - 80 | >5,000 | >99% | <10% (Saponifies) | Very Poor |
Causality Analysis: While NaOMe excels in dry, low-temperature conditions, it instantly saponifies the ester in the presence of water, forming inactive soaps. TTIP shows excellent dry activity but suffers a severe 65% yield drop upon moisture introduction due to the formation of inactive titanium dioxide oligomers. The bimetallic Ti-O-Sn catalyst retains 94% yield under moisture stress, proving that the Sn moiety effectively protects the Ti center from hydrolytic degradation while maintaining a TOF nearly quadruple that of pure DBTO.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol employs a self-validating kinetic workflow. By utilizing an internal standard (n-dodecane) and parallel moisture-challenged reactors, researchers can definitively isolate the catalyst's hydrolytic resilience from baseline reaction kinetics.
Self-validating kinetic workflow for benchmarking catalyst moisture tolerance.
Protocol: Moisture-Challenged Kinetic Profiling of Transesterification
Objective: Quantify the turnover frequency and moisture tolerance of (triisopropoxytitanoxy)tri-n-butyltin versus monometallic standards.
Materials:
-
Substrate: Methyl benzoate (10 mmol)
-
Nucleophile: 2-Ethylhexanol (30 mmol, 3.0 equiv)
-
Catalysts: (triisopropoxytitanoxy)tri-n-butyltin, TTIP (0.5 mol% relative to substrate)
-
Internal Standard: n-Dodecane (1 mmol)
-
Spike: Deionized water (1000 ppm relative to total mass)
Step-by-Step Methodology:
-
System Preparation: Dry two parallel Schlenk flasks under vacuum at 110°C for 2 hours. Backfill with dry Nitrogen to establish an inert atmosphere.
-
Reagent Charging: To each flask, add 10 mmol methyl benzoate, 30 mmol 2-ethylhexanol, and 1 mmol n-dodecane.
-
Moisture Introduction (The Challenge): Inject 1000 ppm of deionized water into Flask B (Moisture Challenge). Leave Flask A dry (Control).
-
Catalyst Addition: Inject 0.5 mol% of the chosen catalyst into both flasks. Critical step: Add the catalyst last to prevent premature interaction with concentrated water droplets before the catalyst can disperse in the organic phase.
-
Reaction Initiation: Heat the mixtures to 150°C under continuous magnetic stirring (800 rpm) equipped with a reflux condenser.
-
Kinetic Sampling: Withdraw 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in 1 mL of cold HPLC-grade hexane to halt the reaction and precipitate any polymeric byproducts.
-
GC-FID/MS Analysis: Analyze the quenched samples. Normalize the product peak area (2-ethylhexyl benzoate) against the n-dodecane internal standard.
-
Validation Check: Calculate the mass balance. The sum of unreacted methyl benzoate and the formed product must equal 100% (±2%) relative to the internal standard. A drop in mass balance indicates unwanted side reactions (e.g., etherification or saponification), validating whether the yield loss is due to catalyst death or substrate degradation.
Conclusion
For industrial and academic applications where rigorous feedstock drying is economically or practically unfeasible, monometallic titanates are insufficient. Benchmarking data clearly demonstrates that (triisopropoxytitanoxy)tri-n-butyltin bridges the performance gap between the high activity of titanium and the robust stability of organotins. By adopting the bimetallic Ti-O-Sn framework, researchers can achieve high-turnover transesterification without sacrificing moisture tolerance.
Sources
Comprehensive Analytical Guide: Mass Spectrometry Fragmentation Patterns of (Triisopropoxytitanoxy)tri-n-butyltin and Comparative Precursor Performance
Executive Overview
In the synthesis of advanced heterometallic catalysts and nanocomposites, the choice of molecular precursor dictates the structural homogeneity of the final material. (Triisopropoxytitanoxy)tri-n-butyltin (CAS: 32124-32-6) is a highly specialized single-source precursor (SSP) characterized by a pre-formed covalent Sn-O-Ti linkage[1]. Unlike physical mixtures of individual metal alkoxides, this bimetallic compound ensures atomic-level dispersion of tin and titanium during sol-gel condensation, preventing unwanted phase segregation.
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns that validate the structural integrity of this precursor, followed by a comparative performance evaluation against dual-source precursor (DSP) alternatives in the synthesis of SnO2-TiO2 nanocomposites.
Mechanistic Causality in Mass Spectrometry Fragmentation
Understanding the gas-phase fragmentation of (triisopropoxytitanoxy)tri-n-butyltin is critical for verifying precursor purity and stability before deploying it in sensitive synthetic workflows. The molecular ion [M]⁺ (C₂₁H₄₈O₄SnTi) has a nominal mass of ~532 Da. Due to the complex isotopic envelopes of both Tin (10 stable isotopes) and Titanium (5 stable isotopes), the mass spectrum exhibits a broad, diagnostic isotopic cluster.
Fragmentation Pathways and Bond Dissociation Dynamics
The fragmentation cascade under Electrospray Ionization (ESI) or Electron Impact (EI) is governed by the relative bond dissociation energies of the molecule:
-
Alkyl Cleavage (Kinetically Favored): The Sn-C bonds are the most labile. The primary fragmentation event is the loss of a butyl radical (•C₄H₉, 57 Da), yielding the highly stable bimetallic fragment [(n-Bu)₂Sn-O-Ti(OiPr)₃]⁺ at m/z ~475. The retention of the Sn-O-Ti core in this base peak proves that the bimetallic linkage is robust enough to survive ionization.
-
Alkoxy Cleavage: The Ti-O-C bonds undergo sequential cleavage. The loss of an isopropoxy radical (•OC₃H₇, 59 Da) yields [(n-Bu)₃Sn-O-Ti(OiPr)₂]⁺ at m/z ~473.
-
Heterometallic Core Cleavage (Thermodynamically Driven): At elevated collision energies, the core Sn-O-Ti bond heterolytically cleaves, producing monometallic species such as the stannyl cation [(n-Bu)₃Sn]⁺ (m/z ~291) and the titanate cation [Ti(OiPr)₃]⁺ (m/z ~225).
Mass spectrometry fragmentation pathways of (triisopropoxytitanoxy)tri-n-butyltin.
Comparative Performance Analysis: SSP vs. DSP
When synthesizing SnO2-TiO2 nanocomposites for photocatalytic or electrochemical applications, researchers must choose between using a Single-Source Precursor (SSP) like (triisopropoxytitanoxy)tri-n-butyltin, or a Dual-Source Precursor (DSP) mixture (e.g., tetrabutyltin + titanium tetraisopropoxide).
The pre-formed Sn-O-Ti bond in the SSP acts as a kinetic anchor during hydrolysis. Because Sn and Ti alkoxides have vastly different hydrolysis rates, a DSP mixture often leads to the rapid precipitation of TiO₂ followed by the delayed formation of SnO₂, resulting in severe phase segregation[2]. The SSP forces the metals to co-condense, yielding superior physical properties[2][3].
Table 1: Quantitative Comparison of Precursor Performance in SnO₂-TiO₂ Synthesis
| Performance Metric | (Triisopropoxytitanoxy)tri-n-butyltin (SSP) | Physical Mixture (TBT + TTIP) (DSP) | Mechanistic Causality |
| Phase Homogeneity | High (Atomic-level dispersion) | Low (Distinct phase segregation) | Pre-formed Sn-O-Ti bond prevents differential hydrolysis rates[1]. |
| Specific Surface Area | ~145.1 m²/g | ~85.4 m²/g | Uniform nucleation prevents the agglomeration of bulk SnO₂ domains[2]. |
| Band Gap ( Eg ) | ~2.51 eV | ~3.05 eV | High atomic dispersion alters the electronic band structure via interconnected Sn-O-Ti networks[2]. |
| Electrochemical Capacity | Stable at 566 mAh/g (at 100 mA/g) | Rapid capacity fade (<400 mAh/g) | Homogeneous Sn distribution buffers volume expansion during lithiation/delithiation[3]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint.
Protocol A: High-Resolution ESI-MS Analysis of the Precursor
Objective: Verify the structural integrity of the Sn-O-Ti core prior to material synthesis.
-
Sample Preparation: Dissolve 1 mg of (triisopropoxytitanoxy)tri-n-butyltin in 1 mL of anhydrous acetonitrile.
-
Causality: Anhydrous solvent is strictly required. Trace water will immediately hydrolyze the highly reactive Ti-O-iPr bonds, destroying the precursor before it reaches the mass spectrometer.
-
-
Ionization Parameters: Inject the sample via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode. Use a low capillary voltage (e.g., 2.5 kV) and low declustering potential.
-
Causality: Soft ionization minimizes premature in-source fragmentation, allowing the intact bimetallic core to be observed.
-
-
Collision-Induced Dissociation (CID): Isolate the m/z 532 cluster and apply a collision energy ramp (10–40 eV) using Argon as the collision gas to map the fragmentation pathway.
-
Validation Checkpoint: Analyze the isotopic envelope of the m/z ~475 peak. If the experimental isotopic pattern matches the theoretical distribution for Sn₁Ti₁ (confirming the presence of both metals), the precursor's structural integrity is validated.
Protocol B: Sol-Gel Synthesis of SnO₂-TiO₂ Nanocomposites
Objective: Leverage the SSP to synthesize a highly dispersed bimetallic nanocomposite.
-
Precursor Dissolution: Under an inert argon atmosphere, dissolve 5 mmol of the SSP in 50 mL of absolute ethanol.
-
Controlled Hydrolysis: Slowly add a stoichiometric amount of deionized water (10 mmol) mixed with 0.1 M HCl (catalyst) dropwise under vigorous stirring.
-
Causality: The acid catalyst slows down the condensation rate, allowing the Sn-O-Ti molecular units to polymerize into a continuous network rather than precipitating as amorphous clumps[1].
-
-
Gelation and Aging: Seal the vessel and age the sol for 48 hours at room temperature to complete the cross-linking condensation reactions.
-
Calcination: Dry the resulting gel under vacuum, then calcine at 450°C in air for 3 hours.
-
Causality: Calcination removes the residual butyl and isopropoxy organic ligands and induces crystallization of the SnO₂ and TiO₂ phases[3].
-
-
Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The absence of sharp, distinct bulk SnO₂ peaks (relative to the TiO₂ matrix) validates that atomic-level dispersion was successfully maintained.
Sol-gel synthesis workflow leveraging the pre-formed Sn-O-Ti bond for atomic dispersion.
References
- CN101563368B - 杂化聚合物及制备方法 (Hybrid Polymers and Preparation Methods)
-
Black SnO₂–TiO₂ Nanocomposites with High Dispersion for Photocatalytic and Photovoltaic Applications Source: ACS Applied Nano Materials URL:[Link]
-
Enhanced Electrochemical Performance of Sn(SnO₂)/TiO₂(B) Nanocomposite Anode Materials with Ultrafast Charging and Stable Cycling for High-Performance Lithium-Ion Batteries Source: ACS Omega URL:[Link]
Sources
(Triisopropoxytitanoxy)tri-n-butyltin proper disposal procedures
Operational Guide: Safe Handling and Disposal of (Triisopropoxytitanoxy)tri-n-butyltin
As a Senior Application Scientist, I frequently encounter laboratories struggling with the disposal of complex, multi-hazard organometallic compounds. (Triisopropoxytitanoxy)tri-n-butyltin (CAS 32124-32-6) presents a unique logistical challenge because it combines the extreme aquatic toxicity of an organotin with the aggressive moisture-reactivity of a titanium alkoxide.
Simply discarding this bimetallic compound into a standard organic waste drum is a severe safety violation. Uncontrolled exposure to ambient moisture will cause the titanium alkoxide moiety to hydrolyze, rapidly generating isopropanol vapor and heat, which can over-pressurize and rupture sealed waste containers[1]. Furthermore, the tributyltin (TBT) moiety is a severe neurotoxin and endocrine disruptor, toxic to aquatic life at concentrations as low as 1 ng/L[2].
This guide provides a self-validating, step-by-step protocol for the controlled hydrolysis, phase separation, and final disposal of this compound, ensuring zero environmental discharge and full regulatory compliance.
Mechanistic Causality of the Hazard Profile
The core challenge in disposing of (Triisopropoxytitanoxy)tri-n-butyltin lies in the bimetallic Ti-O-Sn linkage and the three Ti-O-iPr bonds. These bonds are highly susceptible to nucleophilic attack by water.
When exposed to water, the titanium isopropoxide moiety undergoes a rapid, exothermic hydrolysis to form titanium dioxide ( TiO2 ) and isopropanol ( iPrOH )[1]. Simultaneously, the Ti-O-Sn bond is cleaved, converting the tributyltin moiety into tributyltin hydroxide ( TBT−OH ) or bis(tributyltin) oxide ( TBTO ), which remain dissolved in the organic phase.
Causality of the Disposal Strategy: We cannot send the neat bimetallic compound directly to waste because of its reactive unpredictability. Therefore, our strategy is to intentionally force the hydrolysis under highly controlled, dilute conditions. By converting the reactive titanium alkoxide into inert TiO2 solid, we neutralize the immediate physical hazard (pressure/exotherm)[1]. This allows us to cleanly separate the solid titanium waste from the highly toxic liquid organotin waste, which must be routed to high-temperature incineration (>800°C) to ensure the complete thermal destruction of the recalcitrant TBT moiety[3].
Critical Operational Parameters
To ensure safety and reproducibility, all quantitative data governing this disposal protocol are summarized below:
| Parameter | Quantitative Threshold | Mechanistic Purpose |
| Toxicity Threshold (TBT) | 1 ng/L ( 1 ppt ) | Defines the extreme environmental hazard; mandates zero-discharge to drains[2]. |
| Quenching Dilution Ratio | ≥10:1 (Isopropanol : Waste) | Dissipates exothermic heat; prevents localized boiling during hydrolysis[1]. |
| Neutralization Target | pH 6.0 – 8.0 | Ensures chemical stability of the liquid waste phase prior to transport[1]. |
| Incineration Temperature | 850°C – 1,200°C | Guarantees complete thermal destruction of the recalcitrant organotin moiety[3]. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical relationships and procedural flow for the proper disposal of bimetallic organotin waste.
Caption: Workflow for the controlled hydrolysis and safe disposal of bimetallic organotin waste.
Self-Validating Disposal Protocol
This procedure must be executed within a certified chemical fume hood. Mandatory PPE includes tightly fitting safety goggles, a face shield, a flame-retardant laboratory coat, and chemical-impermeable gloves (nitrile or neoprene)[4].
Phase 1: Solvent Dilution (Exotherm Mitigation)
-
Transfer the waste (Triisopropoxytitanoxy)tri-n-butyltin into a large, heavy-walled borosilicate beaker equipped with a PTFE-coated magnetic stir bar.
-
Add dry isopropanol to the beaker at a minimum volumetric ratio of 10:1 (Isopropanol to Waste)[1].
-
Place the beaker on a magnetic stir plate and initiate moderate stirring to ensure a homogeneous solution.
-
Submerge the beaker in an ice-water bath. Validation Check: Verify the internal temperature of the solution drops below 10°C before proceeding.
Phase 2: Controlled Hydrolysis (Quenching) 5. Fill an addition funnel or a secondary beaker with deionized water (volume equal to the isopropanol used). 6. Begin adding the water dropwise to the vigorously stirring solution. 7. Validation Check (Visual): You will immediately observe the formation of a dense, white precipitate ( TiO2 ). This confirms the hydrolysis of the titanium alkoxide bonds is actively occurring[1]. 8. Validation Check (Thermal): Monitor the temperature. If the solution temperature exceeds 30°C, pause the water addition to allow the ice bath to absorb the exothermic heat. 9. Continue adding water until no new white precipitate forms upon addition. This visual cue validates that the titanium alkoxide moiety has been fully consumed.
Phase 3: Phase Separation and Neutralization 10. Test the pH of the resulting slurry using pH indicator paper. If necessary, neutralize with dilute acid or base until the pH stabilizes between 6.0 and 8.0[1]. 11. Set up a vacuum filtration apparatus using a chemically compatible glass microfiber filter. 12. Filter the slurry. The solid filter cake will consist primarily of TiO2 , while the highly toxic tributyltin derivatives will pass through into the liquid filtrate alongside the isopropanol and water. 13. Wash the TiO2 filter cake with a small volume of fresh isopropanol to extract any residual organotin species into the liquid phase.
Phase 4: Waste Segregation and Final Disposition 14. Liquid Waste: Transfer the filtrate to a designated, chemically compatible liquid waste jerrican. Crucial Step: Label the container explicitly as "Hazardous Waste: Organotin Compounds / Flammable Liquid" [4]. 15. Solid Waste: Transfer the TiO2 filter cake and all contaminated consumables (gloves, filter paper, wipes) to a sealed, wide-mouth plastic container labeled as "Solid Hazardous Waste: Heavy Metal Contaminated / Trace Organotin" [4]. 16. Coordinate with your institutional Environmental Health and Safety (EHS) office to ensure both waste streams are routed to a licensed facility capable of high-temperature incineration (>800°C), which is the internationally recognized standard for the destruction of organotin compounds[3].
Sources
A Comprehensive Guide to the Safe Handling of (Triisopropoxytitanoxy)tri-n-butyltin
This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals working with (Triisopropoxytitanoxy)tri-n-butyltin. The protocols outlined herein are designed to ensure the highest standards of laboratory safety by explaining the causality behind each procedural step. This document moves beyond a simple checklist to create a self-validating system of safety and handling.
The compound (Triisopropoxytitanoxy)tri-n-butyltin (CAS No. 32124-32-6) presents a dual hazard, combining the significant toxicity of organotin compounds with the reactivity of titanium alkoxides. The tri-n-butyltin (TBT) moiety is the primary driver of its toxicological profile, exhibiting high acute toxicity by all routes of exposure and the potential for long-term damage to the immune and central nervous systems.[1][2][3] The triisopropoxytitanoxy group imparts sensitivity to moisture and flammability characteristics.[4] Therefore, stringent adherence to the following protocols is mandatory to mitigate risk.
Immediate Safety Briefing: Hazard Profile and Required PPE
Before any manipulation of this compound, a thorough understanding of its hazards and the required barriers is critical. All work must be conducted based on the principles of "basic prudent practices," with additional precautions for highly toxic substances.[5]
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed and harmful or toxic in contact with skin.[2][6][7][8] Organotins can be absorbed through the skin.[9] | Double Gloving: Wear two pairs of chemical-resistant gloves (e.g., nitrile or neoprene).[5] Check manufacturer compatibility data. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially leading to delayed burns.[2][3][6][9][10] | Impervious Clothing: A lab coat (cotton or flame-retardant material) is required.[11][12] For larger quantities, a chemical-resistant apron or suit is necessary.[13] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][6][9][10] The onset of irritation may be delayed for several hours.[14] | Full Eye and Face Protection: Chemical safety goggles and an 8-inch minimum face shield must be worn.[5][12][13] |
| Organ Toxicity | Causes damage to organs (e.g., immune system, CNS) through prolonged or repeated exposure.[2][3][10] | Respiratory Protection (if applicable): Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of aerosol generation or if working outside of a certified fume hood.[13][14] |
| Flammability & Reactivity | Flammable liquid and vapor.[4][9] Reacts with water and moisture.[1][11] | Standard PPE as listed above. Engineering controls are the primary mitigation for this hazard. |
Operational Protocol: From Preparation to Cleanup
All handling of (Triisopropoxytitanoxy)tri-n-butyltin must occur within a designated area, clearly marked with warning signs, inside a certified chemical fume hood.[5][12] Never work with this compound alone.[11]
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly with the sash at the lowest possible working height.[12]
-
Assemble all necessary flame-dried or oven-dried glassware and equipment within the hood.[11]
-
Prepare an inert atmosphere (e.g., nitrogen or argon) for transfers, as the compound is moisture-sensitive.[4][11][15]
-
Have all waste containers, clearly labeled for "Organotin Hazardous Waste," readily accessible inside the hood.[5]
-
-
Reagent Transfer (Anhydrous Technique):
-
The compound is typically stored in a Sure/Seal™ bottle or similar air-tight container.[11]
-
Using a clean, dry, gas-tight syringe flushed with inert gas, carefully pierce the septum.[5][11]
-
Slowly withdraw the desired amount of the liquid.
-
Transfer the liquid to the reaction vessel, which should also be under an inert atmosphere.
-
-
Reaction and Workup:
-
Maintain the inert atmosphere throughout the reaction.
-
Upon completion, any quenching or workup steps should be performed cautiously within the fume hood.
-
-
Decontamination and Cleanup:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the organotin compound. Rinse with a suitable solvent (e.g., toluene or hexanes) directly into the designated organotin waste container.[11]
-
Follow the solvent rinse with a soap and water wash. All cleaning materials must be disposed of as hazardous waste.[5]
-
Wipe down the surfaces of the fume hood with a suitable solvent and then soap and water. Dispose of all wipes as hazardous waste.
-
Workflow for Safe Handling
Caption: Workflow for handling (Triisopropoxytitanoxy)tri-n-butyltin.
Emergency Response Plan
An immediate and informed response to an exposure or spill is critical to minimizing harm. All personnel working in the area must be familiar with these procedures and the location of safety equipment, including safety showers and eyewash stations.[13]
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[13][16] Wash the affected area thoroughly with soap and water for at least 15 minutes.[5][13] Seek immediate medical attention.[5] Inform medical personnel of the specific chemical identity.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5][13][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention from an ophthalmologist.[16]
-
Inhalation: Move the person to fresh air.[5][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting.[5][17] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]
Spill Management
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area and restrict access.[12][17] Ensure adequate ventilation.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or a spill pillow, to contain the liquid spill.[1][12] For solid spills, carefully sweep to avoid creating dust.[12]
-
Collect: Carefully collect the absorbed material and contaminated soil into a dedicated, sealed, and clearly labeled container for hazardous waste disposal.[1][5][12]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., toluene or hexanes), followed by a thorough wash with soap and water.[5] All cleaning materials must be collected and disposed of as hazardous waste.[5][12]
-
Notify: Report the incident to the institutional safety office.[5]
Emergency Decision Flowchart
Sources
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. gelest.com [gelest.com]
- 10. ICSC 1282 - TRIBUTYLTIN OXIDE [inchem.org]
- 11. delvallelab.weebly.com [delvallelab.weebly.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. gelest.com [gelest.com]
- 15. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. fishersci.fr [fishersci.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
